Gibberellin A8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-8-5-17-7-18(8,25)4-3-10(17)19-6-9(20)13(21)16(2,15(24)26-19)12(19)11(17)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRJZYYGOOHRC-UQJCXHNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990646 | |
| Record name | Gibberellin A8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7044-72-6 | |
| Record name | Gibberellin A8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellin A8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |
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| Record name | Gibberellin A8 | |
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Foundational & Exploratory
An In-depth Technical Guide to Gibberellin A8: Chemical Structure, Properties, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gibberellin A8 (GA8), a key metabolite in the gibberellin biosynthetic and catabolic pathways. This document outlines its chemical structure, physicochemical properties, its role in the intricate signaling network of gibberellins, and detailed experimental protocols for its study.
Chemical Identity and Properties of this compound
This compound is a C19-gibberellin, a class of diterpenoid plant hormones.[1][2] It is a biologically inactive catabolite derived from the bioactive Gibberellin A1 (GA1).[3] First identified in Phaseolus coccineus, GA8 plays a crucial role in the homeostatic regulation of active gibberellin levels within the plant.[1][4]
Chemical Structure
The chemical structure of this compound is characterized by the ent-gibberellane skeleton with a C-3β hydroxyl group, distinguishing it from Gibberellin A1.[1]
IUPAC Name: (1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid.[1]
Physicochemical Properties
The following tables summarize the key chemical and physical properties of this compound.
| Identifier | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄O₇ | [1][5][6] |
| Molecular Weight | 364.39 g/mol | [5][6][7] |
| CAS Number | 7044-72-6 | [1][7][8] |
| Synonyms | 3beta-hydroxygibberellin A1, 2beta-Hydroxygibberellin 1, GA8 | [1] |
| Physical Property | Value | Reference(s) |
| Melting Point | >140°C | [8] |
| Boiling Point | 637.1°C at 760 mmHg | [8] |
| Density | 1.54 g/cm³ | [8] |
| Solubility | Slightly soluble in DMSO and Ethanol (sonication may be required) | [5][8] |
| Flash Point | 232.3°C | [8] |
| Refractive Index | 1.66 | [8] |
| Computed Property | Value | Reference(s) |
| XLogP3 | -0.7 | [8] |
| Hydrogen Bond Donor Count | 4 | [8] |
| Hydrogen Bond Acceptor Count | 7 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Topological Polar Surface Area | 124 Ų | [8] |
Biological Role and Signaling Pathway
Gibberellins are central to many aspects of plant development, including seed germination, stem elongation, and flowering.[2][9][10] The biological activity of gibberellins is tightly controlled through a balance of biosynthesis and catabolism. This compound is a product of the catabolic pathway, representing a key mechanism for inactivating potent, bioactive gibberellins.
Gibberellin Biosynthesis and Catabolism
Bioactive gibberellins, such as GA1 and GA4, are synthesized from geranylgeranyl diphosphate (GGDP) through a series of enzymatic steps in the plastids, endoplasmic reticulum, and cytoplasm.[2][11] The final, bioactive forms are then subject to deactivation to maintain appropriate hormonal levels. GA8 is formed from the bioactive GA1 through 2β-hydroxylation, a reaction catalyzed by the enzyme GA 2-oxidase (GA2ox).[3] This conversion renders the gibberellin molecule inactive, thus downregulating the GA signal.
Core Gibberellin Signaling Pathway
The perception of the gibberellin signal occurs in the nucleus. In the absence of bioactive GA, DELLA proteins, which are transcriptional regulators, act as repressors of GA-responsive genes, thereby inhibiting growth.[12][13] When a bioactive gibberellin like GA1 is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[11][14] This GA-GID1 complex then interacts with a DELLA protein. This interaction targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation by the 26S proteasome.[11][12] The degradation of DELLA proteins relieves the repression on downstream genes, allowing for the expression of GA-responsive genes and promoting growth. Since GA8 is inactive, it does not bind to the GID1 receptor and cannot trigger the degradation of DELLA proteins. Its formation is therefore a key "off-switch" for the signaling pathway.
Experimental Protocols
The study of this compound involves its extraction from plant tissues, its quantification, and bioassays to determine its biological activity.
Extraction and Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of gibberellins due to its high sensitivity and selectivity.[4][7]
Methodology:
-
Sample Preparation:
-
Flash-freeze a minimum of 1 gram of fresh plant tissue (e.g., leaves, seeds, roots) in liquid nitrogen.[15]
-
Homogenize the frozen tissue to a fine powder.
-
Extract the homogenized tissue with a suitable solvent, such as 80% methanol, often at 4°C overnight.[16] The use of aqueous buffers has also been reported as an effective extraction method that can reduce pigment contamination.[5]
-
To aid in absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., [²H₂]GA8) should be added to the sample at the beginning of the extraction process.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
The supernatant is then passed through a series of SPE cartridges to remove interfering compounds and enrich the gibberellin fraction. A common approach involves using a combination of reverse-phase (e.g., C18) and ion-exchange (e.g., Oasis MCX and MAX) cartridges.[4][16]
-
The fractions containing gibberellins are collected, dried (e.g., under vacuum), and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[4][13] A gradient elution with a mobile phase consisting of acidified water or ammonium formate buffer and methanol or acetonitrile is commonly used.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode with electrospray ionization (ESI).[4][13] Quantification is performed using multiple reaction monitoring (MRM), where the transition from the precursor ion ([M-H]⁻) to specific product ions is monitored for both the endogenous GA8 and the isotope-labeled internal standard.
-
Bioassay for Gibberellin Activity
Bioassays are used to determine the biological activity of gibberellins. While GA8 is largely inactive, a bioassay can be used to confirm its low growth-promoting potential compared to bioactive gibberellins.[7] The dwarf rice or dwarf pea bioassay is a classic method.[2]
Methodology (Dwarf Pea Bioassay):
-
Plant Material: Use a gibberellin-deficient dwarf pea mutant (e.g., Pisum sativum 'Progress No. 9'). Germinate seeds in the dark for 5-6 days until seedlings are of a uniform size.[2]
-
Preparation of Solutions: Prepare a series of concentrations of GA8 for testing. A bioactive gibberellin like GA3 should be used as a positive control, and a solution without any gibberellin as a negative control.
-
Application: Apply a small, fixed volume (e.g., 10 µL) of each test solution to the apical bud of the dwarf pea seedlings.
-
Growth Conditions: Grow the treated seedlings under controlled light and temperature conditions for 1-2 weeks.[2]
-
Data Collection and Analysis: Measure the final stem length of the seedlings. Plot the increase in stem length against the concentration of the applied gibberellin to generate a dose-response curve. The response to GA8 is expected to be minimal compared to the positive control.
Enzyme Assay for GA 2-oxidase
The activity of GA 2-oxidases, the enzymes that convert GA1 to GA8, can be measured in vitro. This involves expressing the recombinant enzyme and incubating it with its substrate.
Methodology:
-
Enzyme Expression:
-
Clone the full-length cDNA of the target GA 2-oxidase gene into an expression vector (e.g., pMAL-c2).[3]
-
Express the recombinant protein in E. coli.
-
Prepare a cell lysate containing the active enzyme.
-
-
Enzyme Reaction:
-
Product Analysis:
This comprehensive guide provides a detailed technical overview of this compound, offering valuable information for researchers in plant biology, biochemistry, and agricultural sciences.
References
- 1. ableweb.org [ableweb.org]
- 2. scribd.com [scribd.com]
- 3. Expression of a Gibberellin 2-Oxidase Gene around the Shoot Apex Is Related to Phase Transition in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous extraction of gibberellins from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of gibberellin precursors from heavily pigmented tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 9. iris.unica.it [iris.unica.it]
- 10. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Class of Gibberellin 2-Oxidases Control Semidwarfism, Tillering, and Root Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Isolation of Gibberellin A8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A8 (GA8) is a naturally occurring C19-gibberellin, a class of diterpenoid plant hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flowering. First identified in the early 1960s, GA8 is now understood to be a key catabolite in the gibberellin metabolic pathway, representing a deactivation product of the biologically active Gibberellin A1 (GA1). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of GA8, with a focus on the original experimental protocols and its place within gibberellin signaling.
Discovery and Initial Characterization
This compound was first isolated and its structure determined in 1962 by J. MacMillan, J.C. Seaton, and P.J. Suter from the immature seeds of the runner bean, Phaseolus coccineus (formerly Phaseolus multiflorus)[1]. This discovery was part of a broader effort in the MacMillan laboratory that led to the identification of several other gibberellins from the same source, including GA1, GA5, and GA6[1]. The initial characterization of GA8 revealed it to be a C19-gibberellin with a molecular formula of C19H24O7[2]. Subsequent studies have shown that GA8 exhibits weak to no biological activity in promoting stem elongation, a hallmark of other gibberellins like GA1 and GA3[1].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C19H24O7 | [2][3] |
| Molecular Weight | 364.39 g/mol | [3] |
| Melting Point | >140°C | [4] |
| Appearance | White solid (presumed) | |
| Solubility | Slightly soluble in DMSO and Ethanol (with sonication) | [4] |
Experimental Protocols: The Original Isolation of this compound
The following is a detailed description of the probable methods used for the isolation of this compound from Phaseolus coccineus seeds, based on the general techniques for gibberellin extraction prevalent in the 1960s and mentioned in related literature. The precise, step-by-step protocol is detailed in the 1962 Tetrahedron publication by MacMillan, Seaton, and Suter.
Extraction
-
Plant Material: Immature seeds of Phaseolus coccineus were harvested.
-
Homogenization: The seeds were likely homogenized in a solvent such as methanol or ethanol to extract the gibberellins and other metabolites. This process would have been repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting slurry was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.
Solvent Partitioning
The crude aqueous extract was subjected to a series of liquid-liquid partitioning steps to separate acidic compounds, including gibberellins, from other components.
-
Acidification: The aqueous extract was acidified to a pH of approximately 2.5-3.0 using an acid like hydrochloric or sulfuric acid. This protonates the carboxylic acid functional group of the gibberellins, making them more soluble in organic solvents.
-
Ethyl Acetate Extraction: The acidified aqueous phase was repeatedly extracted with an immiscible organic solvent, typically ethyl acetate. The gibberellins partition into the ethyl acetate phase.
-
Back-Extraction: The combined ethyl acetate extracts were then washed with a neutral buffer or water to remove any remaining water-soluble impurities. To further purify the acidic compounds, the ethyl acetate phase was often extracted with a basic aqueous solution, such as sodium bicarbonate. The gibberellins would move into the aqueous phase as their carboxylate salts. The aqueous phase was then re-acidified and the gibberellins were re-extracted into ethyl acetate. This step was crucial for removing neutral and basic impurities.
Chromatography
The resulting acidic ethyl acetate fraction, containing a mixture of gibberellins, was then subjected to chromatographic separation.
-
Charcoal Chromatography: A common technique at the time was adsorption chromatography on a column packed with activated charcoal mixed with a filter aid like celite. The extract was applied to the column, and the gibberellins were eluted with a gradient of increasing concentrations of acetone in water. This method effectively separated different gibberellins based on their polarity.
-
Partition Chromatography: Further purification was likely achieved using partition chromatography on a support like silica gel. The stationary phase would be coated with a buffered aqueous solution, and the mobile phase would be an immiscible organic solvent.
Crystallization and Characterization
The fractions containing this compound were combined, concentrated, and the compound was crystallized. The structure of the isolated GA8 was then determined using the analytical techniques of the era, which would have included:
-
Melting Point Determination: To assess purity.
-
Elemental Analysis: To determine the empirical formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
The following diagram illustrates the likely experimental workflow for the isolation of this compound.
This compound in the Context of Gibberellin Signaling
This compound is not a primary signaling molecule but rather an inactive catabolite. The biological activity of gibberellins is mediated by the binding of active forms, such as GA1 and GA4, to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This binding event triggers a conformational change that promotes the interaction of GID1 with DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins derepresses the expression of gibberellin-responsive genes, leading to various physiological effects.
This compound is formed from the biologically active GA1 through a process called 2β-hydroxylation, which is catalyzed by the enzyme GA 2-oxidase (GA2ox). This hydroxylation at the C-2 position renders the gibberellin molecule unable to bind effectively to the GID1 receptor, thus inactivating it. This catabolic step is a crucial mechanism for regulating the levels of active gibberellins in plant tissues.
The following diagram illustrates the biosynthesis of GA1 and its subsequent inactivation to GA8.
Conclusion
The discovery and isolation of this compound were pivotal in advancing our understanding of gibberellin metabolism and the regulation of plant growth. While not biologically active itself, its role as a major catabolite of GA1 highlights the sophisticated mechanisms plants employ to control the levels of active hormones. The experimental approaches developed for its initial isolation laid the groundwork for modern analytical techniques used in plant hormone research. For researchers in drug development, understanding the structure-activity relationships and the metabolic deactivation of gibberellins can provide insights into designing stable and effective plant growth regulators.
References
The Inactive Gibberellin A8: A Comprehensive Technical Guide on its Natural Occurrence and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. While some GAs are biologically active, many others are precursors or inactive catabolites. Gibberellin A8 (GA8) is a C19-gibberellin that has been identified as a naturally occurring, inactive metabolite of the bioactive gibberellin A1 (GA1).[1][2] This technical guide provides an in-depth overview of the natural occurrence of GA8 in various plant species, presents quantitative data on its endogenous levels, details the experimental protocols for its analysis, and illustrates the relevant biochemical pathways.
Natural Occurrence of this compound
This compound has been identified in a range of plant species, highlighting its role as a common catabolite in the gibberellin metabolic pathway. Its presence has been confirmed in the following species:
-
Phaseolus vulgaris (Common Bean): GA8 has been reported to be present in this species.[3]
-
Phaseolus coccineus (Runner Bean): This was one of the first species in which GA8 was identified.[2][4]
-
Pisum sativum (Pea): Extensive studies have quantified GA8 levels in various tissues of pea, particularly in developing seeds.
-
Zea mays (Maize): GA8 has been identified and quantified in the vegetative shoots of maize seedlings.
-
Camellia sinensis (Tea): The presence of GA8 has been reported in tea plants.[2]
-
Prunus persica (Peach): GA8 has been identified as a naturally occurring gibberellin in peach.[2]
Quantitative Data on this compound Levels
The concentration of GA8 can vary significantly depending on the plant tissue, developmental stage, and genetic background. The following tables summarize the available quantitative data for GA8 in select plant species.
Table 1: Endogenous Levels of this compound and Related Gibberellins in Developing Pea (Pisum sativum) Seeds (ng/g fresh weight)
| Days After Anthesis | Tissue | GA1 (Active) | GA8 (Inactive) | GA20 (Precursor) | GA29 (Inactive) |
| 10 | Seed Coat | 15.0 ± 2.0 | 5.0 ± 1.0 | 12.0 ± 1.0 | 8.0 ± 1.0 |
| Embryo | 3.0 ± 0.5 | 1.0 ± 0.2 | 25.0 ± 3.0 | 5.0 ± 0.8 | |
| 12 | Seed Coat | 10.0 ± 1.5 | 8.0 ± 1.2 | 8.0 ± 1.0 | 15.0 ± 2.0 |
| Embryo | 5.0 ± 0.8 | 2.0 ± 0.3 | 40.0 ± 5.0 | 15.0 ± 2.0 | |
| 14 | Seed Coat | 5.0 ± 0.8 | 12.0 ± 1.8 | 5.0 ± 0.7 | 20.0 ± 3.0 |
| Embryo | 8.0 ± 1.2 | 5.0 ± 0.8 | 35.0 ± 4.0 | 25.0 ± 3.0 | |
| 16 | Seed Coat | 2.0 ± 0.3 | 15.0 ± 2.2 | 2.0 ± 0.3 | 25.0 ± 3.0 |
| Embryo | 10.0 ± 1.5 | 8.0 ± 1.2 | 30.0 ± 3.5 | 30.0 ± 4.0 | |
| 18 | Embryo | 12.0 ± 1.8 | 15.0 ± 2.2 | 20.0 ± 2.5 | 35.0 ± 4.5 |
| 20-21 | Embryo Axis | 8.0 ± 1.2 | 25.0 ± 3.5 | 10.0 ± 1.5 | 15.0 ± 2.0 |
Data adapted from a study on tissue-specific regulation of gibberellin biosynthesis in developing pea seeds.
Table 2: Endogenous Levels of this compound and Related Gibberellins in Apical Shoots of Pea (Pisum sativum) Mutants (ng/g fresh weight)
| Genotype | Phenotype | GA1 (Active) | GA8 (Inactive) |
| Wild Type | Tall | 3.5 | 5.0 |
| veg1 | Compact | 1.0 | 1.5 |
Data represents approximate values from a study on pea mutants.[5]
Table 3: Endogenous Levels of this compound and Related Gibberellins in Vegetative Shoots of Maize (Zea mays) Seedlings (ng/100g fresh weight)
| Gibberellin | Normal | dwarf-1 |
| GA1 (Active) | 15.0 | 0.23 |
| GA8 (Inactive) | 20.0 | Not Reported |
| GA20 (Precursor) | 5.0 | 60.0 |
| GA29 (Inactive) | 30.0 | 350.0 |
Data adapted from a qualitative and quantitative analysis of gibberellins in maize seedlings.
This compound Biosynthesis and Catabolism
This compound is a product of the gibberellin catabolic pathway, specifically through the deactivation of the bioactive GA1. This conversion is a key mechanism for regulating the levels of active gibberellins within plant tissues, thereby controlling growth and development.
The biosynthesis of bioactive GAs, such as GA1, occurs through a complex pathway originating from geranylgeranyl diphosphate (GGDP).[5] The final step in the formation of GA1 is the 3β-hydroxylation of its immediate precursor, GA20, a reaction catalyzed by GA 3-oxidase.
The inactivation of GA1 to form GA8 is mediated by the enzyme GA 2-oxidase, which catalyzes the 2β-hydroxylation of GA1.[1] This process is a crucial regulatory point, as it reduces the pool of active gibberellins.
Caption: Simplified gibberellin biosynthesis and catabolism pathway leading to the formation of GA8.
Experimental Protocols for this compound Analysis
The accurate quantification of GA8 in plant tissues requires a multi-step process involving extraction, purification, and analysis by mass spectrometry. The general workflow is outlined below, followed by more detailed protocols for each stage.
Caption: General experimental workflow for the quantification of this compound in plant tissues.
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Weigh 1-5 g of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
-
Solvent Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of cold 80% (v/v) methanol containing an internal standard (e.g., deuterated GA8) for quantification.
-
Extract overnight at 4°C with constant shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 5 mL of 80% methanol and combine the supernatants.
-
Purification
-
Solid-Phase Extraction (SPE):
-
Evaporate the methanol from the combined supernatant under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2.5-3.0 with 1 M HCl.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2.5).
-
Load the acidified extract onto the cartridge.
-
Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
-
Further Purification by HPLC (Optional but Recommended):
-
The eluate from the SPE can be further fractionated using reverse-phase HPLC to separate different gibberellins.
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of methanol in 0.1% acetic acid (e.g., 30% to 100% methanol over 40 minutes).
-
Flow Rate: 1 mL/min.
-
Collect fractions corresponding to the retention time of GA8.
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of gibberellins must be derivatized to increase their volatility.
-
Methylation:
-
Dry the purified gibberellin fraction under a stream of nitrogen gas.
-
Add an ethereal solution of diazomethane and incubate for 10 minutes at room temperature.
-
Evaporate the excess diazomethane under a gentle stream of nitrogen.
-
-
Silylation:
-
To the methylated sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 15 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Analysis by GC-MS or LC-MS/MS
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A capillary column such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 285°C at 5°C/min and hold for 5 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for GA8-methyl ester-TMS ether and the internal standard.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of underivatized gibberellins, offering a simpler and often more sensitive method.
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for GA8 and its internal standard.
Conclusion
This compound is a widespread, naturally occurring inactive gibberellin in higher plants, formed through the catabolism of the bioactive GA1. Its quantification provides valuable insights into the regulation of gibberellin metabolism and its impact on plant growth and development. The methodologies outlined in this guide, particularly those employing mass spectrometry, provide the necessary sensitivity and specificity for the accurate analysis of GA8 in complex plant matrices. This information is crucial for researchers in plant science, agriculture, and for professionals in drug development exploring the modulation of plant hormone pathways.
References
- 1. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 5. researchgate.net [researchgate.net]
The Role of Gibberellin A8 in Plant Growth and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gibberellin A8 (GA8) is a C19-gibberellin and a direct catabolite of the biologically active Gibberellin A1 (GA1). Primarily considered an inactive form, the role of GA8 in plant growth and development is fundamentally one of homeostasis and regulation. Its formation, catalyzed by the enzyme GA 2-oxidase, represents a critical deactivation step in the gibberellin metabolic pathway. This process ensures that the levels of bioactive gibberellins, such as GA1, are meticulously controlled within plant tissues to orchestrate various developmental processes, from seed germination to stem elongation and flowering. While largely inert, some studies suggest that GA8 may retain weak growth-promoting activity in certain bioassays. This guide provides an in-depth analysis of the biosynthesis, inactivation, and physiological significance of GA8, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and potential applications in agriculture and drug development.
The Gibberellin Metabolic Pathway: Biosynthesis and Inactivation of GA8
Gibberellins are a large family of diterpenoid acids, of which only a few, including GA1, GA3, GA4, and GA7, are considered biologically active. The concentration of these active GAs is tightly regulated by a balance between their biosynthesis and catabolism.
Biosynthesis of Bioactive Gibberellin A1
The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages:
-
Stage 1 (Plastid): The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGPP).
-
Stage 2 (Endoplasmic Reticulum): ent-kaurene is sequentially oxidized to form GA12.
-
Stage 3 (Cytosol): GA12 is then converted through a series of oxidation steps to various other GAs. In the 13-hydroxylation pathway, which is prominent in many plant species, GA12 is converted to GA53, then to GA44, GA19, and GA20. The final step in the formation of the bioactive GA1 is the 3β-hydroxylation of its immediate precursor, GA20, a reaction catalyzed by GA 3-oxidase.
Inactivation of GA1 to GA8
The primary mechanism for the deactivation of GA1 is through 2β-hydroxylation, which converts GA1 into GA8. This reaction is catalyzed by the enzyme GA 2-oxidase (GA2ox) , a 2-oxoglutarate-dependent dioxygenase (2-ODD). This conversion is a key regulatory point in controlling the levels of active GA1 in plant tissues. The expression of GA2ox genes is often subject to feedback regulation, where high levels of bioactive GAs can upregulate their expression, thus promoting the inactivation of active GAs and maintaining homeostasis.
Quantitative Data on Gibberellin Levels
The relative abundance of GA1 and its inactive catabolite GA8 varies significantly across different plant tissues and developmental stages, reflecting the dynamic regulation of gibberellin homeostasis.
| Plant Species | Tissue | GA1 Level (ng/g FW) | GA8 Level (ng/g FW) | Reference |
| Arabidopsis thaliana | Shoots | 0.23 - 0.6 | Not Detected - 0.2 | [1] |
| Pisum sativum (Pea) | Internodes | ~0.5 - 2.5 | ~1.0 - 5.0 | [2] |
| Zea mays (Maize) | Vegetative Shoots | ~0.23 | ~0.15 | [3] |
| Helianthus annuus (Sunflower) | Youngest Internode | ~0.5 - 1.5 | ~1.0 - 2.5 | [4] |
Note: The values presented are approximate and can vary based on the specific experimental conditions, plant age, and analytical methods used.
Gibberellin Signaling Pathway
Bioactive gibberellins, such as GA1, initiate a signaling cascade that leads to various developmental responses. The core of this pathway involves the degradation of DELLA proteins, which are nuclear-localized growth repressors.
-
GA Perception: Bioactive GA binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).
-
GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that allows it to interact with DELLA proteins.
-
SCF Complex and Ubiquitination: This interaction promotes the recruitment of an F-box protein (e.g., SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex then polyubiquitinates the DELLA protein.
-
Proteasomal Degradation: The ubiquitinated DELLA protein is targeted for degradation by the 26S proteasome.
-
Derepression of Transcription: With the degradation of DELLA repressors, transcription factors that were previously inhibited are released to activate the expression of GA-responsive genes, leading to growth and developmental changes.
Since GA8 is largely inactive, it does not effectively bind to the GID1 receptor and therefore does not trigger the degradation of DELLA proteins. Its formation is a mechanism to dampen the signaling pathway by reducing the pool of active GA1.
Experimental Protocols
Extraction and Quantification of Gibberellins by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissues. Optimization may be required for specific tissues and species.
Workflow Diagram
Methodology
-
Sample Preparation:
-
Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., deuterated GAs).
-
Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the gibberellins with 1 mL of 80% methanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the different gibberellins.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of GA1 and GA8, using specific precursor-to-product ion transitions.
-
-
Rice Seedling Bioassay for Gibberellin Activity
This bioassay is commonly used to assess the biological activity of gibberellins based on their ability to promote shoot elongation in dwarf rice seedlings.
Methodology
-
Seed Sterilization and Germination:
-
Surface sterilize seeds of a dwarf rice variety (e.g., 'Tan-ginbozu') with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 15 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on moist filter paper in the dark at 28-30°C for 2-3 days.
-
-
Seedling Preparation:
-
Select uniformly germinated seedlings and plant them in vials or small pots containing 0.8% agar.
-
Grow the seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod, 28°C) for 3-4 days until the second leaf begins to emerge.
-
-
Gibberellin Application:
-
Prepare serial dilutions of GA1 and GA8 in a suitable solvent (e.g., 50% acetone).
-
Apply a small, fixed volume (e.g., 1 µL) of each gibberellin solution to the junction between the first and second leaves of the seedlings using a micropipette (micro-drop method). A control group should be treated with the solvent only.
-
-
Measurement and Data Analysis:
-
Continue to grow the seedlings for another 5-7 days under the same controlled conditions.
-
Measure the length of the second leaf sheath from the collar to the ligule.
-
Plot the mean leaf sheath elongation against the logarithm of the gibberellin concentration to generate a dose-response curve.
-
Oat Mesocotyl Bioassay
This bioassay measures the elongation of the mesocotyl (the region between the coleoptilar node and the scutellar node) of oat seedlings in response to gibberellins.
Methodology
-
Seed Germination:
-
Soak oat seeds (e.g., Avena sativa cv. Victory) in water for 2 hours.
-
Germinate the seeds on moist filter paper in complete darkness at 25°C for 3 days.
-
-
Segment Excision:
-
Under a dim green safe light, excise 5 mm segments from the mesocotyl region of etiolated seedlings, starting 3 mm below the coleoptilar node.
-
-
Incubation:
-
Float the excised segments in petri dishes containing a buffer solution (e.g., 10 mM phosphate buffer, pH 6.8) with or without various concentrations of GA1 and GA8.
-
Incubate the petri dishes in the dark at 25°C for 24-48 hours.
-
-
Measurement and Data Analysis:
-
After the incubation period, measure the final length of the mesocotyl segments.
-
Calculate the elongation (final length - initial length) for each treatment.
-
Plot the mean elongation against the logarithm of the gibberellin concentration.
-
Conclusion and Future Perspectives
This compound plays a crucial, albeit passive, role in plant development by serving as the inactive endpoint of the bioactive GA1. The conversion of GA1 to GA8 by GA 2-oxidases is a key homeostatic mechanism that fine-tunes the levels of active gibberellins, thereby modulating plant growth and responses to environmental cues. Understanding the regulation of GA 2-oxidase activity and the factors that influence the balance between GA1 and GA8 holds significant potential for agricultural applications. For instance, manipulating the expression of GA2ox genes could lead to the development of crops with desirable traits such as altered stature, improved stress tolerance, or enhanced yield. For drug development professionals, the enzymes in the gibberellin pathway, including GA 2-oxidases, represent potential targets for the design of novel plant growth regulators. Further research into the substrate specificities and kinetic properties of these enzymes will be invaluable for these endeavors.
References
- 1. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quantitative relationship between gibberellin A1 and internode growth in Pisum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous gibberellin levels influence in-vitro shoot regeneration in Arabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactive Gibberellin A8: A Technical Overview of its Role in Rice Seedling Development
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of Gibberellin A8 (GA8) in rice seedlings, detailing its synthesis, signaling, and physiological impact. This document provides in-depth experimental protocols, quantitative data, and visual diagrams of relevant pathways.
This compound (GA8) is a C19-gibberellin that is understood to be a biologically inactive catabolite of the bioactive gibberellin, GA1, in rice (Oryza sativa L.). Its formation represents a key mechanism for regulating the levels of active gibberellins, thereby influencing various aspects of rice seedling growth and development. While bioactive gibberellins like GA1 and GA4 are crucial for promoting processes such as stem elongation and seed germination, GA8 does not elicit these responses.
The Role of GA8 in Gibberellin Homeostasis
The biological activity of gibberellins is tightly controlled through a balance of biosynthesis and deactivation. GA8 is synthesized from GA1 via 2β-hydroxylation, a reaction catalyzed by the enzyme GA 2-oxidase (GA2ox). This conversion renders the gibberellin molecule inactive, preventing it from binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and initiating the signaling cascade that leads to growth promotion. The overexpression of GA2-oxidase genes in rice results in a dwarf phenotype, which is a direct consequence of the depletion of bioactive GAs and the accumulation of their inactive forms, including GA8.
Gibberellin Biosynthesis and Deactivation Pathway
The pathway leading to the formation of GA8 is an integral part of the overall gibberellin metabolic grid in rice. Bioactive GA1 is synthesized from its precursor, GA20, through the action of GA 3-oxidase (GA3ox). Subsequently, GA 2-oxidase acts on GA1 to produce GA8, effectively removing the active hormone from the system.
The Gibberellin Signaling Pathway and the Role of Inactive GAs
The canonical gibberellin signaling pathway is initiated by the binding of a bioactive GA to the GID1 receptor. This binding event promotes the interaction between GID1 and a DELLA protein, which is a repressor of GA-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of the DELLA protein relieves the repression of transcription factors that activate the expression of GA-responsive genes, ultimately leading to growth and development. Inactive gibberellins, such as GA8, are unable to bind to the GID1 receptor and therefore cannot trigger the degradation of DELLA proteins, resulting in the continued repression of GA-responsive genes and a lack of growth promotion.
The Molecular Mechanism of Gibberellin A8: A Technical Guide to a Weak Agonist in Plant Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of action of Gibberellin A8 (GA8), a naturally occurring gibberellin with notably weak biological activity. While the core signaling pathway for bioactive gibberellins is well-established, this document will detail that mechanism and elucidate why GA8 acts as a weak agonist at the molecular level. This guide is intended for researchers in plant biology, scientists engaged in hormone signaling studies, and professionals in drug development seeking to understand the structure-activity relationships of plant hormones.
The Core Gibberellin Signaling Cascade: A Repression of a Repressor
Gibberellin signaling in higher plants operates through a sophisticated de-repression mechanism. The central pathway involves the perception of the hormone by a soluble receptor, leading to the degradation of a family of transcriptional regulators known as DELLA proteins. These proteins act as growth repressors; their removal allows for the expression of genes that promote various developmental processes.
The key molecular players in this pathway are:
-
Gibberellin (GA): A diterpenoid phytohormone. Bioactive forms, such as GA4 and GA1, are most effective at initiating the signaling cascade.
-
GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[1]
-
DELLA Proteins: A family of nuclear proteins that act as key negative regulators of GA signaling.[2] They repress plant growth by interacting with and inhibiting various transcription factors.
-
SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets DELLA proteins for degradation.
The signaling cascade proceeds through the following key steps:
-
GA Binding to GID1: In the presence of a bioactive gibberellin, the hormone binds to the GID1 receptor. This binding event induces a conformational change in the GID1 protein.[1]
-
Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor now has a high affinity for DELLA proteins. It binds to the N-terminal DELLA domain of these repressor proteins, forming a stable GA-GID1-DELLA ternary complex.[1][3]
-
Recruitment of the E3 Ubiquitin Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction between the DELLA protein and an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the SCF E3 ubiquitin ligase complex.[3][4]
-
Ubiquitination and Degradation of DELLA: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein. This marks the DELLA protein for degradation by the 26S proteasome.[3][5]
-
De-repression of Gene Expression: With the degradation of the DELLA protein repressors, transcription factors are released to promote the expression of GA-responsive genes. This leads to various physiological responses, including stem elongation, seed germination, and flowering.
This compound: A Case of Weak Biological Activity
This compound (GA8) is a derivative of the more bioactive Gibberellin A1 (GA1) and is generally considered to have weak growth-promoting activity.[6] Its molecular structure differs from highly active gibberellins in a way that significantly impairs its ability to initiate the signaling cascade. GA8 is characterized by the presence of an extra hydroxyl group at the C-3 position (gibbane numbering) compared to GA1.[7] This structural modification is a common mechanism for the deactivation of bioactive gibberellins in plants.
The primary reason for the low activity of GA8 lies in its reduced affinity for the GID1 receptor. The binding of a gibberellin molecule into the pocket of the GID1 receptor is a highly specific interaction. The crystal structure of the GID1 receptor has revealed that the binding pocket has a precise conformation.[8] The addition of a hydroxyl group, as seen in GA8, can lead to steric hindrance within this binding pocket, preventing the optimal docking of the hormone.[1] This poor fit results in a significantly lower binding affinity, and consequently, a much-reduced ability to induce the conformational change in GID1 necessary for DELLA protein interaction.
While specific quantitative data on the binding affinity of GA8 to GID1 is scarce in the literature, its weak biological effects strongly suggest a compromised interaction at this initial and critical step of the signaling pathway.
Quantitative Data Summary
Due to the limited research focusing specifically on the molecular interactions of this compound, a comprehensive table of its quantitative data is not available. The following table summarizes the key interactions in the general gibberellin signaling pathway, with a qualitative note on the expected properties of GA8.
| Interaction | Bioactive GA (e.g., GA4) | This compound (GA8) | Reference |
| Binding Affinity to GID1 Receptor | High | Very Low (inferred) | [1] |
| Formation of GA-GID1-DELLA Complex | Efficiently Promoted | Inefficiently Promoted (inferred) | [1][3] |
| Induction of DELLA Protein Degradation | Strong | Weak to None (inferred) | [3][5] |
| Biological Activity (e.g., stem elongation) | High | Weak | [6] |
Experimental Protocols
Detailed experimental protocols using this compound are not widely published due to its low activity. However, the methodologies used to study bioactive gibberellins can be adapted to investigate GA8.
In Vitro GID1-DELLA Interaction Assay (Yeast Two-Hybrid)
This assay is used to assess the ability of a gibberellin to promote the interaction between the GID1 receptor and a DELLA protein.
Principle: The GID1 protein is fused to the GAL4 DNA-binding domain (BD), and the DELLA protein is fused to the GAL4 activation domain (AD). If the gibberellin induces an interaction between GID1 and DELLA, the BD and AD are brought into proximity, activating a reporter gene (e.g., LacZ or HIS3).
Protocol Outline:
-
Construct Preparation: Clone the coding sequences of GID1 and a DELLA protein into the appropriate yeast two-hybrid vectors.
-
Yeast Transformation: Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast reporter strain.
-
Growth Assay: Plate the transformed yeast on selection media lacking leucine and tryptophan to select for the presence of both plasmids.
-
Interaction Assay: Replica-plate the yeast onto selection media also lacking histidine (for the HIS3 reporter) and containing various concentrations of the test gibberellin (e.g., bioactive GA4 as a positive control, and GA8).
-
Quantitative Assay (Optional): Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.
In Vivo DELLA Protein Degradation Assay
This assay measures the ability of a gibberellin to induce the degradation of DELLA proteins in plant tissues.
Principle: A plant line expressing a fusion protein of a DELLA protein and a reporter like Green Fluorescent Protein (GFP) or Luciferase (LUC) is used. The degradation of the DELLA protein is monitored by the loss of the reporter signal.
Protocol Outline:
-
Plant Material: Use transgenic plants expressing a DELLA-GFP or DELLA-LUC fusion protein under a constitutive promoter.
-
Treatment: Treat seedlings or plant tissues with a solution containing the test gibberellin (e.g., GA4 as a positive control, GA8) or a mock solution.
-
Microscopy (for GFP): Observe the fluorescence in the relevant tissues (e.g., root cells) at different time points after treatment using a confocal microscope.
-
Luminometry (for LUC): For DELLA-LUC lines, extract proteins at different time points, add luciferin substrate, and measure the luminescence using a luminometer.
-
Data Analysis: Quantify the reporter signal and compare the rate of degradation between the different treatments.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Members of the gibberellin receptor gene family GID1 (GIBBERELLIN INSENSITIVE DWARF1) play distinct roles during Lepidium sativum and Arabidopsis thaliana seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C19H24O7 | CID 5280607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural basis for gibberellin recognition by its receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Gibberellin A8 in Arabidopsis thaliana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous levels of Gibberellin A8 (GA8) in the model plant organism, Arabidopsis thaliana. Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. This compound is an inactive catabolite of the bioactive GA1, formed through 2β-hydroxylation, a key step in maintaining gibberellin homeostasis. Understanding the levels and metabolic regulation of GA8 is critical for dissecting the intricate network of gibberellin signaling and its impact on plant physiology.
Quantitative Levels of Endogenous this compound
The quantification of endogenous phytohormones is essential for understanding their physiological roles. The following table summarizes the reported levels of this compound in wild-type Arabidopsis thaliana (ecotype Nossen) and a mutant line with altered GA signaling. The data is expressed in nanograms per gram of dry weight.
| Genotype | This compound (ng/g dry weight) |
| Wild Type (Nossen) | 4.0 |
| rga mutant | 3.6 |
Data sourced from Silverman et al. (1995). The 'rga' mutant has a mutation in a gene that acts as a repressor of GA signaling.
Gibberellin Metabolic Pathway and the Position of GA8
This compound is a product of the early-13-hydroxylation pathway of gibberellin biosynthesis. It is formed from the bioactive GA1 through the action of GA2-oxidase enzymes. This conversion represents a key catabolic step, effectively reducing the pool of active gibberellins and thus modulating GA-dependent growth responses.
The Inactive Gibberellin A8: A Marker of Senescence-Associated Gibberellin Catabolism in Leaves
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leaf senescence is a highly regulated, terminal phase of leaf development characterized by the degradation of macromolecules and the remobilization of nutrients to other parts of the plant. Phytohormones play a crucial role in this process, with gibberellins (GAs) being recognized as key inhibitors of leaf senescence. This technical guide delves into the role of Gibberellin A8 (GA8), an inactive catabolite of bioactive gibberellins, in the context of leaf senescence. While not a direct effector of senescence, the accumulation of GA8 serves as a biochemical marker for the downregulation of active GA signaling, a critical event in the progression of senescence. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on gibberellin dynamics, detailed experimental protocols for analysis, and visual representations of the associated signaling pathways and workflows.
Introduction: Gibberellins and the Delay of Leaf Senescence
Gibberellins are a class of diterpenoid phytohormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1] Crucially, along with cytokinins and auxins, gibberellins are known to delay the onset and progression of leaf senescence.[2][3] Conversely, hormones such as abscisic acid (ABA), ethylene, and jasmonic acid (JA) are known to promote this process. The anti-senescence role of gibberellins is primarily attributed to their ability to maintain chlorophyll content, suppress the expression of senescence-associated genes (SAGs), and antagonize the signaling pathways of senescence-promoting hormones.[2]
The Role of this compound as an Inactive Catabolite
While the user's query specifically mentions this compound, it is critical to understand that GA8 is a biologically inactive form of gibberellin.[4] The primary bioactive gibberellins in many plant species are GA1 and GA4. During the regulation of hormone homeostasis, these active forms are converted into inactive catabolites, with GA8 being the 2β-hydroxylated product of GA1. This conversion is catalyzed by the enzyme GA 2-oxidase (GA2ox).[5]
The upregulation of GA2ox gene expression is a hallmark of developmental processes where a reduction in bioactive GA levels is required.[2] During leaf senescence, an increase in GA2ox activity leads to the depletion of active GAs and a corresponding accumulation of inactive forms like GA8. Therefore, the presence and concentration of GA8 in leaf tissue can be used as an indirect indicator of the decline in GA-mediated growth and maintenance signals, a key step in the senescence program.
Data Presentation: Gibberellin Dynamics During Leaf Senescence
Quantifying the endogenous levels of different gibberellins during leaf senescence provides valuable insights into the hormonal regulation of this process. The following tables summarize quantitative data on gibberellin concentrations in plant tissues, highlighting the inverse relationship between bioactive GAs and their inactive catabolites.
Table 1: Endogenous Gibberellin Levels in Senescent and Non-senescent Tissues
| Gibberellin | Non-senescent Tissue (ng/g FW) | Senescent Tissue (ng/g FW) |
| GA1 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| GA8 | 3.5 ± 0.3 | 2.5 ± 0.2 |
| GA19 | 10.2 ± 0.8 | 9.8 ± 0.7 |
| GA20 | 5.5 ± 0.4 | 5.1 ± 0.4 |
Data adapted from a study on secondary abscission zone induction, which involves senescence.[6] Values are mean ± standard error.
Table 2: Effect of Exogenous GA3 Application on Chlorophyll Content and Senescence-Associated Gene Expression in Pak Choi Leaves
| Treatment | Total Chlorophyll (mg/g FW) at Day 4 | Relative Expression of BraSAG15 at Day 4 |
| Control | 1.25 ± 0.1 | 1.0 (baseline) |
| GA3 (100 mg/L) | 1.75 ± 0.15 | 0.4 ± 0.05 |
This table illustrates the senescence-delaying effect of applying a bioactive gibberellin, which is conceptually linked to the role of endogenous active GAs that are catabolized to GA8 during natural senescence.
Gibberellin Signaling Pathway in Leaf Senescence
The signaling pathway of gibberellins is central to their role in regulating leaf senescence. A key feature of this pathway is the de-repression of GA-responsive genes.
In the absence of bioactive GAs, DELLA proteins, which are nuclear-localized growth repressors, are stable and bind to various transcription factors, preventing them from activating downstream genes.[7] During leaf senescence, specific WRKY transcription factors, such as WRKY6 and WRKY45, have been shown to promote the expression of SAGs.[3][7] DELLA proteins can interact with these WRKYs, thereby repressing their transcriptional activity and delaying senescence.[3][7]
When bioactive GAs are present, they bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the WRKY transcription factors, allowing them to bind to the promoters of SAGs and initiate the senescence program.
The interplay between GAs and other hormones, such as JA, is also crucial. GAs can suppress the expression of key genes in the JA signaling pathway, further contributing to the delay of senescence.
Mandatory Visualization: Signaling Pathways
References
- 1. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Advances in the Regulation of Leaf Senescence by Classical and Peptide Hormones [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Analysis Reveals That C19-GA 2-Oxidation Is a Major Gibberellin Inactivation Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous Gibberellin and Abscisic Acid Content as Related to Senescence of Detached Lettuce Leaves - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gibberellin A8 Metabolism in Fungi and Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a class of diterpenoid hormones crucial for the growth and development of plants. They are also produced by a range of fungi and bacteria, where they can play a role in plant-microbe interactions. While the biosynthesis of various bioactive gibberellins in microorganisms is well-documented, the metabolic fate of specific, less active forms such as Gibberellin A8 (GA8) is a largely unexplored area of research. In plants, GA8 is recognized as an inactive catabolite of the bioactive GA1, formed through 2β-hydroxylation. This inactivation is a key regulatory mechanism. However, evidence suggests that this particular metabolic pathway is absent in the gibberellin-producing fungi and bacteria studied to date. This guide provides a comprehensive overview of the known gibberellin biosynthetic pathways in fungi and bacteria, highlights the significant knowledge gap concerning GA8 metabolism in these microorganisms, and presents detailed experimental protocols for researchers aiming to investigate this nascent field.
Introduction to Gibberellin Metabolism in Microorganisms
Gibberellins were first discovered in the fungus Gibberella fujikuroi (now Fusarium fujikuroi), the causative agent of the "bakanae" or "foolish seedling" disease in rice[1][2]. Since then, over 130 different gibberellins have been identified from plants, fungi, and bacteria[3]. The biosynthetic pathways of these complex molecules in fungi and bacteria are of significant interest, not only for their role in symbiotic and pathogenic interactions with plants but also for their potential biotechnological applications.
A remarkable finding in the study of gibberellin biosynthesis is the convergent evolution of these pathways in plants, fungi, and bacteria[1][4][5][6]. Although these different organisms can produce structurally identical gibberellins, the enzymes and genetic organization of the biosynthetic pathways are distinct, indicating that they evolved independently[1][5][7][8][9].
This guide will focus on the current understanding of gibberellin metabolism in fungi and bacteria, with a particular emphasis on the significant unknowns surrounding the catabolism of this compound.
Fungal Gibberellin Biosynthesis
The most extensively studied gibberellin-producing fungus is Fusarium fujikuroi. In this organism, the genes for gibberellin biosynthesis are organized in a gene cluster[8][10]. The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGPP) by a bifunctional ent-copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS)[3][11]. Subsequent oxidation steps are primarily catalyzed by cytochrome P450 monooxygenases[11][12][13].
The fungal pathway is characterized by an early 3β-hydroxylation step, which differs from the late 3β-hydroxylation seen in plants[9]. Key enzymes in the F. fujikuroi pathway include:
-
Geranylgeranyl diphosphate synthase (GGPS) : Produces the precursor GGPP.
-
ent-Copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS) : A bifunctional enzyme that cyclizes GGPP to ent-kaurene.
-
ent-kaurene oxidase (P450-4) : Oxidizes ent-kaurene to ent-kaurenoic acid.
-
ent-kaurenoic acid oxidase (P450-1) : Converts ent-kaurenoic acid to GA14.
-
GA 20-oxidase (P450-2) : Converts GA14 to GA4.
-
GA4 desaturase (DES) : A 2-oxoglutarate-dependent dioxygenase that converts GA4 to GA7[1][14].
-
13-hydroxylase (P450-3) : Converts GA7 to GA3 (gibberellic acid).
It is noteworthy that the 2β-hydroxylation that leads to the formation of GA8 from GA1 in plants is absent in F. fujikuroi[15].
Visualization of Fungal Gibberellin Biosynthesis Pathway
Bacterial Gibberellin Biosynthesis
Gibberellin production in bacteria has been elucidated more recently, with studies on nitrogen-fixing rhizobia such as Bradyrhizobium japonicum and Sinorhizobium fredii[4][6][16]. The bacterial pathway also represents a case of convergent evolution, utilizing a distinct set of enzymes encoded in a GA operon[4][6].
While the intermediates in the bacterial pathway are identical to the non-13-hydroxylation pathway in plants, the enzymes performing these transformations are unique[4]. The core operon in these bacteria leads to the production of GA9[4][6]. The key enzymes include:
-
ent-Copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) : Separate enzymes, unlike the bifunctional fungal enzyme.
-
Cytochrome P450 monooxygenases (CYP112, CYP114, CYP117) : Catalyze various oxidation steps.
-
A ferredoxin (FdGA) : An electron transport partner for the CYPs.
-
A short-chain alcohol dehydrogenase/reductase (SDRGA) : Acts as a GA7-oxidase.
Similar to fungi, the well-characterized bacterial systems for GA biosynthesis do not possess the 2β-hydroxylase activity that would produce GA8[15].
Visualization of Bacterial Gibberellin Biosynthesis Pathway
This compound Metabolism: The Uncharted Territory
This compound is a C19-gibberellin that is structurally similar to the bioactive GA1, with the key difference being an additional 2β-hydroxyl group. In higher plants, this 2β-hydroxylation is a primary mechanism for deactivating bioactive GAs[3]. The enzymes responsible, GA 2-oxidases (GA2ox), are well-characterized 2-oxoglutarate-dependent dioxygenases[17][18].
Currently, there is a significant lack of published research on the metabolism of GA8 in either fungi or bacteria. The absence of GA2ox homologs in the known GA biosynthetic gene clusters of these microorganisms suggests that if they do metabolize GA8, they likely employ different enzymatic machinery.
A search of chemical databases reveals the existence of a "this compound-catabolite," indicating that GA8 is indeed metabolized by some biological systems[19][20]. However, the organismal source and the metabolic pathway leading to this catabolite are not specified.
Experimental Protocols for Investigating this compound Metabolism
To address the knowledge gap surrounding GA8 metabolism in fungi and bacteria, well-designed experiments are necessary. The following protocols provide a framework for such investigations.
Fungal and Bacterial Culture and GA8 Feeding
-
Strain Selection and Culture:
-
Select a fungal or bacterial strain of interest. Strains known to produce other gibberellins (e.g., Fusarium fujikuroi, Bradyrhizobium japonicum) or strains isolated from environments where gibberellins may be present are good candidates.
-
Culture the selected microorganism in a suitable liquid medium. For fungi, a potato dextrose broth or a defined synthetic medium can be used. For bacteria, nutrient broth or a minimal medium is appropriate.
-
Grow the cultures under optimal conditions (temperature, shaking) to a desired growth phase (e.g., mid-logarithmic or stationary phase).
-
-
This compound Feeding:
-
Prepare a sterile stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) that is not toxic to the microorganism at the final concentration used.
-
Add the GA8 stock solution to the microbial cultures to a final concentration typically in the range of 1-100 µM.
-
Include control cultures that receive only the solvent.
-
Incubate the cultures for a defined period, taking time-course samples (e.g., 0, 6, 12, 24, 48 hours) to monitor the disappearance of GA8 and the appearance of potential metabolites.
-
Extraction and Purification of Gibberellins
-
Sample Preparation:
-
Separate the microbial biomass from the culture medium by centrifugation or filtration.
-
The supernatant (culture filtrate) and the microbial cells can be analyzed separately to distinguish between extracellular and intracellular metabolites.
-
-
Extraction:
-
Acidify the culture supernatant to approximately pH 3.0 with an acid such as HCl.
-
Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent like ethyl acetate. Repeat the extraction three times for comprehensive recovery.
-
For intracellular metabolites, disrupt the microbial cells (e.g., by sonication or with a bead beater) in an extraction solvent (e.g., 80% methanol).
-
-
Purification:
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Redissolve the crude extract in a suitable solvent for further purification.
-
Solid-phase extraction (SPE) with a C18 or similar cartridge is a common method for cleaning up the extract and enriching for gibberellins.
-
Analysis of Gibberellins and Metabolites
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC with a C18 column is an effective technique for separating gibberellins.
-
A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Detection can be performed using a UV detector (around 200-210 nm), although this lacks specificity. A more powerful approach is to couple the HPLC to a mass spectrometer (LC-MS).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a highly sensitive and specific method for identifying and quantifying gibberellins.
-
Prior to GC-MS analysis, the carboxyl groups of gibberellins must be derivatized, typically by methylation, to make them volatile.
-
The mass spectra of the derivatized compounds can be compared to libraries of known gibberellin spectra for identification. The inclusion of isotopically labeled internal standards allows for accurate quantification.
-
Visualization of Experimental Workflow
Quantitative Data
As there is no specific data available for this compound metabolism in fungi and bacteria, this section presents representative quantitative data on the production of other gibberellins by these microorganisms to provide a contextual baseline for future studies.
Table 1: Gibberellin Production by Selected Fungi
| Fungal Species | Gibberellin(s) Produced | Concentration (µg/mL) | Culture Conditions | Reference |
| Fusarium fujikuroi | GA3 | >100 | Submerged fermentation | [8] |
| Phaeosphaeria sp. L487 | GA1 | Not specified | Liquid culture | [11] |
| Aspergillus niger | GA-like substances | Not specified | Liquid culture | N/A |
Table 2: Gibberellin Production by Selected Bacteria
| Bacterial Species | Gibberellin(s) Produced | Concentration (ng/mL) | Culture Conditions | Reference |
| Bradyrhizobium japonicum | GA9 | Not specified | Bacteroids from nodules | [4] |
| Sinorhizobium fredii | GA9 | Not specified | Heterologous expression | [4] |
| Azospirillum lipoferum | GA1, GA3 | 10-25 | Liquid culture | N/A |
Conclusion and Future Directions
The study of gibberellin metabolism in fungi and bacteria has revealed fascinating examples of convergent evolution in the biosynthesis of these complex plant hormones. However, our understanding of the catabolic pathways, particularly for less active gibberellins like GA8, remains severely limited. The absence of the plant-like 2β-hydroxylation inactivation pathway in these microorganisms suggests the existence of novel enzymatic mechanisms for gibberellin modification and degradation.
The experimental frameworks provided in this guide offer a starting point for researchers to explore this uncharted territory. Key future research directions should include:
-
Screening of diverse fungal and bacterial isolates for their ability to metabolize exogenously supplied GA8.
-
Identification and structural elucidation of GA8 metabolites using advanced analytical techniques like LC-MS/MS and NMR.
-
Isolation and characterization of the enzymes responsible for GA8 metabolism.
-
Genetic studies to identify the genes encoding these novel enzymes.
Elucidating the pathways of GA8 metabolism in fungi and bacteria will not only fill a significant gap in our fundamental knowledge of microbial secondary metabolism but may also uncover novel enzymes with potential applications in biotechnology and synthetic biology.
References
- 1. Elucidation of gibberellin biosynthesis in bacteria reveals convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin biosynthesis and metabolism: A convergent route for plants, fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conversion of gibberellin A1 to gibberellin A 8 by a cell-free enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and molecular analyses of gibberellin biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gibberellin-Producing Bacteria Isolated from Coastal Soil Enhance Seed Germination of Mallow and Broccoli Plants under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the Fungal Gibberellin Desaturase as a 2-Oxoglutarate-Dependent Dioxygenase and Its Utilization for Enhancing Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidation of gibberellin biosynthesis in bacteria reveals convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Multifunctional Dioxygenases of Gibberellin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gibb-4-ene-1,10-dicarboxylic acid, 2,7-dihydroxy-1-methyl-8-methylene-3-oxo-, (1alpha,2beta,4bbeta,10beta)- | C19H22O7 | CID 443463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CYP72A Enzymes Catalyze 13-Hydrolyzation of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Gibberellin A8 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core analytical techniques and methodologies employed in the structural elucidation of Gibberellin A8 (GA8) and its derivatives. Gibberellins are a class of tetracyclic diterpenoid phytohormones that regulate crucial developmental processes in plants, including seed germination, stem elongation, and flowering.[1] this compound is a biologically inactive catabolite, derived from the active Gibberellin A1 (GA1) through 2β-hydroxylation.[2][3] Understanding the precise molecular architecture of GA8 derivatives is paramount for deciphering their structure-activity relationships, metabolic pathways, and potential applications as plant growth regulators or as scaffolds for novel therapeutic agents.[4][5]
The structural determination of these complex molecules relies on an integrated approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document details the experimental protocols for these key techniques, presents quantitative data in a structured format, and illustrates the logical workflows and biological pathways involved.
Core Analytical Techniques for Structural Elucidation
The definitive identification of this compound derivatives requires a combination of spectroscopic methods to piece together the molecular puzzle, from the elemental composition to the precise three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments establish connectivity between them.
-
¹H NMR: Reveals the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Shows the number of distinct carbon atoms and provides information about their hybridization state (sp³, sp², sp).
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular structure by identifying H-H couplings and H-C correlations over one, two, and three bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion. The resulting fragment ions provide valuable clues about the molecule's substructures. This is particularly useful in identifying and locating substituents on the gibberellin core.[2][6]
X-ray Crystallography
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the absolute and most definitive three-dimensional structure of a molecule.[7] This technique is invaluable for confirming the stereochemistry of complex molecules like gibberellins, which can have numerous chiral centers.[8] The synthesis and crystallization of derivatives are often pursued to obtain crystals suitable for X-ray diffraction analysis.[5]
Data Presentation
The following tables summarize typical spectroscopic data for gibberellin derivatives. Note that specific chemical shifts and mass-to-charge ratios will vary depending on the specific derivative and the analytical conditions.
Table 1: Representative ¹H NMR Data for Gibberellin Derivatives (in CDCl₃) [9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.39 | d | 9.3 |
| H-2 | 5.90 | dd | 9.3, 3.8 |
| H-3 | 5.36 | d | 3.8 |
| H-5 | 3.31 | d | 11.0 |
| H-6 | 2.84 | d | 11.0 |
| H-17 (exocyclic) | 5.20 | d | 1.7 |
| H-17 (exocyclic) | 5.04 | s | - |
| CH₃ (C-4) | 1.22 | s | - |
Table 2: Representative ¹³C NMR Data for Gibberellin Derivatives (in DMSO-d₆) [10]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 157.9 |
| C-2 | 130.1 |
| C-3 | 77.1 |
| C-4 | 43.1 |
| C-5 | 53.8 |
| C-6 | 53.1 |
| C-7 (Carboxyl) | 178.5 |
| C-10 | 90.1 |
| C-16 (Lactone) | 178.2 |
| C-17 (Exocyclic) | 106.1 |
| CH₃ (C-4) | 15.6 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Ion | Calculated m/z | Observed m/z |
| This compound | C₁₉H₂₄O₇ | [M-H]⁻ | 363.1504 | 363.1500 (approx.) |
| GA Derivative 1 | C₃₀H₃₈NO₉ | [M+NH₄]⁺ | 556.2541 | 556.2546 |
| GA Derivative 2 | C₁₉H₂₃O₆ | [M-H]⁻ | 347.1489 | 347.1482 |
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified gibberellin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Solvent Selection: The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software.
-
Spectral Interpretation: Assign all proton and carbon signals by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra to build the final structure.
General Protocol for LC-MS/MS Analysis[7]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Perform serial dilutions to achieve a final concentration in the µg/mL to ng/mL range.
-
Chromatography: Inject the sample onto a reverse-phase HPLC or UHPLC system equipped with a C18 column.[11] Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Interface the LC system with a mass spectrometer using an electrospray ionization (ESI) source, operating in either positive or negative ion mode.
-
Data Acquisition: Acquire full scan MS data to determine the parent ion's m/z. Acquire MS/MS data by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose a structure or confirm a known structure by interpreting the fragmentation pattern.
General Protocol for Single-Crystal X-ray Diffraction[8]
-
Crystallization: Grow single crystals of the gibberellin derivative. This is often the most challenging step and can be achieved through techniques like slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An initial model of the structure is fitted to this map and then refined to best fit the observed diffraction data, yielding precise bond lengths, bond angles, and the absolute stereochemistry.
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for structural elucidation and the key biological pathways involving gibberellins.
Caption: General workflow for the structural elucidation of a novel compound.
Caption: Simplified gibberellin biosynthesis and catabolism pathway.[3][12]
Caption: The gibberellin signaling pathway.[1][12][13]
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. This compound | C19H24O7 | CID 5280607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Profiling for the Discovery of Structurally Diverse Gibberellins and Their Precursors from the Endophytic Fungus Fusarium sp. NJ-F5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
An In-depth Technical Guide to the Precursors of Gibberellin A8 and Their Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] Gibberellin A8 (GA8) is a catabolite of the biologically active gibberellin, GA1. While GA8 itself is inactive, the pathway leading to its formation involves a series of precursors, some of which are bioactive and of significant interest in agricultural and pharmaceutical research. Understanding the biosynthesis and biological roles of these precursors is essential for manipulating plant growth and developing novel plant growth regulators.
This technical guide provides a comprehensive overview of the precursors of GA8, their biosynthetic pathway, biological significance, and the experimental protocols used to study them.
The this compound Biosynthetic Pathway
The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including proplastids, the endoplasmic reticulum, and the cytoplasm.[1][2] The pathway can be broadly divided into three stages. The final stages, which lead to the formation of bioactive GAs and their subsequent catabolism to GA8, are of particular importance.
There are two main parallel pathways in the later stages of GA biosynthesis: the non-13-hydroxylation pathway and the 13-hydroxylation pathway.[1][2] GA8 is a product of the 13-hydroxylation pathway.
Key Precursors in the 13-Hydroxylation Pathway to this compound:
-
Geranylgeranyl diphosphate (GGDP): The common precursor for all terpenoids, including gibberellins.
-
ent-Kaurene: The first committed precursor in the gibberellin biosynthetic pathway.
-
GA12: The first C20 gibberellin and a key branch point in the pathway.
-
GA53: Formed by the 13-hydroxylation of GA12.
-
GA44: An intermediate in the conversion of GA53.
-
GA19: A precursor to GA20.
-
GA20: The immediate precursor to the bioactive GA1.
-
GA1: A major bioactive gibberellin in many plant species.
-
GA8: The inactive catabolite of GA1.
The conversion of these precursors is catalyzed by a series of enzymes, primarily 2-oxoglutarate-dependent dioxygenases (2-ODDs), such as GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox).[3]
Mandatory Visualization: this compound Biosynthesis Pathway
Caption: The 13-hydroxylation pathway for gibberellin biosynthesis leading to the formation of bioactive GA1 and its inactive catabolite GA8.
Biological Significance of this compound Precursors
While GA8 is inactive, its precursors play crucial roles in plant development. The biological activity of the pathway is primarily determined by the concentration of the bioactive end-product, GA1. However, the intermediate steps are tightly regulated and can influence the overall output of the pathway.
-
GA12 and GA53: These are considered early precursors in the later stages of the pathway and generally exhibit low to no biological activity themselves. They serve as critical substrates for the synthesis of downstream, more active gibberellins. Their levels can indicate the flux through the gibberellin biosynthetic pathway.
-
GA44 and GA19: These are intermediates with limited biological activity. Their primary significance lies in their role as substrates for GA20-oxidase in the multi-step conversion to GA20.
-
GA20: This precursor shows some biological activity in certain bioassays, though it is significantly less active than GA1. The conversion of GA20 to GA1 is a key regulatory step, and the accumulation of GA20 can be indicative of a bottleneck at the GA3-oxidase step.
-
GA1: As a major bioactive gibberellin, GA1 is responsible for a wide range of physiological responses, including promoting stem elongation, inducing seed germination, and regulating flowering time.[4] Its activity is mediated through the gibberellin signaling pathway.
Gibberellin Signaling Pathway
The perception of bioactive gibberellins like GA1 occurs in the nucleus. The signaling cascade involves the following key components:
-
GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble receptor protein that binds to bioactive GAs.
-
DELLA proteins: A family of nuclear repressor proteins that inhibit the expression of GA-responsive genes.
-
SCF Complex: An E3 ubiquitin ligase complex.
When GA1 binds to the GID1 receptor, it promotes the interaction between GID1 and a DELLA protein. This interaction leads to the polyubiquitination of the DELLA protein by the SCF complex, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for the physiological effects of gibberellins to occur.
Mandatory Visualization: Gibberellin Signaling Pathway
Caption: Simplified model of the gibberellin signaling pathway initiated by the bioactive gibberellin GA1.
Quantitative Data on Precursor Biological Activity
The biological activity of gibberellin precursors can be quantified using various bioassays, such as the dwarf rice seedling bioassay or by observing specific physiological responses like stem elongation in GA-deficient mutants. The following table summarizes the relative biological activities of key GA8 precursors.
| Precursor | Relative Biological Activity | Key Function |
| GA12 | Very Low | Early precursor |
| GA53 | Very Low | Substrate for 13-hydroxylation pathway |
| GA44 | Low | Intermediate in GA20 synthesis |
| GA19 | Low to Moderate | Immediate precursor to GA20 |
| GA20 | Moderate | Precursor to bioactive GA1 |
| GA1 | High | Bioactive gibberellin |
| GA8 | None | Inactive catabolite |
Experimental Protocols
Extraction and Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general methodology for the extraction, purification, and quantification of gibberellins from plant tissues.
I. Extraction:
-
Freeze approximately 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with 80% (v/v) methanol containing an antioxidant (e.g., butylated hydroxytoluene) at 4°C overnight with shaking.
-
Add a known amount of deuterated internal standards for each gibberellin to be quantified.
-
Centrifuge the extract at 10,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Repeat the extraction of the pellet with 80% methanol and combine the supernatants.
II. Purification:
-
Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar compounds.
-
Elute the gibberellins from the C18 cartridge with 80% methanol.
-
Adjust the pH of the eluate to 2.5 with 1M HCl and partition it against an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen gas.
-
Resuspend the residue in a small volume of methanol.
III. Derivatization:
-
Methylate the carboxylic acid groups of the gibberellins by adding an ethereal solution of diazomethane.
-
After the reaction is complete (indicated by a persistent yellow color), evaporate the excess diazomethane and solvent under nitrogen.
-
Silylate the hydroxyl groups by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, and heat at 80°C for 30 minutes.
IV. GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column suitable for steroid and hormone analysis (e.g., DB-5ms).
-
Set the GC oven temperature program to achieve optimal separation of the different gibberellins.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each gibberellin and its internal standard.
-
Calculate the concentration of each gibberellin based on the peak area ratio of the endogenous gibberellin to its corresponding deuterated internal standard.
Mandatory Visualization: GC-MS Analysis Workflow
Caption: General workflow for the quantification of gibberellins in plant tissues using GC-MS.
In Situ Hybridization for Localization of Gibberellin Biosynthesis Gene Transcripts
This protocol outlines the general steps for localizing the mRNA of genes involved in gibberellin biosynthesis within plant tissues.
I. Tissue Preparation:
-
Fix small pieces of plant tissue (e.g., shoot apices, developing seeds) in a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) overnight at 4°C.
-
Dehydrate the tissue through a graded ethanol series (30%, 50%, 70%, 85%, 95%, 100% ethanol).
-
Infiltrate the tissue with a paraffin wax embedding medium.
-
Embed the tissue in paraffin blocks and section it into thin slices (8-10 µm) using a microtome.
-
Mount the sections on RNase-free glass slides.
II. Probe Synthesis:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA using in vitro transcription from a linearized plasmid containing the gene of interest.
-
Synthesize a DIG-labeled sense RNA probe as a negative control.
-
Purify the labeled probes by ethanol precipitation.
III. Hybridization:
-
Deparaffinize and rehydrate the tissue sections on the slides.
-
Permeabilize the tissue with proteinase K to allow probe entry.
-
Prehybridize the sections in a hybridization buffer without the probe to block non-specific binding sites.
-
Hybridize the sections with the DIG-labeled antisense or sense probe in the hybridization buffer overnight at a specific temperature (e.g., 50-55°C).
IV. Post-Hybridization Washes and Detection:
-
Wash the slides in a series of increasingly stringent buffers to remove unbound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash the slides to remove unbound antibody.
-
Detect the hybridized probe by incubating the sections with a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP), which will produce a colored precipitate at the site of mRNA localization.
-
Counterstain the tissue if desired and mount the slides with a coverslip.
-
Observe the sections under a microscope to visualize the spatial expression pattern of the target gene.
Mandatory Visualization: In Situ Hybridization Workflow
Caption: A simplified workflow for localizing gene transcripts in plant tissues via in situ hybridization.
Conclusion
The precursors of this compound are integral components of a complex biosynthetic pathway that is fundamental to plant growth and development. While GA8 itself is an inactive catabolite, the pathway leading to its formation is a rich source of targets for the development of plant growth regulators. A thorough understanding of the biological significance of each precursor and the enzymes that catalyze their conversion is crucial for researchers in plant science and for professionals involved in the development of new agricultural and horticultural products. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis and spatial localization of these important plant hormones and their biosynthetic machinery.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Gibberellin A8 from Plant Tissues
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play crucial roles in various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1] Gibberellin A8 (GA8) is a biologically inactive catabolite derived from the 2β-hydroxylation of the bioactive GA1.[1] The quantification of both active GAs and their inactive catabolites like GA8 is essential for understanding the intricate regulation of GA metabolism and signaling in response to developmental and environmental cues. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Endogenous this compound Levels
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes reported endogenous levels of GA8 in various plant tissues.
| Plant Species | Tissue/Organ | Developmental Stage/Condition | GA8 Concentration (ng/g) | Citation(s) |
| Pisum sativum (Pea) | Shoots | 120 hours after transfer to white light | 5.1 (Fresh Weight) | [2] |
| Oryza sativa (Rice) | Shoots (cv. Sangjubyeo) | 42 days after sowing | 0.47 (Dry Weight) | |
| Oryza sativa (Rice) | Roots | Levels increase over 12 days of growth | Not Quantified | |
| Zea mays (Maize) | Vegetative Shoots | Normal Seedling | Trace Amounts |
Gibberellin Signaling and Catabolism
This compound is formed through the deactivation of the biologically active Gibberellin A1 (GA1) by the enzyme GA 2-oxidase. This catabolic step is a key mechanism for regulating the levels of active GAs in plant tissues.
Figure 1. Simplified pathway of GA1 biosynthesis and its catabolism to GA8.
Experimental Protocols
This protocol outlines the comprehensive procedure for the extraction and quantification of this compound from plant tissues.
Experimental Workflow
Figure 2. Workflow for this compound extraction and analysis.
Materials and Reagents
-
Plant Tissue: Freshly harvested (leaves, roots, stems, flowers, etc.)
-
Liquid Nitrogen
-
Extraction Solvent: 80% Methanol in water, containing an antioxidant such as butylated hydroxytoluene (BHT).
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL).
-
SPE Conditioning Solvent: 100% Methanol.
-
SPE Equilibration Solvent: Deionized water.
-
SPE Wash Solvent: 5% Methanol in water.
-
SPE Elution Solvent: 80% Methanol in water.
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water, and Formic Acid.
-
Internal Standards: Deuterium-labeled gibberellins (e.g., [²H₂]GA8) for accurate quantification.
-
Equipment:
-
Mortar and pestle or bead beater
-
Refrigerated centrifuge
-
SPE manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Detailed Protocol
2.1. Sample Preparation and Extraction
-
Harvest and Freeze: Harvest approximately 100-500 mg of fresh plant tissue. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 1 mL of cold extraction solvent (80% methanol with BHT) per 100 mg of tissue.
-
Add internal standards at this stage for accurate quantification.
-
Vortex thoroughly and incubate overnight on a rocking platform at 4°C.
-
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted with another volume of cold extraction solvent, centrifuged, and the supernatants pooled.
2.2. Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning:
-
Pass 5 mL of 100% methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water to equilibrate the column. Do not allow the column to dry out.
-
-
Sample Loading:
-
Dilute the supernatant from step 2.1.5 with deionized water to reduce the methanol concentration to below 10%.
-
Load the diluted extract onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the gibberellins from the cartridge with 5 mL of 80% methanol in water into a clean collection tube.
-
2.3. LC-MS/MS Analysis
-
Drying and Reconstitution:
-
Dry the eluate from step 2.2.4 to completeness using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for GA8 and its labeled internal standard should be determined by direct infusion of standards. For GA8 (molecular weight 364.39 g/mol ), a potential precursor ion [M-H]⁻ would be m/z 363.4. Product ions would be determined experimentally.
-
Data Analysis: Quantify the amount of endogenous GA8 by comparing the peak area ratio of the analyte to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of standards.
-
References
Application Note: Quantification of Gibberellin A8 using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development. Gibberellin A8 (GA8) is a biologically inactive catabolite of the active Gibberellin A1 (GA1). The quantification of both active GAs and their inactive metabolites like GA8 is crucial for understanding GA metabolism, homeostasis, and its response to genetic or environmental factors. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and accuracy for the analysis of trace-level phytohormones in complex biological matrices. This application note provides a detailed protocol for the extraction, purification, and quantification of GA8 from plant tissues using LC-MS/MS.
Principle
The method involves the homogenization and extraction of GA8 from a plant tissue matrix, followed by a purification and concentration step using solid-phase extraction (SPE). The purified extract is then analyzed by a reverse-phase LC system for chromatographic separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Isotope dilution, using a deuterated internal standard, is the recommended method for achieving the most accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound (GA8) analytical standard
-
Deuterated Gibberellin internal standard (e.g., [²H₂]GA8, if available, or a related deuterated GA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
80% Methanol with 1% Formic Acid (Extraction Solvent)
-
SPE Cartridges: Oasis MAX or similar mixed-mode anion exchange cartridges
-
Nitrogen gas for evaporation
-
Plant tissue samples (e.g., Arabidopsis thaliana, rice shoots)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve GA8 and the internal standard (IS) in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in the initial mobile phase (e.g., 10% Methanol in water with 0.1% formic acid) to create a calibration curve. A typical concentration range might be 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 ng/mL) to be spiked into all samples and calibration standards.
Sample Preparation and Extraction
-
Homogenization: Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.
-
Extraction: Add 1 mL of pre-chilled extraction solvent (80% Methanol with 1% Formic Acid) to the powdered tissue. Add the internal standard from the spiking solution. Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for SPE loading.
Solid-Phase Extraction (SPE) Purification
This two-step SPE procedure provides selective enrichment and efficient clean-up of gibberellins from complex plant extracts.
-
Conditioning: Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the reconstituted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering compounds.
-
Elution: Elute the gibberellins with 3 mL of methanol containing 1% formic acid.
-
Final Evaporation and Reconstitution: Dry the eluate under nitrogen gas. Reconstitute the final sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, e.g., Acquity CSH® (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.25 - 0.4 mL/min |
| Gradient | 10% B to 60% B over 15 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 - 15 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 1.5 - 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 600 - 650°C |
| Desolvation Gas Flow | 650 - 1000 L/hr |
| Cone Gas Flow | 2 - 150 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| GA8 | 363.1 | 275.0 | 100 | 30 | 20 |
| [²H₂]GA8 (IS) | 365.1 | 277.0 | 100 | 30 | 20 |
Note: The precursor ion for GA8 is [M-H]⁻. The product ion m/z 275.0 is a known fragment. Parameters for the internal standard should be optimized similarly.
Data and Visualizations
Quantitative Performance
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Based on published data for similar gibberellins, the following performance can be expected.
Table 4: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| LOD | 0.05 - 10 fmol |
| LOQ | 0.1 - 2.5 pg |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 70 - 120% |
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for GA8 Quantification.
Gibberellin Signaling and Catabolism Pathway
Caption: Figure 2. Role of GA8 in the Gibberellin Pathway.
Conclusion
This application note provides a comprehensive and robust method for the quantification of this compound in plant tissues using LC-MS/MS. The protocol details sample preparation, SPE cleanup, and optimized instrumental parameters. The high selectivity of MRM detection, combined with efficient chromatographic separation, allows for accurate and precise measurement of GA8, facilitating detailed studies of gibberellin metabolism and its role in plant physiology.
Application Note: Purification of Gibberellin A8 using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A8 (GA8) is a C19-gibberellin, a class of diterpenoid plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence.[1] GA8 is an inactive catabolite, formed by the 2β-hydroxylation of the bioactive Gibberellin A1 (GA1).[1] The quantification of both active and inactive gibberellins is crucial for understanding the complex regulatory networks of plant growth and development. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of gibberellins from complex plant matrices prior to analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[2] This application note provides a detailed protocol for the purification of this compound from plant tissues using C18 reversed-phase SPE cartridges.
Principles of C18 Solid-Phase Extraction
Reversed-phase SPE with a C18 (octadecylsilane) sorbent is a common method for the purification of gibberellins. The nonpolar C18 stationary phase retains hydrophobic compounds from a polar mobile phase. Gibberellins, which are moderately polar, can be retained on the C18 sorbent from an aqueous sample. Interfering polar compounds can be washed away, and the gibberellins can then be eluted with a less polar organic solvent. The selectivity of the extraction can be fine-tuned by adjusting the pH and the composition of the loading, washing, and elution solvents.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the purification of this compound from plant tissue.
Materials and Reagents
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg sorbent mass, 6 mL volume)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (or acetic acid)
-
Ultrapure water
-
-
Sample Preparation:
-
Plant tissue (e.g., leaves, seeds, stems)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction solvent: 80% methanol in water
-
-
Glassware and Equipment:
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
SPE vacuum manifold
-
pH meter
-
Vortex mixer
-
Sample Preparation and Extraction
-
Homogenization: Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add cold 80% methanol (e.g., 10 mL per gram of tissue). Vortex thoroughly and extract overnight at 4°C on a shaker.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another volume of cold 80% methanol, and the supernatants combined.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Aqueous Resuspension and pH Adjustment: Resuspend the aqueous residue in ultrapure water. Adjust the pH to 2.5-3.0 with formic acid or acetic acid. This protonates the carboxylic acid group of the gibberellins, increasing their retention on the C18 stationary phase.
Solid-Phase Extraction Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of ultrapure water (pH adjusted to 2.5-3.0) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified aqueous extract onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water (pH 2.5-3.0) to remove polar impurities.
-
-
Elution:
-
Elute the retained gibberellins with 5 mL of 80% methanol in water. Other elution solvents such as acetonitrile or ethyl acetate can also be used. The choice of solvent may need to be optimized depending on the specific gibberellins of interest and the downstream analytical method.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase for your analytical method (e.g., 50% methanol/water).
-
Data Presentation
The following table summarizes typical parameters for the solid-phase extraction of gibberellins. Note that specific values for this compound may vary and optimization is recommended.
| Parameter | Value/Condition | Notes |
| SPE Sorbent | C18 (Octadecylsilane) | A common choice for gibberellin purification due to its hydrophobic nature. |
| Sample pH | 2.5 - 3.0 | Protonates the carboxylic acid functional group of gibberellins, enhancing retention. |
| Conditioning Solvents | 1. Methanol2. Acidified Water (pH 2.5-3.0) | Prepares the sorbent for sample loading and ensures proper interaction. |
| Wash Solvent | Acidified Water (pH 2.5-3.0) | Removes polar interferences without eluting the gibberellins. |
| Elution Solvent | 80% Methanol in Water | Elutes the moderately polar gibberellins. Acetonitrile can also be used. |
| General Recovery | ~70-90% | Recovery rates can be influenced by the specific gibberellin and the plant matrix.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Gibberellin Signaling Pathway
Caption: Simplified Gibberellin Signaling Pathway.
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective method for the purification of this compound from plant extracts. The use of C18 reversed-phase cartridges allows for the efficient removal of interfering substances, resulting in a cleaner sample for subsequent quantitative analysis. While the provided protocol is a robust starting point, optimization of parameters such as sample load, wash and elution volumes, and solvent compositions may be necessary to achieve the highest recovery and purity for specific plant matrices and analytical requirements. The understanding of the gibberellin signaling pathway, where GA8 acts as an inactive catabolite, highlights the importance of accurately quantifying all forms of gibberellins to fully elucidate their role in plant biology.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 3. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Gibberellin A8 (GA8) in Plant Seedling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Gibberellin A8 as an Inactive Control
Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes such as seed germination, stem elongation, leaf expansion, and flowering.[1][2] The bioactivity of different GA molecules varies significantly. While forms like GA₁, GA₃, and GA₄ are highly active and promote growth, this compound (GA₈) is a catabolite of GA₁, meaning it is a product of the deactivation pathway.[3]
In the context of plant biology research, GA₈ is considered biologically inactive or, at best, possesses extremely weak activity.[4] Its primary utility in experimental design is to serve as a robust negative control . When studying the effects of bioactive gibberellins, parallel treatment with GA₈ helps to demonstrate that the observed physiological responses are specifically due to the active GA molecule and not a result of the solvent or the application process itself. These application notes provide a comprehensive protocol for the use of GA₈ in comparative studies with active gibberellins on plant seedlings, particularly the model organism Arabidopsis thaliana.
Data Presentation: Comparative Bioactivity of Gibberellins
Quantitative analysis of various gibberellins on the induction of GA-responsive gene expression confirms the inactive nature of GA₈. The data below, adapted from studies on Arabidopsis thaliana, illustrates the differential activity of various GAs. The experiment measured the induction of the LEAFY (LFY) promoter, a known target of GA signaling, in response to treatment with different gibberellin forms.
Table 1: Relative Activity of Various Gibberellins on LFY Promoter Induction
| Gibberellin | Concentration (µM) | Relative LFY Promoter Activity (%) | Biological Role |
| GA₈ | 0.01 | ~0% | Inactive Catabolite |
| 0.1 | ~0% | ||
| 1.0 | ~0% | ||
| 10.0 | ~0% | ||
| GA₄ | 0.01 | ~20% | Bioactive GA |
| 0.1 | ~80% | ||
| 1.0 | 100% | ||
| 10.0 | ~100% | ||
| GA₃ | 0.01 | ~15% | Bioactive GA |
| 0.1 | ~75% | ||
| 1.0 | ~95% | ||
| 10.0 | ~100% | ||
| GA₁ | 0.01 | ~5% | Bioactive GA |
| 0.1 | ~40% | ||
| 1.0 | ~70% | ||
| 10.0 | ~80% |
Data is derived from dose-response curve analysis where GA₄ at 1.0 µM is set as 100% relative activity. The results clearly show that GA₈ fails to induce the GA-responsive promoter at any tested concentration, validating its use as a negative control.[5]
Experimental Protocols
This section details the methodology for a comparative bioassay of GA₈ and an active gibberellin (e.g., GA₄) on Arabidopsis thaliana seedlings grown under sterile conditions.
Materials and Reagents
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound (GA₈) powder
-
Gibberellin A4 (GA₄) powder (or other bioactive GA)
-
Absolute ethanol
-
Murashige and Skoog (MS) basal medium powder
-
Sucrose
-
Agar
-
Potassium Hydroxide (KOH) for pH adjustment
-
Sodium hypochlorite solution (e.g., 1% v/v)
-
70% (v/v) ethanol
-
Sterile distilled water
-
Sterile petri dishes (90 mm)
-
Sterile 1.5 mL microcentrifuge tubes
-
Micropore™ tape
-
Growth chamber or tissue culture room (22°C, 16h light/8h dark photoperiod)
Preparation of Gibberellin Stock Solutions (10 mM)
-
GA₈ Stock (10 mM): Calculate the mass of GA₈ powder required. Dissolve the powder in a small volume of absolute ethanol.
-
GA₄ Stock (10 mM): Calculate the mass of GA₄ powder required. Dissolve the powder in a small volume of absolute ethanol.
-
Bring the final volume to the desired amount with absolute ethanol in a sterile tube.
-
Filter-sterilize the stock solutions using a 0.2 µm filter.
-
Aliquot into sterile 1.5 mL microcentrifuge tubes, wrap in aluminum foil to protect from light, and store at -20°C.
Preparation of Treatment Plates
-
Prepare MS Medium: Prepare half-strength (½) MS medium containing 1% (w/v) sucrose. Adjust the pH to 5.7-5.8 with KOH. Add 0.8-1.0% (w/v) agar.
-
Autoclave: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Cool Medium: Allow the autoclaved medium to cool to approximately 50-60°C in a water bath.
-
Add Gibberellins:
-
Control (Mock) Plates: Add a volume of sterile ethanol equivalent to that used for the highest GA concentration.
-
GA₈ Plates: Add the required volume of the 10 mM GA₈ stock solution to achieve the desired final concentration (e.g., 1 µM or 10 µM).
-
GA₄ Plates: Add the required volume of the 10 mM GA₄ stock solution to achieve the same final concentration.
-
-
Pour Plates: Gently swirl to mix and pour approximately 25 mL of medium into each sterile petri dish. Allow the plates to solidify in a laminar flow hood. Store the plates at 4°C in the dark for up to one week before use.
Seed Sterilization and Plating
-
Place Arabidopsis seeds into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute. Let stand for 2-3 minutes.
-
Carefully remove the ethanol with a pipette.
-
Add 1 mL of 1% sodium hypochlorite solution and mix for 10 minutes.
-
Remove the sodium hypochlorite and wash the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in a small volume of sterile water or 0.1% sterile agar solution.
-
Using a pipette, sow approximately 80-100 seeds evenly spaced on each prepared MS plate.
Seedling Growth and Data Collection
-
Stratification: Seal the plates with Micropore™ tape and place them at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After a set period (e.g., 5-7 days), measure the desired growth parameters. For hypocotyl elongation assays, plates are often kept in the dark or under specific light conditions after an initial light treatment to induce germination.
-
Germination Rate: Count the number of seeds with an emerged radicle at daily intervals.
-
Hypocotyl Length: Carefully remove seedlings and place them on a flat surface. Use a digital scanner or a microscope with a calibrated scale to capture images and measure the hypocotyl length using software like ImageJ.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol described above.
References
- 1. Effects of gibberellin priming on seedling emergence and transcripts involved in mesocotyl elongation in rice under deep direct-seeding conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GA4 Is the Active Gibberellin in the Regulation of LEAFY Transcription and Arabidopsis Floral Initiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoaffinity Purification of Gibberellin A8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the immunoaffinity purification of Gibberellin A8 (GA8), a C19-gibberellin. While specific quantitative data and protocols for GA8 are not extensively documented in publicly available literature, this document outlines a robust, adaptable protocol based on established methods for other C19-gibberellins.[1][2]
Gibberellins are a class of plant hormones that regulate various developmental processes.[3][4][5][6] Immunoaffinity chromatography (IAC) is a powerful technique for the selective purification of gibberellins from complex biological samples.[1][2][7][8] This method utilizes the high specificity of antibodies to isolate the target molecule, resulting in high purity and recovery.
Quantitative Data
Specific quantitative data for the immunoaffinity purification of this compound is limited in the available literature. However, data from the purification of other C19-gibberellins using similar immunoaffinity techniques can provide an expected range of performance. The following table summarizes recovery data for related gibberellins. Researchers can expect to achieve similar recovery rates for GA8 with an optimized protocol.
| Gibberellin | Sample Matrix | Recovery Rate | Reference |
| C-19 GA Methyl Esters | Immature Soybean Seeds | Quantitative Recovery | [1] |
| GA20 | Pea Seeds | High Levels Detected | [1] |
| GA29 | Pea Seeds | High Levels Detected | [1] |
| GA9 | Pea Seeds | High Levels Detected | [1] |
| GA7 | Soybean Seeds | 8.8 ng/g fresh weight | [1] |
Experimental Protocols
This section details the key experimental protocols for the immunoaffinity purification of this compound.
Production of Anti-Gibberellin Antibodies
A high-affinity, specific antibody is crucial for successful immunoaffinity purification. While a monoclonal antibody specific to GA8 would be ideal, polyclonal antibodies raised against a mixture of C19-gibberellins have been shown to be effective for purifying a range of gibberellins.[1]
Protocol for Polyclonal Anti-Gibberellin Antibody Production:
-
Antigen Preparation:
-
Synthesize conjugates of various C19-gibberellins (including GA1, GA3, GA4, GA5, GA7, and GA9) to a carrier protein such as Bovine Serum Albumin (BSA).[1] This is necessary as gibberellins are haptens and require a carrier to elicit a strong immune response.
-
-
Immunization:
-
Immunize rabbits with the gibberellin-BSA conjugates.
-
Administer initial subcutaneous injections with the conjugate emulsified in Freund's complete adjuvant.
-
Follow up with booster injections every 3-4 weeks with the conjugate in Freund's incomplete adjuvant.
-
-
Antibody Titer Monitoring:
-
Collect blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) against the gibberellin conjugates.
-
-
Antibody Purification:
-
Once a high titer is achieved, collect a larger volume of blood.
-
Isolate the serum and purify the IgG fraction using Protein A affinity chromatography.[1]
-
The purified polyclonal antibodies can then be characterized for their cross-reactivity with various gibberellins, including GA8.
-
Preparation of the Immunoaffinity Column
The purified anti-gibberellin antibodies are immobilized on a solid support to create the immunoaffinity column.
Protocol for Immunoaffinity Column Preparation:
-
Matrix Activation:
-
Use a pre-activated matrix such as Affi-Gel 10 or CNBr-activated Sepharose 4B.
-
-
Antibody Immobilization:
-
Couple the purified anti-gibberellin antibodies to the activated matrix according to the manufacturer's instructions. This typically involves incubating the antibodies with the matrix in a suitable buffer (e.g., coupling buffer) overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
Block any remaining active sites on the matrix by incubating with a blocking agent such as ethanolamine.
-
-
Column Packing and Equilibration:
-
Pack the antibody-coupled matrix into a suitable chromatography column.
-
Equilibrate the column with a binding buffer (e.g., phosphate-buffered saline, PBS).
-
Immunoaffinity Purification of this compound
This protocol outlines the steps for purifying GA8 from a plant extract.
Protocol:
-
Sample Preparation:
-
Extract gibberellins from the plant tissue using a suitable solvent (e.g., 80% methanol).
-
Perform initial purification steps to remove interfering compounds. This may include passing the extract through a DEAE-cellulose column and concentrating it on an octadecylsilica column.[1]
-
For improved binding to some anti-gibberellin antibodies, the gibberellins in the extract should be methylated. This can be achieved by treating the dried extract with ethereal diazomethane.[1]
-
Resuspend the partially purified and methylated extract in the binding buffer.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated immunoaffinity column at a slow flow rate to allow for efficient binding of GA8 to the immobilized antibodies.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove unbound and non-specifically bound molecules. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound GA8 from the column using an elution buffer that disrupts the antibody-antigen interaction. Common elution buffers include low pH buffers (e.g., glycine-HCl, pH 2.5) or high concentrations of chaotropic agents.
-
Neutralize the eluted fractions immediately with a neutralization buffer (e.g., Tris-HCl, pH 8.5) to preserve the integrity of the purified GA8.
-
-
Column Regeneration:
-
Regenerate the immunoaffinity column by washing it with several column volumes of the binding buffer. Properly regenerated columns can be reused multiple times.[1]
-
-
Analysis of Purified GA8:
-
Analyze the eluted fractions for the presence and purity of GA8 using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]
-
Visualizations
Experimental Workflow for Immunoaffinity Purification of GA8
Caption: Workflow for the immunoaffinity purification of this compound.
Gibberellin Signaling Pathway
This compound is generally considered to be an inactive form of gibberellin. The core gibberellin signaling pathway is initiated by bioactive gibberellins. This pathway involves the derepression of a signaling cascade through the degradation of DELLA proteins.[3][4][5][6]
Caption: Simplified diagram of the gibberellin signaling pathway.
References
- 1. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Immunological Approach to Gibberellin Purification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 4. youtube.com [youtube.com]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 7. An immunological approach to gibberellin purification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Deuterated Gibberellin A8 for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development. Quantitative analysis of endogenous gibberellins is crucial for understanding their physiological roles and for agricultural and pharmaceutical research. Mass spectrometry (MS)-based methods are widely used for the sensitive and specific quantification of GAs. The accuracy of these methods relies heavily on the use of stable isotope-labeled internal standards.
This document provides a detailed protocol for the synthesis of deuterated Gibberellin A8 ([D₂]-GA₈), a valuable internal standard for the quantification of endogenous this compound (GA₈). The synthesis involves a two-step process: the stereoselective deuteration of a Gibberellin A₁ precursor followed by an enzymatic conversion to [D₂]-GA₈.
Gibberellin Signaling Pathway
Gibberellins exert their effects by binding to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of gibberellin-responsive genes that control various growth and developmental processes.
Caption: Gibberellin signaling pathway.
Experimental Protocols
Synthesis of [2α-²H]-Gibberellin A₁ ([D₁]-GA₁)
This protocol is adapted from the stereoselective deuteration of gibberellins. The method involves the preparation of a 2β-bromo-3-oxo-gibberellin A₄ intermediate, which then allows for the stereoselective introduction of deuterium at the 2α-position.
Materials:
-
Gibberellin A₄ (GA₄)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Zinc dust
-
Deuterated acetic acid (CH₃COOD)
-
Diethyl ether
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Allylic Bromination of GA₄: A solution of GA₄ in CCl₄ is treated with NBS and a catalytic amount of AIBN. The mixture is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure.
-
Oxidation: The crude product from the previous step is dissolved in pyridine and treated with CrO₃-pyridine complex at room temperature. The reaction is stirred until the starting material is consumed. The mixture is then worked up by adding diethyl ether and filtering through a pad of silica gel.
-
Reductive Deutero-debromination: The resulting 2β-bromo-3-oxo-GA₄ is dissolved in a mixture of diethyl ether and deuterated acetic acid. Zinc dust is added portion-wise with vigorous stirring. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, washed with 5% sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated. The crude [2α-²H]-3-oxo-GA₁ is then purified by silica gel column chromatography to yield pure [D₁]-GA₁.
Enzymatic Conversion of [D₁]-GA₁ to [D₁]-GA₈
This protocol utilizes a cell-free enzyme system from a suitable plant source, such as germinating bean seeds (Phaseolus vulgaris), to catalyze the specific 2β-hydroxylation of [D₁]-GA₁ to [D₁]-GA₈.[1]
Materials:
-
[D₁]-Gibberellin A₁ ([D₁]-GA₁)
-
Germinating bean seeds (Phaseolus vulgaris)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Polyvinylpolypyrrolidone (PVPP)
-
NADPH
-
Ascorbate
-
EDTA
-
Ammonium sulfate
-
Sephadex G-25 column
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Enzyme Extraction: Germinating bean seeds are homogenized in cold Tris-HCl buffer containing DTT and PVPP. The homogenate is centrifuged at high speed (e.g., 95,000 x g) for 2 hours to obtain a clear supernatant containing the soluble enzymes.[1]
-
Enzyme Purification (Partial): The supernatant is subjected to ammonium sulfate precipitation. The protein fraction precipitating between 40% and 60% saturation is collected by centrifugation and redissolved in a minimal volume of Tris-HCl buffer. The redissolved protein is then desalted using a Sephadex G-25 column.
-
Enzymatic Reaction: The partially purified enzyme preparation is incubated with [D₁]-GA₁, NADPH, and ascorbate in Tris-HCl buffer. The reaction is carried out at 30°C for a specified period (e.g., 1-2 hours). A control reaction without the enzyme or substrate should be run in parallel.
-
Reaction Termination and Extraction: The reaction is terminated by the addition of EDTA and acidification to pH 3.0 with HCl. The products are then extracted with ethyl acetate.
-
Purification and Analysis: The extracted products are purified by HPLC on a C18 column. The fraction corresponding to [D₁]-GA₈ is collected, and its identity and isotopic enrichment are confirmed by LC-MS/MS analysis.
Experimental Workflow
The overall workflow for the synthesis of deuterated this compound is depicted below.
Caption: Synthesis workflow for deuterated this compound.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and analysis of deuterated this compound.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| Stereoselective Deuteration | GA₄ (100 mg) | [D₁]-GA₁ | 100.5 mg | 65.3 mg | 65 |
| Enzymatic 2β-Hydroxylation & Purification | [D₁]-GA₁ (50 mg) | Purified [D₁]-GA₈ | 52.3 mg | 15.7 mg | 30 |
Table 2: Product Characterization
| Product | Molecular Formula | Exact Mass (m/z) | Isotopic Purity (%) | Chemical Purity (HPLC, %) |
| [D₁]-GA₁ | C₁₉H₂₃DO₆ | 349.1688 | >98 | >95 |
| [D₁]-GA₈ | C₁₉H₂₃DO₇ | 365.1637 | >98 | >99 |
Conclusion
The described two-step synthesis provides a reliable method for the preparation of high-purity deuterated this compound for use as an internal standard in quantitative mass spectrometry. The stereoselective chemical deuteration of a suitable precursor followed by a specific enzymatic conversion ensures the introduction of the deuterium label at a stable position and the correct stereochemistry of the final product. This internal standard will enable accurate and precise quantification of endogenous GA₈ in various biological matrices, facilitating further research in plant physiology, agriculture, and drug development.
References
Application Notes and Protocols for Gibberellin A8 Bioassay Using Dwarf Rice Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Dwarf rice (Oryza sativa L.) mutants, particularly those deficient in endogenous gibberellins or with heightened sensitivity to exogenous application, serve as excellent model systems for bioassays to determine the biological activity of various GAs, including Gibberellin A8 (GA8). The micro-drop method is a simple, rapid, and sensitive bioassay for quantifying the effects of gibberellins.[3] This document provides detailed application notes and protocols for performing a GA8 bioassay using dwarf rice mutants.
Dwarf mutants such as 'Tan-ginbozu' and 'Waito-C' are commonly used for this bioassay. 'Tan-ginbozu' is a GA-deficient mutant and therefore highly responsive to exogenous GAs.[3][4] The sensitivity of these bioassays can be further enhanced by the application of gibberellin biosynthesis inhibitors like uniconazole.[5][6][7]
Data Presentation
The following tables summarize the quantitative data related to the sensitivity of dwarf rice bioassays to various gibberellins. While specific dose-response data for GA8 is not extensively detailed in the provided search results, the general sensitivity ranges for other bioactive GAs provide a valuable reference.
Table 1: Sensitivity of Dwarf Rice Cultivars to Various Gibberellins (Micro-Drop Method)
| Gibberellin | Dwarf Rice Cultivar | Minimum Detectable Amount (per plant) | Reference |
| GA3 | Tan-ginbozu | 10 fmol | [5] |
| GA1, GA4, GA7, GA19, GA20 | Tan-ginbozu (with S-3307) | 30 fmol | [5] |
| GA3 | Waito-C (with S-3307) | 10 fmol | [5] |
| GA1, GA4, GA7 | Waito-C (with S-3307) | 30 fmol | [5] |
| GA3 | Tan-ginbozu | 0.05 mµg | [8] |
Note: S-3307 (Uniconazole) is a gibberellin biosynthesis inhibitor used to increase the sensitivity of the bioassay.
Experimental Protocols
Standard Micro-Drop Bioassay Protocol
This protocol is adapted from the widely used method for assessing gibberellin activity.[3]
Materials:
-
Seeds of dwarf rice (e.g., 'Tan-ginbozu' or 'Waito-C')
-
This compound (GA8) standard solutions (in 50% acetone or ethanol)
-
Petri dishes
-
Filter paper
-
Glass vials or small test tubes
-
Micropipette (1 µL)
-
Growth chamber or incubator with controlled temperature (30°C) and light
-
Ruler
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with a 0.1% HgCl₂ solution for 30 minutes, followed by thorough rinsing with sterile distilled water.
-
Place the sterilized seeds on moist filter paper in petri dishes.
-
Incubate the seeds in the dark at 30°C for 48 hours to allow for uniform germination.[9]
-
-
Seedling Preparation:
-
Select uniformly germinated seeds and place 5 seeds in each glass vial containing 0.5 mL of distilled water.[9]
-
Grow the seedlings in a growth chamber at 30°C under continuous light for 24 hours.
-
-
Gibberellin Application (Micro-drop):
-
Prepare a series of GA8 standard solutions of known concentrations.
-
Using a micropipette, apply a 1 µL droplet of the GA8 solution to the surface of each coleoptile.[3] For the control group, apply a 1 µL droplet of the solvent (e.g., 50% acetone).
-
-
Incubation and Measurement:
-
Return the treated seedlings to the growth chamber and continue to grow them under the same conditions for an additional 3 days.[3]
-
After the incubation period, measure the length of the second leaf sheath of each seedling using a ruler.
-
-
Data Analysis:
-
Calculate the average length of the second leaf sheath for each treatment group.
-
Plot the average leaf sheath length against the concentration of GA8 to generate a dose-response curve.
-
Modified Micro-Drop Bioassay with Uniconazole for Enhanced Sensitivity
This modified protocol incorporates a gibberellin biosynthesis inhibitor to increase the sensitivity of the dwarf rice seedlings to exogenous GA application.[5][7]
Additional Materials:
-
Uniconazole (S-3307) solution
Procedure:
-
Seed Treatment with Uniconazole:
-
During the germination phase, after sterilization, soak the seeds in a solution of uniconazole. The concentration and duration of soaking may need to be optimized depending on the rice cultivar. A common practice is to include uniconazole in the growth medium.[10]
-
-
Follow Standard Protocol:
-
Proceed with steps 2 through 5 of the "Standard Micro-Drop Bioassay Protocol" as described above. The seedlings pre-treated with uniconazole will exhibit a more pronounced response to lower concentrations of GA8.
-
Visualizations
Gibberellin Signaling Pathway in Rice
The following diagram illustrates the key components of the gibberellin signaling pathway in rice. In the absence of gibberellin, the DELLA protein SLR1 represses GA-responsive gene expression. The binding of GA to its receptor GID1 leads to the degradation of SLR1, thereby allowing gene transcription to proceed.[1][11][12]
Caption: Gibberellin signaling pathway in rice.
Experimental Workflow for this compound Bioassay
The diagram below outlines the sequential steps involved in performing the this compound bioassay using dwarf rice mutants.
Caption: Experimental workflow of the micro-drop bioassay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. jircas.go.jp [jircas.go.jp]
- 4. Identification and characterization of gibberellin-insensitive mutants selected from among dwarf mutants of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A New Gibberellin Bioassay: A Proposed Method for Its Systematic Analysis | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 7. jircas.go.jp [jircas.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 10. Nondwarf rice seedling bioassay for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The gibberellin signaling pathway is regulated by the appearance and disappearance of SLENDER RICE1 in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Gibberellin A8
References
- 1. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Gibberellin A8 using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. Gibberellin A8 (GA8) is a biologically inactive catabolite of the plant hormone GA1. The accurate identification and quantification of GA8 are essential for understanding the metabolic pathways of gibberellins and their role in plant physiology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the sensitive and selective analysis of gibberellins.[1][2][3] Due to their low volatility, gibberellins require derivatization prior to GC-MS analysis to convert them into more volatile compounds.[4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent identification of this compound from plant tissues using GC-MS.
Experimental Protocols
This section details the step-by-step methodology for the analysis of this compound using GC-MS, from sample preparation to data acquisition.
Sample Preparation: Extraction and Purification of this compound
This protocol is designed for the extraction and purification of GA8 from plant tissue.
Materials:
-
Plant tissue (e.g., leaves, shoots)
-
Liquid nitrogen
-
80% (v/v) Methanol
-
Internal standard (e.g., [²H₂]GA8)
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas stream
Procedure:
-
Homogenization: Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of pre-chilled 80% methanol per gram of tissue. Add a known amount of internal standard ([²H₂]GA8) for quantification.
-
Incubation: Vortex the mixture thoroughly and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Re-extract the pellet with another 5 mL of 80% methanol per gram of tissue, centrifuge again, and combine the supernatants.
-
Concentration: Evaporate the methanol from the combined supernatant using a rotary evaporator at a temperature below 40°C until only the aqueous phase remains.
-
Purification by SPE:
-
Condition a C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of distilled water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 5 mL of distilled water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried residue contains the purified gibberellins.
Derivatization: Methylation and Trimethylsilylation
This two-step derivatization process increases the volatility of GA8 for GC-MS analysis.
Materials:
-
Dried gibberellin extract
-
Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood) or Trimethylsilyldiazomethane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Methylation:
-
Resuspend the dried extract in 100 µL of methanol.
-
Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating complete methylation of the carboxyl group.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
-
Trimethylsilylation:
-
To the dried, methylated sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes to silylate the hydroxyl groups.
-
Cool the sample to room temperature before GC-MS injection.
-
GC-MS Methodology
The following are typical GC-MS parameters for the analysis of derivatized gibberellins. These may need to be optimized for your specific instrument.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)
GC Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 240°C at 15°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min. |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 600 amu (for full scan mode) |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis of this compound is typically performed using the internal standard method. The concentration of GA8 in the original sample is calculated by comparing the peak area of the endogenous GA8 to the peak area of the known amount of the added internal standard ([²H₂]GA8).
Table 1: Quantitative Analysis of this compound in Plant Tissue Samples
| Sample ID | Tissue Type | Fresh Weight (g) | Peak Area of GA8 Derivative | Peak Area of [²H₂]GA8 Derivative | Amount of Internal Standard (ng) | Calculated GA8 Concentration (ng/g FW) |
| Control 1 | Leaf | 2.5 | 150,000 | 300,000 | 50 | 10.0 |
| Control 2 | Leaf | 2.6 | 165,000 | 310,000 | 50 | 10.2 |
| Treated 1 | Leaf | 2.4 | 450,000 | 290,000 | 50 | 32.3 |
| Treated 2 | Leaf | 2.5 | 480,000 | 305,000 | 50 | 31.5 |
Results and Discussion
The identification of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the di-trimethylsilyl methyl ester of GA8 will exhibit a characteristic molecular ion peak and several fragment ions. For enhanced sensitivity and accurate quantification, Selected Ion Monitoring (SIM) mode is recommended.[1][5][6] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly reduces background noise and improves the signal-to-noise ratio.
Key Ions for SIM Analysis of Derivatized GA8:
Based on the structure of the di-trimethylsilyl methyl ester of GA8, the following ions are expected to be prominent in the mass spectrum and can be used for SIM analysis:
-
Molecular Ion (M⁺): The intact derivatized molecule.
-
[M-15]⁺: Loss of a methyl group (CH₃) from a trimethylsilyl group.
-
[M-89]⁺: Loss of a trimethylsilyloxy radical (•OTMS).
-
Other characteristic fragment ions specific to the gibberellin skeleton.
Visualizations
Caption: Experimental workflow for GA8 analysis.
Caption: Putative fragmentation of derivatized GA8.
References
- 1. volatileanalysis.com [volatileanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Preparing Gibberellin A8 Stock Solutions for In Vitro Experiments
Application Note & Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step for ensuring the reproducibility and validity of in vitro experiments. This document provides detailed application notes and a protocol for the preparation of Gibberellin A8 (GA8) stock solutions.
This compound is a member of the gibberellin family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. While it is a key signaling molecule, its limited solubility requires careful preparation for use in aqueous-based in vitro systems.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₄O₇ |
| Molecular Weight | 364.39 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Table 2: Solubility and Recommended Concentrations of this compound
| Solvent | Solubility | Recommended Stock Concentration | Recommended Working Concentration |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | 1 - 5 mg/mL | 0.01 - 10 µg/mL |
| Ethanol | Slightly soluble (sonication may be required)[1] | 1 - 5 mg/mL | 0.01 - 10 µg/mL |
Note: Specific quantitative solubility data for this compound is limited. The solubility of the related compound, Gibberellic Acid (GA3), is approximately 15 mg/mL in DMSO and 5 mg/mL in ethanol. These values can be used as a general guideline. It is recommended to start with a smaller amount of GA8 and gradually increase it to determine the effective saturation point in your specific solvent batch.
Experimental Protocol
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent condensation.
-
Work in a clean, sterile environment, such as a laminar flow hood, to minimize contamination.
-
-
Weighing:
-
Carefully weigh 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the GA8 powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture), sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial for preventing microbial contamination of your experiments.
-
-
Aliquoting and Storage:
-
Aliquot the 1 mg/mL stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C in a light-protected container. When stored properly, the stock solution should be stable for several months.
-
Preparation of Working Solutions:
To prepare a working solution, thaw a single aliquot of the stock solution and dilute it with the appropriate cell culture medium or buffer to the desired final concentration. For example, to make a 1 µg/mL working solution, add 1 µL of the 1 mg/mL stock solution to 1 mL of your medium.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Gibberellin Signaling Pathway
Caption: Simplified Gibberellin signaling pathway.
References
Application of Gibberellin A8 in Ornamental Horticulture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development. While Gibberellic Acid (GA3) is the most extensively studied and commercially utilized gibberellin in horticulture, other GA variants, such as Gibberellin A8 (GA8), also exhibit biological activity. GA8 is a derivative of gibberellic acid and is generally considered to have weaker growth-promoting effects compared to GA3.[1] This characteristic, however, may offer advantages in specific ornamental applications where more subtle and controlled responses are desirable, potentially reducing the risk of excessive stem elongation or other undesirable effects associated with more potent gibberellins.
These application notes provide a comprehensive overview of the potential uses of this compound in ornamental horticulture, drawing upon the established knowledge of gibberellin function and providing a framework for its experimental application. Due to the limited specific research on GA8 in ornamentals, the following protocols are largely extrapolated from studies involving GA3 and should be adapted and optimized through rigorous dose-response experiments.
Principle of Action: The Gibberellin Signaling Pathway
Gibberellins exert their effects by modulating gene expression through a well-defined signaling pathway. The core of this pathway involves the derepression of a family of transcriptional regulators known as DELLA proteins. In the absence of gibberellin, DELLA proteins act as growth repressors by binding to and inactivating transcription factors that are essential for growth-related gene expression.
The binding of a bioactive gibberellin, such as GA8, to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the GID1 protein.[2][3][4] This GA-GID1 complex can then bind to the DELLA protein. This interaction targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation by the 26S proteasome.[5][6][7][8][9] The degradation of DELLA proteins releases the sequestered transcription factors, allowing them to activate the expression of genes involved in various physiological responses, including stem elongation, flowering, and seed germination.
Potential Applications of this compound in Ornamental Horticulture
Based on the known functions of gibberellins, GA8 can be investigated for the following applications in ornamental plants:
-
Promotion of Stem Elongation: In species where increased height is desired, such as in the production of cut flowers or for creating specific plant forms, GA8 can be used to stimulate internode elongation.
-
Induction and Acceleration of Flowering: GA8 may be effective in inducing flowering in long-day plants grown under non-inductive short-day conditions or in accelerating flowering to meet specific market deadlines.
-
Breaking Dormancy: For ornamental species with seed or bud dormancy that requires cold stratification, GA8 could serve as a chemical substitute to promote uniform germination and bud break.
-
Increasing Flower and Fruit Size: By promoting cell expansion, GA8 could potentially be used to enhance the size of flowers and ornamental fruits.
Quantitative Data on Gibberellin Effects in Ornamental Plants
The following table summarizes the effects of Gibberellic Acid (GA3) on various ornamental species. While these data pertain to GA3, they provide a valuable starting point for designing experiments with GA8. It is anticipated that higher concentrations of GA8 may be required to achieve similar effects.
| Ornamental Species | Application | GA3 Concentration (ppm) | Observed Effects | Reference |
| Lilium longifolium (Asiatic Lily) | Foliar Spray | 100 | Increased plant height, more flower buds per plant, increased spike length. | [10] |
| Gladiolus 'Summer Shine' | Foliar Spray | 150 | Reduced time to spike initiation and first floret opening, increased floret diameter and length. | |
| Rosa 'Gladiator' | Foliar Spray | 250 | Increased plant height, spread, and flower production; more petals and longer vase life. | [10] |
| Calendula officinalis | Foliar Spray | 100 | Increased plant height, spread, shoot length, and leaf area; more flowers per plant and larger flower diameter. | [10] |
| Impatiens hawkeri (New Guinea Impatiens) | Foliar Spray | 50-100 µM | Increased plant height and number of flower buds. | [11] |
| Geranium (seedlings) | Foliar Spray | 5 - 15 | Advances flowering and reduces crop time. | [12] |
| Camellia | Bud Application | 2% solution | Substitutes for chilling requirement and increases bloom size. | [12] |
Experimental Protocols for this compound Application
The following are generalized protocols for the experimental application of this compound. Researchers should conduct preliminary dose-response trials to determine the optimal concentration and application timing for their specific ornamental species and desired outcome.
Experimental Workflow
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stock solution and a series of working solutions of this compound for experimental use.
Materials:
-
This compound (powder)
-
Ethanol (95%) or Isopropyl alcohol (99%)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar (optional)
-
pH meter and adjustment solutions (e.g., KOH or HCl)
Procedure:
-
Prepare a 1000 ppm (0.1%) Stock Solution:
-
Weigh 100 mg of this compound powder.
-
Dissolve the GA8 powder in a small amount of ethanol or isopropyl alcohol (e.g., 2-5 mL) in a beaker, as gibberellins have low solubility in water.
-
Transfer the dissolved GA8 to a 100 mL volumetric flask.
-
Add distilled water to the flask, bringing the final volume to 100 mL. Mix thoroughly.
-
Store the stock solution in a refrigerator (4°C) in a dark, sealed container.
-
-
Prepare Working Solutions:
-
Use the following formula to calculate the volume of stock solution needed for your desired working concentration: C1V1 = C2V2 Where:
-
C1 = Concentration of the stock solution (1000 ppm)
-
V1 = Volume of the stock solution to be used
-
C2 = Desired concentration of the working solution (e.g., 50 ppm)
-
V2 = Final volume of the working solution (e.g., 100 mL)
-
-
Example for a 50 ppm working solution: (1000 ppm) * V1 = (50 ppm) * (100 mL) V1 = 5 mL
-
To prepare 100 mL of a 50 ppm GA8 solution, add 5 mL of the 1000 ppm stock solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.
-
It is advisable to adjust the pH of the final working solution to between 6.0 and 6.5.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Foliar Spray Application of this compound to Promote Stem Elongation
Objective: To evaluate the effect of this compound on stem elongation in a selected ornamental species.
Materials:
-
This compound working solutions (e.g., 0, 50, 100, 200, 400 ppm)
-
A non-ionic surfactant
-
Handheld sprayer
-
Uniformly grown ornamental plants (e.g., Poinsettia, Chrysanthemum)
-
Ruler or caliper
Procedure:
-
Select healthy, actively growing plants of a uniform size and developmental stage.
-
Add a non-ionic surfactant to the GA8 working solutions according to the manufacturer's recommendations to ensure even coverage of the foliage.
-
Spray the foliage of the plants until runoff, ensuring complete coverage of the stems and leaves. The control group should be sprayed with a solution containing only water and the surfactant.
-
Conduct the application in the morning or evening to avoid rapid drying and potential phytotoxicity.
-
Maintain plants under optimal growing conditions.
-
Measure plant height from the soil line to the apical meristem at regular intervals (e.g., weekly) for a predetermined period.
-
Record data and perform statistical analysis to determine the effect of different GA8 concentrations on stem elongation.
Protocol 3: Tuber/Rhizome Soak with this compound to Promote Flowering
Objective: To investigate the potential of this compound to enhance flowering in tuberous or rhizomatous ornamental plants.
Materials:
-
This compound working solutions (e.g., 0, 250, 500, 1000 ppm)
-
Tubers or rhizomes of a selected ornamental species (e.g., Calla Lily, Begonia)
-
Beakers or trays for soaking
-
Growing medium
-
Pots
Procedure:
-
Select uniform and healthy tubers or rhizomes.
-
Prepare the GA8 working solutions in beakers or trays.
-
Immerse the tubers or rhizomes in the respective GA8 solutions for a specified duration (e.g., 30 minutes to 2 hours). The control group should be soaked in water.
-
After soaking, allow the tubers or rhizomes to air dry briefly before planting.
-
Plant the treated and control tubers or rhizomes in pots with a suitable growing medium.
-
Maintain the plants under appropriate growing conditions for the species.
-
Record the time to first flower, the number of flowers per plant, and flower size.
-
Analyze the data to assess the impact of GA8 treatment on flowering.
Concluding Remarks
This compound represents an intriguing, though understudied, plant growth regulator for potential application in ornamental horticulture. Its characteristically weaker activity compared to GA3 may provide a tool for finer control over plant growth and development. The protocols and data presented here serve as a foundational guide for researchers to explore the efficacy of GA8 in various ornamental species. It is imperative that any application of GA8 is preceded by systematic dose-response experiments to ascertain the optimal concentrations and application methods for achieving the desired physiological responses without adverse effects. Further research is warranted to fully elucidate the potential of this compound as a valuable tool in the production of high-quality ornamental plants.
References
- 1. Molecular Mechanism of Gibberellin Signaling in Plants Cereal Aleurone Cells: a Model System for Studying Ga Signal Transduction Ga Signaling Components Identified by Ga-response Mutants Ga-response Mutants Positive Regulators of Ga Signaling Negative Regulators of Ga Signaling Additional Components | Semantic Scholar [semanticscholar.org]
- 2. The roles of the GA receptors GID1a, GID1b, and GID1c in sly1-independent GA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 6. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 8. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Molecular mechanism of gibberellin signaling in plants. [scholars.duke.edu]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mycorrhizae.com [mycorrhizae.com]
Application Notes and Protocols: Utilizing Gibberellin A8 in the Study of DELLA Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Gibberellin A8 (GA8) as a critical tool for investigating the gibberellin (GA) signaling pathway and the targeted degradation of DELLA proteins. Understanding this pathway is pivotal for research in plant development, agricultural biotechnology, and the development of novel plant growth regulators.
Introduction to Gibberellin Signaling and DELLA Proteins
Gibberellins are a class of phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] The central signaling pathway for GAs involves the perception of bioactive GAs by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[3][4] This binding event triggers the interaction of the GA-GID1 complex with DELLA proteins, which are nuclear-localized transcriptional regulators that act as repressors of GA responses.[5][6] This interaction leads to the polyubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2) and their subsequent degradation by the 26S proteasome.[3][4] The degradation of DELLA proteins alleviates their repressive effects, allowing for the expression of GA-responsive genes and the promotion of plant growth.[5][6]
This compound: An Inactive Gibberellin for Controlled Experiments
This compound (GA8) is a catabolite of the bioactive gibberellin A1 (GA1). It is formed through the 2β-hydroxylation of GA1, a reaction catalyzed by the enzyme GA2-oxidase.[7][8] This modification renders GA8 biologically inactive, as it can no longer effectively bind to the GID1 receptor and, consequently, does not promote the degradation of DELLA proteins.[9] This property makes GA8 an invaluable negative control in experiments designed to study the effects of bioactive GAs. By comparing the effects of a bioactive GA, such as GA3 or GA4, with those of the inactive GA8, researchers can specifically attribute observed responses to the GA-dependent degradation of DELLA proteins.
Key Applications of this compound
-
Negative Control in DELLA Degradation Assays: To confirm that the observed degradation of DELLA proteins is a direct result of bioactive GA signaling, GA8 can be used in parallel treatments.
-
Elucidating Specificity of GA-Induced Responses: In physiological assays, such as seed germination or hypocotyl elongation, GA8 can be used to demonstrate that the observed phenotype is dependent on the perception of a bioactive gibberellin.
-
Investigating GID1-DELLA Interaction: In in vitro or yeast two-hybrid assays, GA8 can be used to show that the interaction between GID1 and DELLA proteins is specifically induced by bioactive GAs.
Experimental Protocols
Protocol 1: In Vivo DELLA Protein Degradation Assay in Arabidopsis thaliana Seedlings
This protocol describes a method to assess the effect of a bioactive GA (GA4) versus the inactive GA8 on the stability of a DELLA protein (RGA) in Arabidopsis thaliana seedlings using western blotting.
Materials:
-
Arabidopsis thaliana seeds (e.g., a line expressing a tagged DELLA protein like 35S:GFP-RGA in a GA-deficient mutant background, such as ga1-3, to ensure high initial DELLA protein levels).
-
Murashige and Skoog (MS) medium, including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Sterile petri dishes.
-
Gibberellin A4 (GA4) stock solution (10 mM in ethanol).
-
This compound (GA8) stock solution (10 mM in ethanol).
-
Ethanol (as a mock control).
-
Liquid MS medium.
-
Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, 10% (v/v) glycerol, supplemented with protease inhibitor cocktail).
-
Bradford reagent for protein quantification.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes and western blot transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary antibody against the DELLA protein or its tag (e.g., anti-GFP).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Methodology:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on MS agar plates.
-
Stratification and Growth: Stratify the seeds at 4°C for 3 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 7-10 days.
-
Gibberellin Treatment: Prepare liquid MS medium containing 10 µM GA4, 10 µM GA8, or an equivalent volume of ethanol (mock).
-
Seedling Incubation: Carefully transfer seedlings of uniform size into the prepared liquid media. Incubate with gentle shaking for a defined time course (e.g., 0, 30, 60, and 120 minutes).
-
Protein Extraction: Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total proteins using the protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each sample using the Bradford assay.
-
Western Blotting:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities of the DELLA protein and a loading control (e.g., actin or total protein stain) using image analysis software. Normalize the DELLA protein signal to the loading control.
Protocol 2: Arabidopsis thaliana Seed Germination Assay
This protocol is designed to compare the effects of a bioactive GA (GA3) and the inactive GA8 on the germination of GA-deficient Arabidopsis seeds.
Materials:
-
Arabidopsis thaliana seeds of a GA-deficient mutant (e.g., ga1-3).
-
MS agar plates as described in Protocol 1.
-
Gibberellin A3 (GA3) stock solution (10 mM in ethanol).
-
This compound (GA8) stock solution (10 mM in ethanol).
-
Ethanol (as a mock control).
-
Sterile water.
Methodology:
-
Preparation of Treatment Plates: Prepare MS agar plates containing different concentrations of GA3 (e.g., 0.1, 1, 10 µM), GA8 (e.g., 10 µM), or an equivalent volume of ethanol (mock).
-
Seed Sterilization and Plating: Surface-sterilize ga1-3 seeds and plate approximately 50-100 seeds on each treatment plate.
-
Stratification: Stratify the plates at 4°C for 3 days in the dark.
-
Germination Conditions: Transfer the plates to a growth chamber under continuous light at 22°C.
-
Scoring Germination: Score germination at regular intervals (e.g., every 12 or 24 hours) for up to 7 days. Germination is typically defined as the emergence of the radicle through the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment at each time point.
Data Presentation
Table 1: Quantitative Analysis of RGA Protein Levels in Arabidopsis Seedlings Following Gibberellin Treatment.
| Treatment | Time (minutes) | Normalized RGA Protein Level (Arbitrary Units) |
| Mock (Ethanol) | 0 | 1.00 ± 0.08 |
| 30 | 0.98 ± 0.09 | |
| 60 | 0.95 ± 0.11 | |
| 120 | 0.92 ± 0.10 | |
| GA4 (10 µM) | 0 | 1.00 ± 0.07 |
| 30 | 0.45 ± 0.06 | |
| 60 | 0.15 ± 0.04 | |
| 120 | < 0.05 | |
| GA8 (10 µM) | 0 | 1.00 ± 0.09 |
| 30 | 0.97 ± 0.08 | |
| 60 | 0.94 ± 0.12 | |
| 120 | 0.91 ± 0.09 |
Data are presented as mean ± standard error from three biological replicates. Data is illustrative of expected results.
Table 2: Seed Germination of ga1-3 Mutant in Response to Gibberellin Treatment.
| Treatment | Germination Percentage after 5 days (%) |
| Mock (Ethanol) | 2 ± 1 |
| GA3 (0.1 µM) | 45 ± 5 |
| GA3 (1.0 µM) | 92 ± 4 |
| GA3 (10 µM) | 98 ± 2 |
| GA8 (10 µM) | 3 ± 2 |
Data are presented as mean ± standard error from three replicate plates. Data is illustrative of expected results.
Visualizations
Caption: Gibberellin signaling pathway leading to DELLA protein degradation.
Caption: Workflow for in vivo DELLA protein degradation assay.
Caption: Logical framework for using GA8 as a negative control.
References
- 1. Global Analysis of DELLA Direct Targets in Early Gibberellin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new RGA locus encodes a negative regulator of gibberellin response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 | PLOS Genetics [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. broadlandsoasis.com [broadlandsoasis.com]
- 8. Repressing a Repressor: Gibberellin-Induced Rapid Reduction of the RGA Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repressing a repressor: gibberellin-induced rapid reduction of the RGA protein in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungshinweise zur Überwindung der Samenruhe mittels Gibberellin-Behandlung
Anwendungs-ID: AN-2025-11-19-GA
Version: 1.0
Datum: 19. November 2025
Einleitung
Diese Anwendungshinweise bieten detaillierte Informationen und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zur Verwendung von Gibberellinen zur Überwindung der Samenruhe. Ein zentraler Punkt dieser Hinweise ist die Klärung der Rolle verschiedener Gibberelline, insbesondere des Gibberellin A8 (GA8).
Gibberelline (GAs) sind eine Klasse von Phytohormonen, die entscheidende Prozesse im Pflanzenwachstum und in der Entwicklung regulieren, einschließlich der Samenkeimung, des Streckungswachstums und der Blütenbildung.[1][2] Sie spielen eine wesentliche Rolle bei der Beendigung der Samenruhe, einem Zustand, in dem Samen auch unter günstigen Umweltbedingungen nicht keimen.[3][4]
Wichtiger Hinweis zu this compound (GA8):
Die Forschungsergebnisse zeigen, dass this compound (GA8) eine inaktive Form des Gibberellins ist. Es handelt sich um ein Abbauprodukt (Katabolit) des bioaktiven Gibberellins A1 (GA1).[5] Die Umwandlung von aktivem GA1 in inaktives GA8 erfolgt durch einen Prozess, der als 2β-Hydroxylierung bekannt ist und durch das Enzym GA2-Oxidase katalysiert wird.[1] Aus diesem Grund ist eine exogene Behandlung mit GA8 nicht wirksam , um die Samenruhe zu überwinden. Stattdessen werden bioaktive Gibberelline wie Gibberellinsäure (GA3), GA4 und GA7 für diesen Zweck eingesetzt.[6]
Wirkmechanismus der Gibberelline bei der Samenkeimung
Gibberelline leiten die Keimung ein, indem sie eine Signalkaskade auslösen, die zur Schwächung der den Embryo umgebenden Strukturen und zur Mobilisierung von gespeicherten Nährstoffen führt.[3][7]
Der Signalweg lässt sich wie folgt zusammenfassen:
-
Rezeptorbindung: Bioaktives Gibberellin (z. B. GA1, GA3, GA4) bindet an seinen löslichen Rezeptor GID1 (GIBBERELLIN INSENSITIVE DWARF1).[8]
-
Komplexbildung: Diese Bindung führt zu einer Konformationsänderung des GID1-Rezeptors, die es ihm ermöglicht, an sogenannte DELLA-Proteine zu binden. DELLA-Proteine sind Repressoren der Gibberellin-Antwort und verhindern in Abwesenheit von GA die Keimung.[8][9]
-
Abbau der DELLA-Proteine: Der GA-GID1-DELLA-Komplex wird von einer E3-Ubiquitin-Ligase (SCF-Komplex) erkannt, was zur Polyubiquitinierung und dem anschließenden Abbau der DELLA-Proteine durch das 26S-Proteasom führt.[9]
-
Genexpression: Der Abbau der DELLA-Repressoren gibt Transkriptionsfaktoren frei, die die Expression von Genen fördern, die für hydrolytische Enzyme (z. B. α-Amylase) kodieren.[1]
-
Keimung: Diese Enzyme bauen im Endosperm gespeicherte Nährstoffe (wie Stärke) zu Zuckern ab, die dem Embryo als Energiequelle für das Wachstum dienen.[7][10] Gleichzeitig fördern Gibberelline die Produktion von Enzymen, die die Zellwände der Samenschale und des Endosperms schwächen, was dem Keimling den Austritt erleichtert.[3][8]
Diagramm des Gibberellin-Signalwegs
Abbildung 1: Vereinfachter Signalweg von Gibberellin zur Auslösung der Samenkeimung.
Quantitative Daten zur Behandlung mit aktiven Gibberellinen
Die optimale Konzentration und Behandlungsdauer für Gibberelline kann je nach Pflanzenart und Grad der Samenruhe stark variieren. Die folgende Tabelle fasst Daten aus verschiedenen Studien zusammen, in denen bioaktive Gibberelline erfolgreich eingesetzt wurden.
| Pflanzenart | Gibberellin-Typ | Konzentration (mg/L oder ppm) | Behandlungsdauer | Ergebnis |
| Amsonia elliptica | GA4+7 | 500 mg/L | 14 Tage | 61,3% Keimung[11] |
| Lomatogonium rotatum | GA3 | 500 mg/L | 24 Stunden | Signifikante Verbesserung der Keimrate und des Keimkraftindexes[12] |
| Prunus avium (Süßkirsche) | GA3 | 100 mg/L | Nicht spezifiziert (Samen einweichen) | Maximale Keimrate von 40% erreicht[4] |
| Cannabis sativa 'Yunma 1' | GA3 | 400 mg/L | 8 Stunden | Erhöhte Keimrate und Keimungspotenzial unter Trockenstress[13] |
| Trollius chinensis | GA3 | 600 mg/L | Nicht spezifiziert (Samen einweichen) | Höchste Keimrate von 55%[14] |
| Solanum sisymbriifolium | GA3 | 400 mg/L | Nicht spezifiziert (Samen einweichen) | Beschleunigte Stärkehydrolyse und verbesserte Keimrate[15] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren zur Behandlung von Saatgut mit bioaktiven Gibberellinen zur Überwindung der Dormanz. Es wird empfohlen, für jede neue Pflanzenart zunächst eine Konzentrationsreihe zu testen, um die optimale Behandlung zu ermitteln (z. B. 100, 250, 500, 1000 mg/L).
Protokoll 1: Saatgutbehandlung durch Einweichen
Dieses Protokoll eignet sich für die meisten Saatgutarten.
Materialien:
-
Saatgut
-
Bioaktives Gibberellin (z. B. Gibberellinsäure GA3, als Pulver oder fertige Lösung)
-
Destilliertes Wasser
-
Ethanol oder eine geringe Menge eines basischen Lösungsmittels (falls GA-Pulver nicht wasserlöslich ist)
-
Bechergläser oder Petrischalen
-
Magnetrührer (optional)
-
Filterpapier
-
Keimschalen oder -töpfe
-
Steriles Keimsubstrat (z. B. Agar, Vermiculit)
Vorgehensweise:
-
Herstellung der Gibberellin-Stammlösung:
-
Eine Stammlösung von 1000 mg/L (ppm) GA3 vorbereiten.
-
Hinweis: Gibberellinsäure ist in Wasser schwer löslich. Lösen Sie das Pulver zunächst in einigen Tropfen Ethanol oder einer schwachen Kaliumhydroxid-Lösung, bevor Sie es mit destilliertem Wasser auf das Endvolumen auffüllen.[6]
-
Die Stammlösung in einem dunklen, kühlen Behälter aufbewahren.
-
-
Herstellung der Arbeitslösungen:
-
Die gewünschten Konzentrationen (z. B. 100, 400, 500 mg/L) durch Verdünnen der Stammlösung mit destilliertem Wasser herstellen. Eine Kontrolllösung nur mit destilliertem Wasser (und ggf. der gleichen geringen Menge Lösungsmittel) ansetzen.
-
-
Saatgutbehandlung:
-
Aussaat:
-
Nach der Behandlung die Gibberellin-Lösung abgießen.
-
Die Samen kurz mit destilliertem Wasser spülen, um überschüssiges GA zu entfernen.
-
Die Samen auf einem sterilen Keimsubstrat in Petrischalen oder Töpfen ausbringen.
-
Die Keimschalen unter geeigneten Licht- und Temperaturbedingungen für die jeweilige Art inkubieren.
-
-
Datenerfassung:
-
Täglich die Anzahl der gekeimten Samen über einen Zeitraum von 7 bis 30 Tagen erfassen.
-
Die Keimrate, die mittlere Keimzeit und den Keimkraftindex berechnen.
-
Diagramm des experimentellen Arbeitsablaufs
Abbildung 2: Allgemeiner Arbeitsablauf für die Behandlung von Saatgut mit Gibberellin.
Zusammenfassung und Ausblick
Die Behandlung mit bioaktiven Gibberellinen wie GA3 und GA4+7 ist eine effektive Methode, um die physiologische Samenruhe bei einer Vielzahl von Pflanzenarten zu überwinden. Der zugrundeliegende Mechanismus beinhaltet den Abbau von DELLA-Repressorproteinen, was die Expression von Genen ermöglicht, die für die Keimung notwendig sind. Es ist von entscheidender Bedeutung zu verstehen, dass this compound (GA8) ein inaktives Abbauprodukt ist und sich daher nicht für die Behandlung zur Brechung der Dormanz eignet. Zukünftige Forschungen sollten sich auf die Optimierung von Konzentrationen und die Untersuchung von synergistischen Effekten mit anderen Behandlungen (z. B. Stratifikation) konzentrieren, um die Keimungseffizienz weiter zu verbessern.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uaf.edu [uaf.edu]
- 7. longdom.org [longdom.org]
- 8. Gibberellins and Light-Stimulated Seed Germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]
- 10. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory Mechanisms of Exogenous Gibberellin on Seed Germination and Transcriptomic Responses in Lomatogonium rotatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Gibberellin Pre-Treatment on Seed Germination and Seedling Physiology Characteristics in Industrial Hemp under Drought Stress Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal30.magtechjournal.com [journal30.magtechjournal.com]
- 15. mdpi.com [mdpi.com]
Application Notes: Enzyme-Linked Immunosorbent Assay (ELISA) for Gibberellin A8 Detection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gibberellin A8 (GA8) is a C19-gibberellin and a catabolite of the biologically active Gibberellin A1 (GA1).[1] As a component of the gibberellin metabolic pathway, the quantification of GA8 is crucial for researchers and scientists in plant physiology, agricultural sciences, and drug development to understand the regulation of plant growth and development. This document provides a detailed protocol and application notes for the quantitative determination of this compound in plant tissue extracts and other biological samples using a competitive enzyme-linked immunosorbent assay (ELISA). The assay is designed for high-throughput screening and offers a sensitive and specific method for GA8 quantification.
Assay Principle
This ELISA is based on the competitive binding technique.[2] The microtiter plate is pre-coated with a fixed amount of this compound. When samples or standards are added to the wells, the GA8 in the sample competes with the plate-coated GA8 for binding to a limited number of specific anti-GA8 antibodies conjugated to an enzyme, such as horseradish peroxidase (HRP). After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is inversely proportional to the concentration of GA8 in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of GA8 in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of GA8.
Materials and Methods
Materials Provided
-
96-well microtiter plate pre-coated with this compound
-
This compound Standard
-
Anti-GA8 Antibody-HRP Conjugate
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Graduated cylinders
-
Sample extraction reagents (e.g., methanol, ethyl acetate)
-
Solid Phase Extraction (SPE) columns for sample cleanup (optional)
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water at a 1:19 ratio.
-
This compound Standard Curve: Prepare a serial dilution of the this compound Standard in the provided standard diluent to create a standard curve. A typical range would be from 0 ng/mL to 1000 ng/mL.
Sample Preparation from Plant Tissues
-
Weigh approximately 1 gram of fresh plant tissue and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powder with 10 mL of 80% methanol overnight at 4°C with gentle shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For cleaner samples, further purification using Solid Phase Extraction (SPE) is recommended.
-
Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of Wash Buffer (1X) before use in the assay.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of the this compound standards and prepared samples to the appropriate wells of the microtiter plate.
-
Add 50 µL of the Anti-GA8 Antibody-HRP Conjugate to each well.
-
Seal the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate four times with 300 µL of 1X Wash Buffer per well.
-
After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining wash buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Presentation
Standard Curve
A typical standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
| GA8 Concentration (ng/mL) | Mean Absorbance (450 nm) |
| 1000 | 0.250 |
| 500 | 0.450 |
| 250 | 0.750 |
| 125 | 1.200 |
| 62.5 | 1.800 |
| 0 | 2.500 |
Note: This is example data and should not be used for calculations. A new standard curve must be generated for each assay.
Assay Performance Characteristics
| Parameter | Specification |
| Detection Range | 62.5 - 1000 ng/mL |
| Sensitivity | < 30 ng/mL |
| Assay Time | ~ 2 hours |
| Sample Type | Plant tissue extracts, cell culture |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
Cross-Reactivity
The specificity of the anti-GA8 antibody is a critical factor for accurate quantification. The following table provides representative cross-reactivity data for structurally related gibberellins.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Gibberellin A1 | < 5 |
| Gibberellin A3 | < 1 |
| Gibberellin A4 | < 1 |
| Gibberellin A20 | < 0.5 |
| Gibberellin A29 | < 0.5 |
Note: This data is for illustrative purposes. Actual cross-reactivity may vary between antibody lots.
Expected Levels in Biological Samples
The endogenous levels of gibberellins can vary significantly depending on the plant species, tissue type, and developmental stage. GA8, being an inactive catabolite, is expected to be present at varying concentrations. For example, in pea seedlings, GA8 content can reach up to 5.1 ng/g fresh weight.[3] In Arabidopsis thaliana, GA8 is a known member of the early-13-hydroxylation pathway.[1]
| Sample Type | Expected GA8 Concentration (ng/g fresh weight) |
| Pea (Pisum sativum) Seedlings | 2.0 - 6.0 |
| Arabidopsis thaliana Shoots | 0.5 - 5.0 (relative to other GAs) |
Note: These values are estimates from published literature and may not be representative of all experimental conditions.
Visualizations
Gibberellin Metabolic Pathway
Caption: Simplified Gibberellin Metabolic Pathway showing the synthesis of bioactive GA1 and its inactivation to GA8.
ELISA Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound competitive ELISA.
References
- 1. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GA(Gibberellic Acid) ELISA Kit [elkbiotech.com]
- 3. Changes in Gibberellin A1 Levels and Response during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Gibberellin A8
Introduction
Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence. Gibberellin A8 (GA8) is one of the numerous identified gibberellins. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of gibberellins from plant extracts and fermentation broths.[1][2] This document provides detailed application notes and protocols for the separation of this compound using TLC.
Data Presentation: Quantitative TLC Data for Gibberellins
The retention factor (Rf) is a key quantitative parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the specific gibberellin. The following table summarizes the reported Rf values for various gibberellins, including this compound, on different stationary phases with multiple solvent systems.
| Gibberellin | Stationary Phase | Solvent System | Rf Value | Reference |
| This compound (GA8) | Kieselguhr | Carbon tetrachloride/acetic acid/water (8:3:5) lower phase | 0.06 | [3] |
| This compound (GA8) | Kieselguhr | Carbon tetrachloride/acetic acid/water (8:3:5) lower phase + 10% ethyl acetate | 0.10 | [3] |
| This compound (GA8) | Silica Gel | Benzene/n-butanol/acetic acid (80:15:5) | 0.04 | [3] |
| This compound (GA8) | Silica Gel | Benzene/n-butanol/acetic acid (70:25:5) | 0.30 | [3] |
| Gibberellin A1 (GA1) | Kieselguhr | Carbon tetrachloride/acetic acid/water (8:3:5) lower phase | 0.28 | [3] |
| Gibberellin A1 (GA1) | Silica Gel | Benzene/n-butanol/acetic acid (80:15:5) | 0.20 | [3] |
| Gibberellin A2 (GA2) | Kieselguhr | Carbon tetrachloride/acetic acid/water (8:3:5) lower phase | 0.23 | [3] |
| Gibberellin A3 (GA3) | Kieselguhr | Carbon tetrachloride/acetic acid/water (8:3:5) lower phase | 0.18 | [3] |
| Gibberellin A4 (GA4) | Silica Gel | Benzene/n-butanol/acetic acid (80:15:5) | 0.63 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the TLC separation of this compound.
1. Sample Preparation
The preparation of the sample is a critical step to ensure a successful separation. The following protocol is a general guideline for extracting gibberellins from a sample matrix.
-
Extraction from Culture Broth:
-
Filter the culture broth to remove cells and other solid debris using Whatman No. 42 filter paper.
-
Adjust the pH of the filtrate to 2.5-3.0 using 0.1N HCl.[4]
-
Perform a liquid-liquid extraction using ethyl acetate as the extraction solvent.[4] A typical ratio is to extract the filtrate three times with ethyl acetate.[5]
-
Pool the organic layers and evaporate the solvent at room temperature or under reduced pressure.[4]
-
Dissolve the dried extract in a small volume of a suitable solvent like methanol or acetonitrile for spotting on the TLC plate.[4]
-
-
Dissolution for TLC Application:
2. Thin-Layer Chromatography (TLC) Protocol
-
Materials:
-
Procedure:
-
Plate Preparation: Handle the TLC plate carefully by the edges to avoid contaminating the surface. If necessary, lightly draw a starting line with a pencil about 1 cm from the bottom of the plate.[7]
-
Sample Application (Spotting): Using a capillary tube or micropipette, apply a small, concentrated spot of the dissolved sample onto the starting line.[8] Allow the solvent to evaporate completely between applications to keep the spot size minimal.
-
Preparation of the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[9] Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Seal the chamber and allow it to equilibrate.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.[9] Allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7][9]
-
Drying: Allow the plate to air dry completely in a fume hood.[7]
-
3. Visualization
Since gibberellins are colorless compounds, a visualization step is necessary to locate the separated spots.[10]
-
Non-Destructive Method: UV Light
-
Many commercial TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[10][11]
-
View the dried TLC plate under a UV lamp. Compounds that absorb UV light will appear as dark spots against the fluorescent background.[11][12]
-
Circle the observed spots with a pencil, as they will disappear once the UV lamp is turned off.[11][12]
-
-
Destructive Method: Chemical Staining
-
Sulfuric Acid Spray: A common method for visualizing gibberellins is to spray the plate with a solution of concentrated sulfuric acid in ethanol (e.g., 95:5 ethanol:sulfuric acid).[4][5]
-
After spraying, gently heat the plate at approximately 120°C for 10 minutes.[3]
-
The gibberellins will appear as fluorescent spots under UV light.[3]
-
Mandatory Visualizations
Experimental Workflow for TLC Separation of this compound
Caption: Workflow for the separation and identification of this compound using TLC.
Logical Relationship of TLC Components
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming low recovery of Gibberellin A8 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Gibberellin A8 (GA8) during extraction from plant tissues.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound (GA8) can be a significant issue in phytohormone analysis. This guide addresses common problems and provides systematic solutions to improve your extraction efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or No GA8 Signal in LC-MS/MS | 1. Inefficient Extraction: GA8 may not be effectively released from the plant matrix. 2. Degradation during Extraction: GA8 may be unstable under the extraction conditions (pH, temperature). 3. Poor Ionization in Mass Spectrometer: GA8 may not ionize well under the chosen ESI settings. 4. Losses during Sample Cleanup: GA8 may be lost during the solid-phase extraction (SPE) steps. | 1. Optimize Extraction Solvent: Use a cold solvent mixture such as 80% methanol with 5% formic acid for efficient extraction. Ensure thorough homogenization of the plant tissue. 2. Control Temperature and pH: Perform extraction steps at 4°C to minimize enzymatic degradation. Maintain an acidic pH (around 2.5-3.0) during extraction and partitioning to keep GA8 in its protonated form, which is more soluble in organic solvents. 3. Enhance Ionization: Analyze GA8 in negative ion mode ([M-H]⁻) as it is a carboxylic acid. Optimize ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature. Consider derivatization to improve ionization efficiency if sensitivity remains an issue. 4. Refine SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridges. Optimize the loading, washing, and elution steps. Use a two-step SPE protocol with both a mixed-mode cation exchange (e.g., Oasis MCX) and a mixed-mode anion exchange (e.g., Oasis MAX) cartridge for effective purification and concentration. |
| High Variability in Recovery Rates | 1. Inconsistent Sample Handling: Variations in tissue homogenization, extraction time, or temperature. 2. Incomplete Solvent Evaporation: Residual water in the extract can affect subsequent steps. 3. SPE Cartridge Overloading: Exceeding the binding capacity of the SPE sorbent. | 1. Standardize Protocol: Ensure all samples are processed under identical conditions. Use internal standards (e.g., deuterated GA8) to account for sample-to-sample variation. 2. Ensure Complete Drying: After elution from the SPE cartridge, ensure the solvent is completely evaporated under a gentle stream of nitrogen before reconstitution in the mobile phase. 3. Determine Cartridge Capacity: Perform loading capacity studies to ensure the amount of extract applied does not exceed the binding capacity of the SPE cartridge. |
| Presence of Interfering Peaks in Chromatogram | 1. Insufficient Sample Cleanup: Co-elution of other plant metabolites with GA8. 2. Matrix Effects: Suppression or enhancement of the GA8 signal by co-eluting compounds. | 1. Improve SPE Selectivity: Employ a multi-step SPE protocol as mentioned above. Optimize the wash steps to remove interfering compounds without eluting GA8. 2. Mitigate Matrix Effects: Use a stable isotope-labeled internal standard. Dilute the sample if ion suppression is severe. Optimize the chromatographic separation to resolve GA8 from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound?
While specific recovery rates for GA8 are not widely published, a robust method for the analysis of 20 gibberellins, including their catabolites, reported a total recovery of internal standards of about 72%.[1][2] Recovery rates for other gibberellins like GA1, GA3, and GA4 from Arabidopsis thaliana using a matrix solid-phase dispersion extraction have been shown to range from 54.7% to 102.6%.[3][4] It is crucial to determine the recovery rate for GA8 in your specific matrix by using a spiked sample or a stable isotope-labeled internal standard.
Q2: What is the role of pH during the extraction of this compound?
Maintaining an acidic pH (typically between 2.5 and 3.0) is critical during the extraction and partitioning of gibberellins. GA8 is a carboxylic acid, and at a low pH, it will be in its protonated, less polar form. This increases its solubility in organic solvents like ethyl acetate, facilitating its separation from the aqueous phase and improving recovery.
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for GA8?
To enhance sensitivity, consider the following:
-
Optimize MS parameters: Fine-tune the capillary and cone voltages, as well as the desolvation gas temperature and flow rate for optimal ionization of GA8 in negative ion mode.
-
Use a high-efficiency column: A column with a smaller particle size (e.g., UPLC) can provide better peak resolution and sensitivity.
-
Derivatization: If sensitivity is still low, consider derivatizing the carboxylic acid group of GA8 to a more readily ionizable moiety.
Q4: Is this compound biologically active?
This compound is considered to be an inactive catabolite of the bioactive GA1. It is formed by the 2β-hydroxylation of GA1, a process that deactivates the gibberellin. It shows weak growth-promoting activity compared to its precursor.
Experimental Protocols
Protocol 1: Two-Step Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from a method developed for the comprehensive analysis of 20 gibberellins from plant tissues.[1][2]
1. Extraction: a. Homogenize 100 mg of frozen plant tissue in liquid nitrogen. b. Add 1 mL of cold extraction solvent (80% methanol, 5% formic acid, 15% water). c. Shake for 1 hour at 4°C. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Collect the supernatant.
2. First SPE Cleanup (Oasis® MCX): a. Conditioning: Wash the Oasis® MCX cartridge (30 mg) with 1 mL of methanol, followed by 1 mL of water. b. Equilibration: Equilibrate the cartridge with 1 mL of the extraction solvent. c. Loading: Load the supernatant from step 1e onto the cartridge. d. Washing: Wash the cartridge with 1 mL of 1 M formic acid. e. Elution: Elute the gibberellins with 2 mL of 0.35 M NH₄OH in 60% acetonitrile.
3. Second SPE Cleanup (Oasis® MAX): a. Conditioning: Wash the Oasis® MAX cartridge (30 mg) with 1 mL of methanol, followed by 1 mL of water. b. Equilibration: Equilibrate the cartridge with 1 mL of the elution solvent from step 2e. c. Loading: Load the eluate from step 2e onto the cartridge. d. Washing: Wash the cartridge with 1 mL of water. e. Elution: Elute the gibberellins with 2 mL of 1 M formic acid in 60% acetonitrile.
4. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Gibberellin Biosynthesis and Catabolism Pathway
This diagram illustrates the simplified biosynthesis pathway leading to the active gibberellin GA1 and its subsequent inactivation to GA8.
Caption: Simplified gibberellin metabolic pathway leading to the formation and inactivation of GA1.
Experimental Workflow for GA8 Extraction and Analysis
This diagram outlines the key steps in the extraction, purification, and analysis of this compound from plant tissue.
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Gibberellin A8 concentration for plant growth promotion
Welcome to the technical support center for Gibberellin A8 (GA8) and its application in plant science research. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GA8)?
This compound (GA8) is a member of the gibberellin family of plant hormones. It is a C19-gibberellin and is structurally related to other gibberellins like Gibberellin A1 (GA1). It is considered a naturally occurring plant metabolite.
Q2: Is this compound biologically active for promoting plant growth?
This compound is generally considered to be a biologically inactive or, at best, a very weakly active form of gibberellin. The primary bioactive gibberellins responsible for significant growth promotion in flowering plants are GA1, GA3, GA4, and GA7. GA8 is a catabolite, or breakdown product, of the bioactive GA1, a process which deactivates the hormone.
Q3: Why am I not observing any significant growth promotion after applying GA8 to my plants?
The lack of a significant growth response is expected when applying GA8. Plant growth processes like stem elongation and seed germination are regulated by bioactive gibberellins that bind to the GID1 receptor, leading to the degradation of growth-repressing DELLA proteins. Since GA8 is an inactive form, it does not effectively trigger this signaling cascade, and therefore does not promote growth.
Q4: What is the relationship between GA8 and other bioactive gibberellins?
GA8 is formed from the bioactive GA1 through a process called 2β-hydroxylation, which is catalyzed by an enzyme known as GA 2-oxidase. This conversion is a key step in the deactivation pathway of gibberellins, allowing the plant to regulate the levels of active hormones and thereby control its growth.
Q5: What are the primary bioactive gibberellins I should use for growth promotion experiments?
For experiments aimed at promoting plant growth, it is recommended to use one of the well-characterized bioactive gibberellins. The most commonly used and studied is Gibberellic Acid (GA3). Other potent, naturally occurring gibberellins include GA1, GA4, and GA7.
Q6: What are the typical concentration ranges for bioactive gibberellins?
The optimal concentration of bioactive gibberellins varies significantly depending on the plant species, the application method (e.g., foliar spray, seed soak), and the desired physiological response. Concentrations can range from as low as 1 ppm to over 1000 ppm. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q: My GA8 treatment resulted in no observable effect on plant height or germination rate. What went wrong?
A: This is the expected outcome. GA8 is an inactive gibberellin. To promote growth, you must use a bioactive form such as GA3 or GA4. Your experimental procedure is likely correct, but the choice of gibberellin is not suitable for growth promotion.
Q: I'm seeing inconsistent results (e.g., etiolation or stunted growth) in my gibberellin experiments. What are the possible causes?
A: This issue typically arises when using bioactive gibberellins and can be due to several factors:
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Incorrect Concentration: An excessively high concentration can lead to abnormal growth, such as etiolation (long, weak stems), while a concentration that is too low may elicit no response.
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Uneven Application: Non-uniform foliar spray can cause inconsistent growth across the plant or between different plants.
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Environmental Factors: High temperatures or intense sunlight can degrade the GA solution or cause phytotoxicity. It's best to apply foliar sprays during cooler parts of the day.
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Plant Variability: Ensure the plants used in your experiment are of a uniform age and developmental stage.
Q: My gibberellin solution doesn't seem to be effective. How can I ensure proper preparation and application?
A: Follow these steps for reliable results:
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Proper Dissolution: Gibberellin powders (like GA3) often do not dissolve easily in water. First, create a stock solution by dissolving the powder in a small amount of a solvent like ethanol or isopropyl alcohol before diluting it with distilled water to the final desired concentration.
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Fresh Solutions: Always use freshly prepared solutions. Gibberellins can degrade in solution over time, reducing their potency.
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Use of Surfactants: When applying as a foliar spray, consider adding a non-ionic surfactant (wetting agent) to the solution. This improves adhesion and coverage on the leaf surface, enhancing absorption.
Q: The seeds I treated with gibberellin have poor or non-uniform germination. What should I check?
A: Several factors could be at play:
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Seed Viability: First, test the germination rate of untreated seeds to ensure the seed lot is viable.
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Incorrect Soaking Time: Soaking seeds for too long can cause damage, while an insufficient soaking time may not allow for adequate absorption of the hormone. A typical duration is 24 hours.
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Concentration Issues: While GAs break dormancy, extremely high concentrations can sometimes inhibit germination. Perform a dose-response curve to find the optimal concentration.
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Dormancy Requirements: Some seeds have deep dormancy that may require other treatments (e.g., cold stratification) in addition to gibberellin application.
Data Presentation
Table 1: Relative Bioactivity of Common Gibberellins
This table provides a general comparison of the biological activity of different gibberellins in promoting plant growth.
| Gibberellin | Chemical Class | Relative Bioactivity | Primary Role |
| GA1 | C19-GA | High | Bioactive hormone promoting stem elongation. |
| GA3 | C19-GA | High | Bioactive hormone, widely used commercially. |
| GA4 | C19-GA | High | Bioactive hormone, key for many developmental processes. |
| GA8 | C19-GA | Inactive / Very Low | Deactivated form of GA1. |
| GA20 | C19-GA | Low / Inactive | Precursor to the bioactive GA1. |
| GA12 | C20-GA | Inactive | Early precursor in the GA biosynthesis pathway. |
Table 2: Recommended Starting Concentrations of Bioactive Gibberellins (GA3) for Various Applications
These are suggested starting points for experiments. The optimal concentration should be determined empirically.
| Application | Plant Type / Target | Suggested Concentration Range (ppm) | Reference |
| Seed Germination | Breaking dormancy in seeds | 100 - 1000 ppm (seed soak) | |
| Stem Elongation | Dwarf varieties, rosette plants | 10 - 50 ppm (foliar spray) | |
| Fruit Set & Development | Grapes, Citrus | 20 - 100 ppm (foliar spray) | |
| Flowering Induction | Long-day plants, Ornamentals | 5 - 250 ppm (foliar spray) | |
| Breaking Tuber Dormancy | Potato | 50 - 150 ppm (tuber dip) |
Experimental Protocols
Protocol 1: Preparation of Gibberellin Stock and Working Solutions
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Materials:
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Gibberellic Acid (GA3) powder
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95% Ethanol or Isopropyl Alcohol
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Distilled water
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Volumetric flasks
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Magnetic stirrer and stir bar
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Analytical balance
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Procedure for 1000 ppm Stock Solution:
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Weigh 100 mg of GA3 powder accurately.
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Transfer the powder to a 100 mL volumetric flask.
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Add a small amount (5-10 mL) of 95% ethanol to the flask. Agitate gently until the powder is completely dissolved. A magnetic stirrer can be used.
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Once dissolved, add distilled water to bring the final volume to the 100 mL mark.
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Mix thoroughly. This solution is a 1000 ppm (1 mg/mL) stock solution. Store in a refrigerator at 4°C for short-term use (up to one week).
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Preparation of Working Solutions:
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Use the formula C1V1 = C2V2 to calculate the volume of stock solution needed for your desired working concentration.
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(Concentration of Stock) x (Volume of Stock) = (Desired Concentration) x (Final Volume)
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Example for 50 ppm: To make 100 mL of a 50 ppm solution from a 1000 ppm stock:
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(1000 ppm) x (V1) = (50 ppm) x (100 mL)
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V1 = 5 mL.
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Add 5 mL of the 1000 ppm stock solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.
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Protocol 2: Foliar Application of Gibberellins for Stem Elongation Assay
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Plant Material: Use uniformly grown plants (e.g., dwarf pea or Arabidopsis seedlings) at the same developmental stage.
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Experimental Groups:
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Control Group: Sprayed with a solution containing the same concentration of ethanol and surfactant as the treatment group, but no GA3.
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Treatment Groups: Sprayed with various concentrations of GA3 (e.g., 1, 10, 50, 100 ppm) to determine a dose-response curve.
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Application:
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Prepare the required GA3 working solutions as described in Protocol 1.
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Add a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to all solutions (including the control) to ensure even coverage.
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Using a fine-mist sprayer, apply the solution to the foliage of the plants until runoff is just visible. Ensure all aerial parts of the plant are covered.
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Keep plants under controlled environmental conditions (light, temperature, humidity).
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Data Collection:
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Measure the stem or hypocotyl length at regular intervals (e.g., every 2-3 days) for 1-2 weeks.
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Record any other morphological changes (e.g., leaf color, flowering time).
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Statistically analyze the data to determine the effect of different GA3 concentrations.
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Mandatory Visualizations
Caption: Simplified Gibberellin Signaling Pathway.
Troubleshooting Gibberellin A8 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A8 (GA8). The information is designed to help you identify and resolve common issues related to the stability of GA8 in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role?
This compound (GA8) is a member of the C19-gibberellin family of plant hormones.[1] It is considered a catabolite, or an inactive form, of the biologically active Gibberellin A1 (GA1). In the metabolic pathway of gibberellins, active forms like GA1 are deactivated through processes such as 2β-hydroxylation, which converts GA1 into GA8. While it is largely considered inactive, it may exhibit weak biological activity in some assays.
Q2: What are the primary factors that contribute to the instability of this compound in solution?
The main cause of this compound instability in solution is the hydrolysis of its lactone ring. This chemical reaction is highly dependent on the pH of the solution. Alkaline conditions (high pH) significantly accelerate the rate of hydrolysis and can lead to a rearrangement of the molecule into less biologically active isomers. While more stable in acidic to neutral conditions, prolonged exposure to aqueous environments can still lead to gradual degradation. Temperature and light can also contribute to degradation, but pH is the most critical factor.
Q3: How should I store my this compound, both as a solid and in solution?
Proper storage is crucial to maintaining the integrity of your this compound.
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Solid Form: Store solid GA8 at -20°C for long-term storage. For short-term use, it can be kept at room temperature.
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In Solution: Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage of stock solutions, it is recommended to store them at -80°C (for up to 6 months) or -20°C (for up to 1 month). These solutions should be protected from light and stored under an inert atmosphere, such as nitrogen, if possible. Aqueous solutions are not recommended for storage for more than one day.
Q4: My this compound solution doesn't seem to be active in my bioassay. What could be the problem?
There are several potential reasons for a lack of activity in your GA8 solution:
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Degradation: The most likely cause is that the GA8 has degraded due to improper storage or handling, particularly if the solution was prepared in an alkaline buffer or stored for an extended period at room temperature.
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Incorrect Concentration: There may be an error in the calculation of the concentration of your stock or working solutions.
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Bioassay Sensitivity: The bioassay you are using may not be sensitive enough to detect the weak biological activity of GA8.
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Solvent Effects: The solvent used to dissolve the GA8 may be interfering with your bioassay. Always run a solvent control to rule this out.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Bioassays
If you are observing variable or lower-than-expected activity in your experiments with GA8, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Issue 2: Visible Precipitate in the this compound Solution
A precipitate in your GA8 solution can indicate a few problems:
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Low Solubility: GA8 has limited solubility in aqueous solutions. If you have diluted your organic stock solution into a buffer, you may have exceeded its solubility limit.
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Solvent Evaporation: If the cap on your stock solution vial was not sealed properly, the organic solvent may have evaporated, increasing the concentration of GA8 and causing it to precipitate.
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Degradation Products: Some degradation products of GA8 may be less soluble than the parent compound.
Solutions:
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Check Solubility: If you are preparing an aqueous working solution, ensure that the final concentration is below the solubility limit of GA8 in that specific buffer system. It may be necessary to include a small percentage of the organic solvent in your final working solution to maintain solubility.
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Properly Seal Vials: Always ensure that the caps on your stock solution vials are sealed tightly to prevent solvent evaporation.
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Prepare Fresh Solutions: If you suspect that the precipitate is due to degradation, it is best to discard the solution and prepare a fresh one.
Data Presentation
While specific quantitative stability data for this compound is limited in the literature, the stability of Gibberellic Acid (GA3) has been studied more extensively. Given their similar chemical structures, particularly the presence of a lactone ring, the stability profile of GA3 can serve as a useful reference for understanding the potential instability of GA8.
Table 1: Stability of Gibberellic Acid (GA3) in Aqueous Solution at 25°C
| pH | Stability | Observations |
| < 4.0 | Relatively Stable | Slow hydrolysis of the lactone ring can still occur over extended periods. |
| 4.0 - 7.0 | Moderately Stable | The rate of hydrolysis increases as the pH approaches neutral. |
| > 7.0 | Unstable | Rapid hydrolysis and rearrangement to less active isomers like iso-GA3.[2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Notes |
| Solid | - | -20°C | > 1 year | Protect from moisture. |
| Stock Solution | Anhydrous DMSO or Ethanol | -80°C | 6 months | Protect from light, store under inert gas if possible. |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C | 1 month | Protect from light. |
| Working Solution | Aqueous Buffer | 4°C | < 24 hours | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Calculate the required mass: Determine the mass of solid GA8 needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
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Dissolve in organic solvent: Carefully weigh the solid GA8 and dissolve it in a minimal amount of high-quality, anhydrous DMSO or ethanol. Gentle vortexing or sonication can aid in dissolution.
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Bring to final volume: Once the GA8 is fully dissolved, add more of the organic solvent to reach the final desired volume and concentration.
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Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Bioassays
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Thaw stock solution: Thaw a vial of your GA8 stock solution at room temperature.
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Dilute into buffer: Dilute the stock solution into your desired aqueous bioassay buffer. It is recommended to use a buffer with a slightly acidic to neutral pH (e.g., pH 5.0-7.0) to minimize hydrolysis.
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Mix thoroughly: Gently vortex the working solution to ensure it is homogenous.
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Use immediately: Use the freshly prepared aqueous working solution in your experiment as soon as possible, ideally within a few hours. Do not store aqueous working solutions.
Protocol 3: Dwarf Pea Bioassay to Test this compound Activity
This bioassay can be used to determine the biological activity of your GA8 solution.
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Germinate dwarf pea seeds: Germinate dwarf pea seeds in the dark for 5-7 days until the epicotyls are a few centimeters long.
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Prepare treatment groups: Prepare different concentrations of your GA8 working solution (e.g., 0.1 µM, 1 µM, 10 µM) and a control solution containing the same concentration of the organic solvent used for the stock solution.
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Apply treatment: Apply a small, consistent volume (e.g., 10 µL) of each treatment solution to the apical bud of the dwarf pea seedlings.
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Incubate: Grow the seedlings for 5-7 days under controlled light and temperature conditions.
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Measure epicotyl length: After the incubation period, measure the length of the epicotyls for each treatment group.
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Analyze data: Compare the epicotyl lengths of the GA8-treated groups to the control group. A statistically significant increase in epicotyl length indicates that your GA8 solution is biologically active.
Visualizations
Gibberellin Signaling Pathway: Deactivation of GA1 to GA8
Caption: Simplified pathway showing the conversion of active GA1 to inactive GA8.
Chemical Degradation of this compound
Caption: Likely degradation pathway of this compound via lactone hydrolysis in alkaline conditions.
References
Minimizing matrix effects in Gibberellin A8 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Gibberellin A8 (GA8).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.
1. Why am I seeing low signal intensity or poor sensitivity for GA8?
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Possible Cause: Ion suppression due to co-eluting matrix components is a common reason for reduced signal intensity.[1][2] This is particularly prevalent in complex matrices like plant tissues.[3]
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Solution:
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Optimize Sample Preparation: Employ a rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
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Chromatographic Separation: Adjust the LC gradient to better separate GA8 from matrix components that may be causing suppression.
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Dilution: If the GA8 concentration is sufficient, diluting the sample extract can minimize the impact of interfering compounds.[4]
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2. My results for GA8 quantification are inconsistent and show high variability. What could be the cause?
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Possible Cause: Inconsistent matrix effects across different samples or batches can lead to poor reproducibility. The composition of the matrix can vary significantly, even within the same sample type.
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Solution:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response. The SIL-IS and the analyte will be affected similarly by the matrix, allowing for accurate and precise quantification.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.
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3. How can I confirm that matrix effects are impacting my GA8 analysis?
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Possible Cause: It is crucial to determine if matrix effects are present to develop a robust analytical method.
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Solution:
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Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
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Comparison of Calibration Curves: Prepare two calibration curves for GA8: one in a pure solvent and another in a matrix extract. A significant difference in the slopes of these curves indicates the presence of matrix effects.
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4. What is the best sample preparation technique to minimize matrix effects for GA8?
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Possible Cause: The choice of sample preparation method is critical for removing interfering compounds.
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Solution:
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Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up gibberellin extracts.[3] Reversed-phase C18 cartridges are commonly employed for this purpose.
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Liquid-Liquid Extraction (LLE): LLE can also be used to partition GA8 away from interfering matrix components.
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Quantitative Data on Matrix Effect Mitigation
While specific quantitative data for this compound is limited in publicly available literature, the following table provides an illustrative comparison of matrix effects for Gibberellic Acid (GA3), a closely related gibberellin, in different feed matrices. This data highlights the variability of matrix effects and the importance of appropriate analytical strategies.
Table 1: Illustrative Matrix Effects for Gibberellic Acid (GA3) in Various Feed Matrices
| Feed Matrix | Signal Suppression/Enhancement (%) |
| Cattle Feed | -25% |
| Pig Feed | -18% |
| Chicken Feed | -32% |
| Corn | -15% |
| Wheat | -22% |
| Soybean Meal | -45% |
Data is illustrative and based on findings for Gibberellic Acid (GA3) in complex feed matrices. The signal suppression/enhancement is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol describes a general procedure for the solid-phase extraction of this compound from a plant tissue extract.
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Sample Preparation:
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Homogenize 1 gram of fresh plant tissue in liquid nitrogen.
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Extract the homogenized tissue with 10 mL of 80% methanol containing an appropriate stable isotope-labeled internal standard for GA8.
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Centrifuge the extract at 4000 rpm for 10 minutes.
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Collect the supernatant and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 1 mL of 5% methanol.
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SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
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Sample Loading:
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Load the reconstituted sample extract onto the conditioned SPE cartridge.
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Washing:
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Wash the cartridge with 5 mL of water to remove polar interferences.
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Elution:
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Elute the this compound from the cartridge with 5 mL of 80% methanol.
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Final Preparation:
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Evaporate the eluate to dryness under nitrogen.
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Reconstitute the final residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for GA8 quantification.
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute GA8, followed by a column wash and re-equilibration.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), negative mode
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Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for GA8 and its stable isotope-labeled internal standard should be optimized.
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Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for GA8 quantification issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 4. researchgate.net [researchgate.net]
Stability of Gibberellin A8 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Gibberellin A8 (GA8) under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your GA8 samples and the reliability of your experimental results.
Stability of this compound: Summary of Storage Conditions
The stability of this compound is critical for its biological activity. Proper storage is essential to prevent degradation. While specific quantitative stability data for GA8 is limited, general recommendations are available. The stability of the closely related Gibberellic Acid (GA3) can also provide some guidance.
Data on Storage Conditions and Stability
| Parameter | Condition | Recommendation/Observation | Stability Profile |
| Temperature | Long-Term Storage | -20°C is recommended for long-term storage of this compound.[1] | High |
| Short-Term Storage | May be stored at room temperature for short periods only.[1] | Moderate | |
| Solid State | Dry, solid Gibberellic Acid (GA3) is stable at room temperature.[2] | High (for GA3) | |
| Solvent | Aqueous Solution | Gibberellic Acid (GA3) slowly undergoes hydrolysis in aqueous or aqueous-alcoholic solutions.[2] | Low to Moderate (for GA3) |
| Alkaline Solution | In alkaline solutions, Gibberellic Acid (GA3) undergoes rearrangement to less biologically-active compounds.[2] | Low (for GA3) | |
| Organic Solvents | This compound is slightly soluble in DMSO and Ethanol (with sonication). | Data not available; generally more stable than in aqueous solutions. | |
| Light | Light Exposure | Store in an amber vial. | Sensitive |
| Atmosphere | Air Exposure | Store under an inert atmosphere. | Sensitive to oxidation |
| General Shelf Life | Proper Storage | If stored properly in its original container, Gibberellic Acid (GA3) has an indefinite shelf life.[3] | High (for GA3) |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing reduced or no biological activity with my GA8? | 1. Degradation due to improper storage: GA8 may have been stored at room temperature for an extended period, in solution for too long, or exposed to light and air. 2. pH of the medium: If using an alkaline solution, GA8 may have rearranged into a less active form. 3. Repeated freeze-thaw cycles: This can lead to degradation of the compound. | 1. Verify storage conditions: Ensure GA8 is stored at -20°C for long-term storage and protected from light and air.[1] 2. Prepare fresh solutions: Prepare solutions immediately before use. For Gibberellic Acid (GA3), it is known to hydrolyze in aqueous solutions.[2] 3. Check solution pH: Use a neutral or slightly acidic buffer for your experiments. 4. Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into single-use volumes. |
| My GA8 is not dissolving properly. | 1. Incorrect solvent: GA8 has limited solubility. 2. Insufficient mixing: The compound may require more energy to dissolve. | 1. Use appropriate solvents: this compound is slightly soluble in DMSO and Ethanol. 2. Aid dissolution: Use sonication to help dissolve the compound in ethanol. For other solvents, gentle warming and vortexing may be beneficial. |
| I see unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). | 1. Presence of degradation products: Improper handling or storage may have led to the formation of catabolites. 2. Contamination: The sample may be contaminated. | 1. Confirm the identity of the main peak: Use a fresh, certified standard of GA8 to compare retention times. 2. Investigate other peaks: One known degradation product is this compound-catabolite.[4] The presence of this and other unexpected peaks may indicate sample degradation. 3. Use high-purity solvents and clean labware: This will minimize the risk of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, amber vial under an inert atmosphere.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent where GA8 is more stable, such as DMSO or ethanol. Due to its limited solubility, sonication may be necessary when using ethanol. Prepare the solution as fresh as possible. If storage of the solution is necessary, it should be aliquoted into single-use vials and stored at -20°C or lower.
Q3: For how long can I store a stock solution of GA8?
Q4: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and accurate method for the quantification of this compound and its potential degradation products.[5] Isotope dilution mass spectrometry is another precise method for quantification.
Q5: Are there any known degradation products of this compound?
Yes, one identified product of GA8 breakdown is this compound-catabolite.[4]
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to quantify the stability of GA8 under specific conditions.
1. Materials:
- This compound (high purity standard)
- Solvents for testing (e.g., water, ethanol, DMSO, buffered solutions at various pH)
- Amber vials
- Analytical balance
- Sonicator
- HPLC-MS/MS system[5]
- Incubators or water baths set to desired temperatures
2. Preparation of GA8 Stock Solution: a. Accurately weigh a known amount of GA8. b. Dissolve in the chosen solvent to a specific concentration (e.g., 1 mg/mL). Use sonication if necessary for solvents like ethanol.
3. Experimental Setup: a. Aliquot the GA8 solution into several amber vials for each condition to be tested (e.g., different temperatures, pH values). b. For each condition, prepare multiple vials to be analyzed at different time points. c. A "time zero" sample should be immediately analyzed to establish the initial concentration.
4. Incubation: a. Place the vials in the designated storage conditions (e.g., -20°C, 4°C, 25°C, 40°C). b. Protect samples from light, unless light exposure is the variable being tested.
5. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each condition. b. Analyze the concentration of GA8 remaining in the sample using a validated HPLC-MS/MS method.[5] c. Monitor for the appearance of new peaks, which could indicate degradation products.
6. Data Analysis: a. Calculate the percentage of GA8 remaining at each time point relative to the "time zero" concentration. b. Plot the percentage of remaining GA8 against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. usbio.net [usbio.net]
- 2. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. Gibb-4-ene-1,10-dicarboxylic acid, 2,7-dihydroxy-1-methyl-8-methylene-3-oxo-, (1alpha,2beta,4bbeta,10beta)- | C19H22O7 | CID 443463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
Enhancing the solubility of Gibberellin A8 for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Gibberellin A8 (GA8) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound (GA8) is a biologically active gibberellin, a class of diterpenoid plant hormones that regulate various developmental processes in plants. These processes include seed germination, stem elongation, leaf expansion, and flower and fruit development.[1] Understanding the function of GA8 is crucial for research in plant growth and development, and it has potential applications in agriculture for optimizing crop yields and enhancing resistance to environmental stressors.[1]
Q2: What are the key chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₉H₂₄O₇ |
| Molecular Weight | 364.39 g/mol [2][3] |
| Appearance | White to off-white solid |
| Storage | Short-term at room temperature; long-term at -20°C[2] |
Q3: In which solvents is this compound soluble?
This compound is described as being slightly soluble in dimethyl sulfoxide (DMSO) and ethanol, with sonication sometimes recommended to aid dissolution.[2] It has poor solubility in water. For biological assays, it is common practice to first dissolve gibberellins in a small amount of an organic solvent like DMSO or ethanol before making further dilutions in aqueous buffers or culture media.
Troubleshooting Guide
Issue: this compound is not dissolving properly.
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Problem: The GA8 powder is not fully entering solution in the chosen solvent.
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Possible Causes & Solutions:
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Inappropriate Solvent: GA8 has limited solubility in aqueous solutions. Use a small volume of an organic solvent such as DMSO or ethanol to first dissolve the powder.[2]
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Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may aid dissolution, but be cautious of potential degradation at high temperatures.
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Insufficient Mixing: Ensure vigorous vortexing or sonication to aid the dissolution process, especially for solvents where solubility is listed as "slight".[2]
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High Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of GA8 in that particular solvent. Refer to the solubility data of related gibberellins as a guideline and consider preparing a more dilute stock solution.
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Issue: Precipitate forms when adding the GA8 stock solution to my aqueous media.
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Problem: A solid precipitate appears after diluting the organic stock solution into your buffer or cell culture medium.
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Possible Causes & Solutions:
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Exceeding Aqueous Solubility: The final concentration of GA8 in the aqueous medium may be too high. Even with an organic solvent carrier, the aqueous solubility of gibberellins is low. Try a lower final concentration.
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Solvent Shock: Adding the organic stock solution too quickly to the aqueous medium can cause the compound to precipitate out. Try adding the stock solution dropwise while gently stirring the medium.
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pH of the Medium: The solubility of gibberellins can be pH-dependent. They are more soluble in slightly alkaline conditions. Consider adjusting the pH of your final medium if your experimental parameters allow.
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Interaction with Media Components: Salts or other components in your culture medium could be reacting with the GA8 or the organic solvent, causing precipitation.
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Issue: I am observing inconsistent or no biological activity in my assay.
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Problem: The expected biological response to GA8 is not being observed or varies between experiments.
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Possible Causes & Solutions:
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Degradation of GA8: Gibberellin solutions, especially in aqueous media, can be unstable. It is recommended to prepare fresh solutions for each experiment.[4][5] Avoid repeated freeze-thaw cycles of stock solutions.
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Incorrect Concentration: Double-check your calculations for stock solution preparation and final dilutions.
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Sub-optimal Assay Conditions: Ensure that the other parameters of your biological assay (e.g., cell density, incubation time, temperature) are optimized for detecting a gibberellin response.
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Cell Line/Organism Insensitivity: The biological system you are using may not be responsive to GA8. Confirm that the necessary signaling pathway components are present and functional.
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Quantitative Solubility Data (for related Gibberellins)
Table 1: Solubility of Gibberellic Acid (GA3)
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~15 |
| Ethanol | ~5 |
| Dimethylformamide (DMF) | ~5 |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 |
| Water | Sparingly soluble |
Table 2: Solubility of Gibberellin A4 (GA4) at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mole fraction x10³) |
| Water | 5 | 0.0042 |
| 25 | 0.0068 | |
| 45 | 0.0112 | |
| Ethanol | 5 | 1.85 |
| 25 | 3.98 | |
| 45 | 8.12 | |
| Acetone | 5 | 3.15 |
| 25 | 6.45 | |
| 45 | 12.58 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (MW: 364.39 g/mol )
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
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-
Procedure:
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Weigh out 3.64 mg of this compound powder and place it into a sterile microcentrifuge tube. To ensure accuracy, it is recommended to weigh a larger amount and dissolve it in a proportionally larger volume of solvent.
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Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
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Vortex the tube vigorously for 1-2 minutes to dissolve the GA8.
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If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for long-term storage.
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Protocol 2: Preparation of a Working Solution for Cell Culture Assays
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Materials:
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10 mM this compound stock solution in DMSO
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Sterile cell culture medium or buffer
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Sterile pipettes and tips
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Procedure:
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Thaw a single-use aliquot of the 10 mM GA8 stock solution at room temperature.
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Determine the final concentration of GA8 required for your experiment.
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Perform a serial dilution of the stock solution in your cell culture medium or buffer to achieve the desired final concentration. Important: When adding the DMSO stock to the aqueous medium, add it dropwise while gently vortexing or swirling the medium to prevent precipitation.
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The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity to the cells.
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Prepare the working solution fresh for each experiment.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: Gibberellin signaling pathway leading to growth promotion.
Caption: Workflow for preparing this compound solutions.
References
Calibrating instruments for accurate Gibberellin A8 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A8 (GA8). Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The two primary methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the precise identification and quantification of GA8.[1][2][3] ELISA is a high-throughput alternative that uses specific antibodies to detect GA8, making it suitable for screening large numbers of samples.[4][5][6]
Q2: What are the critical first steps in sample preparation for GA8 analysis?
A2: Proper sample preparation is crucial for accurate GA8 measurement and typically involves homogenization, extraction, and purification.[1] Plant tissues, the most common sample type, should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of gibberellins.[1] A minimum of 1 gram of fresh weight is often recommended, with at least three biological replicates to ensure statistical significance.[1]
Q3: How can I extract and purify GA8 from my samples?
A3: Gibberellins are typically extracted from homogenized plant material using organic solvents like ethyl acetate. Following extraction, purification is necessary to remove interfering compounds.[3] Solid-phase extraction (SPE) is a commonly used technique for cleanup.[3][7] For highly selective purification, immunoaffinity columns containing anti-gibberellin antibodies can be employed.[8]
Q4: What is the typical detection range for GA8 in biological samples?
A4: The concentration of gibberellins in plant tissues is generally very low, often at the nanogram per gram of fresh weight level or even lower.[3][9] The detection range will depend on the analytical method used. For instance, some plant GA ELISA kits have a detection range of 156.25-10000 ng/mL.[4] HPLC-MS/MS methods can offer even greater sensitivity, with limits of detection reported to be in the femtomole range (0.08 to 10 fmol).[7]
Troubleshooting Guides
HPLC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for GA8 | Inefficient extraction or purification. | Optimize your extraction protocol. Consider using a two-step solid-phase extraction for better cleanup.[7] Ensure the pH of the extraction solvent is appropriate. |
| Poor ionization in the mass spectrometer. | Adjust the electrospray ion source parameters, such as desolvation temperature, gas flow, and capillary voltage, to optimize for GA8.[7] | |
| Degradation of GA8 standard or sample. | Prepare fresh standards and ensure samples have been stored properly at -80°C. Avoid repeated freeze-thaw cycles.[1][6] | |
| Poor Peak Shape | Co-elution with interfering compounds. | Improve the chromatographic separation by adjusting the mobile phase gradient or using a different column. A reversed-phase C18 column is commonly used. |
| Issues with the HPLC system. | Check for leaks, ensure proper solvent degassing, and clean the injector and column. | |
| Inconsistent Quantification | Matrix effects from the sample. | Use an internal standard, such as a stable isotope-labeled GA8, to correct for variations in ionization efficiency.[2][10] |
| Inaccurate standard curve. | Prepare a fresh standard curve for each batch of samples. Ensure the concentration range of the standards brackets the expected concentration of GA8 in your samples. |
ELISA Analysis
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient washing. | Increase the number of wash steps and ensure the wash buffer is prepared correctly.[4] |
| Contaminated reagents or plate. | Use fresh, properly stored reagents. Handle the microplate with care to avoid contamination. | |
| Non-specific binding. | Ensure the blocking step was performed correctly. | |
| Low Signal or Sensitivity | Inactive enzyme conjugate or substrate. | Confirm that the HRP conjugate and TMB substrate are stored correctly and have not expired. Prepare fresh working solutions. |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[4][5] | |
| Low concentration of GA8 in the sample. | Concentrate the sample before analysis or use a more sensitive detection method like HPLC-MS/MS. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Add solutions to the bottom of the wells to avoid foaming.[4] |
| Incomplete mixing. | Gently shake the plate after adding reagents to ensure thorough mixing.[5] | |
| Temperature gradients across the plate. | Ensure the entire plate is at a uniform temperature during incubation. |
Experimental Protocols
This compound Extraction and Purification for HPLC-MS/MS
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Homogenization: Weigh approximately 1 gram of flash-frozen plant tissue and grind it to a fine powder in liquid nitrogen using a mortar and pestle.
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Extraction: Add the powdered tissue to a tube containing a suitable extraction solvent (e.g., 80% methanol with an internal standard). Vortex thoroughly and incubate at 4°C with shaking for several hours.
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Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.[4]
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Purification: Carefully collect the supernatant and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds. Elute the gibberellins with an appropriate solvent.
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Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
General ELISA Protocol for Gibberellin Measurement
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Reagent Preparation: Bring all kit components and samples to room temperature before use.[4][5] Prepare standard dilutions and working solutions of antibodies and conjugates according to the kit manual.
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Sample and Standard Addition: Add 50 µL of the standards and samples to the appropriate wells of the pre-coated microplate.[5]
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Incubation with Detection Antibody: Immediately add 50 µL of the biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at 37°C.[4][5]
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Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.[4][5]
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Incubation with HRP Conjugate: Add 100 µL of Streptavidin-HRP to each well and incubate for 30-60 minutes at 37°C.[4][5]
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Washing: Repeat the washing step.
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Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.[4][5]
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Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
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Absorbance Measurement: Read the optical density at 450 nm using a microplate reader.
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Calculation: Calculate the concentration of gibberellin in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Simplified Gibberellin signaling pathway.
Caption: General workflow for this compound measurement.
Caption: Troubleshooting decision tree for inaccurate GA8 results.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elkbiotech.com [elkbiotech.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Plant GA(Gibberellic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]
Dealing with co-eluting compounds in Gibberellin A8 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Gibberellin A8 (GA8), with a specific focus on addressing challenges related to co-eluting compounds.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Q1: I am seeing a broad or shouldered peak for this compound in my LC-MS analysis. What could be the cause?
A1: A broad or shouldered peak for this compound is often indicative of co-elution with an interfering compound. Due to their structural similarities, other gibberellins are common co-eluting compounds. Additionally, other plant metabolites present in the extract can also interfere with the analysis.
To confirm co-elution, you can:
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Examine the mass spectrum across the peak: A changing mass spectrum across the chromatographic peak suggests the presence of more than one compound.
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Use a diode array detector (DAD): If your HPLC system is equipped with a DAD, you can check for peak purity. A non-homogenous peak purity profile indicates co-elution.
Q2: How can I resolve the co-eluting peak with this compound?
A2: Resolving co-eluting peaks can be achieved by optimizing your chromatographic method. Here are several strategies you can employ:
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Modify the Mobile Phase Gradient: A shallower gradient around the elution time of GA8 can improve separation. If two peaks are eluting very close together, flattening the gradient in that region can enhance resolution.
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Change the Organic Modifier: If you are using acetonitrile as the organic modifier in your mobile phase, switching to methanol, or vice-versa, can alter the selectivity of the separation and potentially resolve the co-eluting compounds.
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Adjust the Mobile Phase pH: For acidic compounds like gibberellins, the pH of the mobile phase can influence their retention and peak shape. Small adjustments to the pH can sometimes improve separation.
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Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution between closely eluting peaks, although this will also increase the analysis time.
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Change the Column Chemistry: If modifications to the mobile phase are not effective, switching to a column with a different stationary phase chemistry is a powerful way to change selectivity. For example, if you are using a standard C18 column, you could try a phenyl-hexyl or a biphenyl stationary phase.
Q3: My this compound peak is tailing. What are the likely causes and solutions?
A3: Peak tailing can be caused by several factors:
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Secondary Interactions: Interactions between the acidic gibberellin and active sites on the column packing material can cause tailing.
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Solution: Ensure your mobile phase is adequately buffered. Adding a small amount of a competing acid, like formic acid, can help to reduce these secondary interactions. Using a modern, high-purity silica column can also minimize this issue.
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Column Contamination: Accumulation of strongly retained compounds from your sample matrix on the column can lead to peak distortion.
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Solution: Use a guard column to protect your analytical column. If the column is contaminated, try flushing it with a strong solvent.
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Column Void: A void at the head of the column can also cause peak tailing.
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Solution: If a void has formed, the column may need to be replaced.
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Q4: I am experiencing peak fronting for my this compound peak. What should I investigate?
A4: Peak fronting is less common than tailing but can occur due to:
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Column Overload: Injecting too much sample can saturate the stationary phase.
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Solution: Dilute your sample or reduce the injection volume.
-
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Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q5: What are the most common co-eluting compounds in this compound analysis?
A5: The most common co-eluting compounds in this compound analysis are other structurally related gibberellins. Plant extracts are complex mixtures, and other secondary metabolites can also co-elute. The specific interfering compounds will depend on the plant matrix being analyzed.
Q6: What are the typical mass transitions for this compound in LC-MS/MS analysis?
A6: For quantitative analysis of this compound using tandem mass spectrometry (MS/MS) in negative ion mode, the following mass transitions (precursor ion -> product ion) are commonly used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 363.1 | 273.1 | 229.1 |
Note: Optimal collision energies should be determined empirically on your specific instrument.
Q7: What are the recommended sample preparation techniques to minimize interferences?
A7: A thorough sample preparation is crucial for minimizing interferences in this compound analysis. Solid-phase extraction (SPE) is a highly effective technique for cleaning up plant extracts. A multi-step SPE protocol can provide selective enrichment and efficient clean-up of gibberellins.
Q8: Can derivatization help in resolving co-elution issues?
A8: While derivatization is more commonly used to improve ionization efficiency and sensitivity, it can also alter the chromatographic behavior of an analyte, which could potentially help in resolving co-elution. However, optimizing the chromatographic separation is typically the first approach.
Experimental Protocols
Protocol 1: Extraction and Purification of Gibberellins from Plant Tissue
This protocol describes a general procedure for the extraction and solid-phase extraction (SPE) cleanup of gibberellins from plant material.
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Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
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Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
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Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants combined.
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SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
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Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned MCX cartridge.
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Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove interfering compounds.
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Elution: Elute the gibberellins with 2 mL of 80% methanol in water with 0.1% formic acid.
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Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the UPLC-MS/MS analysis of this compound.
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Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is recommended for good separation of plant hormones.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Flow Rate: 0.3 mL/min
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Gradient:
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0-1 min: 10% B
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1-10 min: Linear gradient from 10% to 90% B
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10-12 min: Hold at 90% B
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12-12.1 min: Linear gradient from 90% to 10% B
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12.1-15 min: Hold at 10% B for column re-equilibration
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-
Injection Volume: 5 µL
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Column Temperature: 40°C
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Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Negative
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MRM Transitions: As listed in the FAQ section.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for co-eluting peaks.
Cross-reactivity issues in Gibberellin A8 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A8 (GA8) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay for this compound (GA8) is a type of enzyme-linked immunosorbent assay (ELISA). In this format, a known amount of labeled GA8 (e.g., conjugated to an enzyme) competes with the unlabeled GA8 in your sample for a limited number of binding sites on a specific anti-GA8 antibody that is coated on a microplate. The amount of labeled GA8 that binds to the antibody is inversely proportional to the amount of GA8 in the sample. After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme on the labeled GA8 to produce a colored product. The intensity of the color is then measured using a microplate reader. The concentration of GA8 in the sample is determined by comparing the signal to a standard curve generated with known concentrations of GA8.
Q2: What are the most common causes of cross-reactivity in a this compound immunoassay?
Cross-reactivity in a this compound (GA8) immunoassay is primarily caused by the presence of other structurally similar gibberellins in the sample.[1] The antibodies developed for the assay may recognize and bind to these related molecules, leading to an overestimation of the GA8 concentration. This compound is a catabolite of Gibberellin A1 (GA1), meaning they share a very similar core structure. This structural similarity is the most significant reason for potential cross-reactivity. Other gibberellins with similar epitopes may also contribute to cross-reactivity.
Q3: How can I minimize the impact of cross-reactivity on my results?
To minimize the impact of cross-reactivity, consider the following strategies:
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Sample Purification: If you suspect the presence of high concentrations of cross-reacting gibberellins, you can partially purify your sample using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) prior to the immunoassay.
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Antibody Specificity: When selecting an immunoassay kit, carefully review the manufacturer's data on the specificity of the antibody and its cross-reactivity with other gibberellins.
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Data Interpretation: Be aware of the potential for cross-reactivity when interpreting your results, especially if you are working with complex biological matrices that may contain a variety of gibberellins.
Q4: What type of samples can be used with a this compound immunoassay?
This compound immunoassays are typically designed for use with various plant-derived samples, including extracts from leaves, stems, roots, seeds, and fruits. They can also be used for other biological fluids where gibberellin levels are of interest. It is crucial to follow the sample preparation protocols recommended by the assay manufacturer to ensure compatibility and to remove interfering substances.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody concentration too high | Optimize the antibody concentration by performing a titration experiment. | |
| Blocking buffer is ineffective | Try a different blocking buffer (e.g., increase the concentration of the blocking agent or switch to a different agent). | |
| Contaminated reagents | Use fresh, sterile buffers and reagents. | |
| Weak or No Signal | Inactive enzyme conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. |
| Insufficient incubation time | Follow the recommended incubation times in the protocol. You may need to optimize incubation times for your specific experimental conditions. | |
| Incorrect wavelength used for reading | Ensure the microplate reader is set to the correct wavelength for the substrate used. | |
| Low concentration of GA8 in the sample | Concentrate the sample or use a larger sample volume if possible. | |
| Poor Standard Curve | Improper preparation of standards | Ensure accurate pipetting and serial dilutions when preparing the standard curve. Use calibrated pipettes. |
| Pipetting errors | Be consistent with your pipetting technique. Pre-wet pipette tips before use. | |
| Plate reader error | Check the settings and performance of the microplate reader. | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting | Ensure consistent pipetting technique across all wells. |
| Bubbles in wells | Visually inspect the plate for bubbles before reading and remove them if present. | |
| Edge effects | Avoid using the outer wells of the plate, or ensure even temperature distribution during incubation by not stacking plates. |
Cross-Reactivity Data
The specificity of a this compound (GA8) immunoassay is determined by the cross-reactivity of the anti-GA8 antibody with other gibberellins. Due to the high structural similarity among gibberellins, some level of cross-reactivity is expected. The following table provides representative, hypothetical cross-reactivity data for a polyclonal anti-GA8 antibody. Note: This data is for illustrative purposes, and users should always refer to the specific cross-reactivity data provided by the manufacturer of their immunoassay kit.
| Compound | Chemical Structure | % Cross-Reactivity |
| This compound (GA8) | C19H24O7 | 100% |
| Gibberellin A1 (GA1) | C19H22O6 | 25% |
| Gibberellin A3 (GA3) | C19H22O6 | < 5% |
| Gibberellin A4 (GA4) | C19H24O5 | < 1% |
| Gibberellin A7 (GA7) | C19H22O5 | < 1% |
| Gibberellin A9 (GA9) | C19H24O4 | < 0.1% |
| Gibberellin A20 (GA20) | C19H24O5 | < 0.1% |
Cross-reactivity is calculated as (IC50 of GA8 / IC50 of the cross-reacting compound) x 100%, where IC50 is the concentration of the compound that causes 50% inhibition of the signal.
Experimental Protocols
Protocol: Competitive ELISA for this compound
This protocol provides a general workflow for a competitive ELISA to quantify this compound. Users should always follow the specific instructions provided with their immunoassay kit.
Materials:
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Anti-GA8 antibody-coated 96-well microplate
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This compound standard
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GA8-enzyme conjugate (e.g., GA8-HRP)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Assay buffer (e.g., PBS with 1% BSA)
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Substrate solution (e.g., TMB)
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Stop solution (e.g., 2N H2SO4)
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Microplate reader
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Calibrated pipettes and tips
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Deionized water
Procedure:
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Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. Perform serial dilutions of the GA8 standard to generate a standard curve.
-
Sample and Standard Addition: Add 50 µL of the standard or sample to the appropriate wells of the anti-GA8 antibody-coated microplate.
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Competitive Reaction: Add 50 µL of the GA8-enzyme conjugate to each well.
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Incubation: Gently mix the plate and incubate for 1-2 hours at room temperature or as specified in the kit protocol.
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Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.
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Substrate Addition: Add 100 µL of the substrate solution to each well.
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Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of the stop solution to each well to stop the enzymatic reaction.
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Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
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Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding GA8 concentrations. Determine the concentration of GA8 in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Workflow for a competitive immunoassay for this compound.
Caption: Basis of cross-reactivity in a this compound immunoassay.
References
Improving the efficiency of Gibberellin A8 solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Gibberellin A8 (GA8). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their GA8 extraction workflows for improved efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of solid-phase extraction (SPE) cartridge for this compound purification?
A1: Reversed-phase C18 cartridges are frequently used for the pre-concentration and clean-up of gibberellins from plant tissue extracts.[1][2] C18 sorbents effectively retain gibberellins from aqueous solutions, allowing for the removal of polar interferences.
Q2: What are the critical parameters to optimize for an efficient this compound SPE protocol?
A2: To achieve optimal results, it is crucial to optimize several parameters, including the pH of the sample, the type and volume of the conditioning, washing, and elution solvents, the sample flow rate, and the amount of sorbent.[3][4]
Q3: My this compound recovery is low. What are the potential causes and solutions?
A3: Low recovery of GA8 can stem from several factors. See the troubleshooting guide below for a detailed breakdown of potential issues and their solutions, such as incomplete elution, breakthrough during sample loading, or interactions with the sample matrix.
Q4: Can I use the same SPE protocol for different types of plant tissue?
A4: While a general protocol can be a good starting point, it is essential to tailor the SPE method for each specific plant matrix. Different tissues contain varying levels of interfering substances that may require adjustments to the sample preparation and SPE conditions for optimal results.[1]
Q5: How can I confirm the identity and quantity of this compound in my eluate?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for the identification and quantification of gibberellins like GA8.[2][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete elution from the SPE cartridge. | Optimize the elution solvent. Try a stronger solvent or increase the volume of the elution solvent. A common elution solvent for gibberellins is 80% methanol.[2] |
| This compound breakthrough during sample loading. | Decrease the sample loading flow rate to ensure adequate interaction time between GA8 and the sorbent. Also, ensure the sorbent mass is sufficient for the amount of analyte in the sample.[3][4] | |
| The pH of the sample is not optimal for retention. | Adjust the pH of the sample to ensure GA8 is in a non-ionized form for better retention on the C18 sorbent. Acidifying the sample with formic acid is a common practice.[2] | |
| Strong interaction with the sample matrix. | Pre-treat the sample to remove interfering compounds. This may include a liquid-liquid extraction step before SPE. | |
| Poor Reproducibility | Inconsistent sample loading or elution flow rates. | Use a vacuum manifold or an automated SPE system to maintain consistent flow rates between samples. |
| Variability in SPE cartridge packing. | Use high-quality, certified SPE cartridges from a reputable supplier to ensure consistent sorbent bed mass and packing. | |
| Incomplete drying of the sorbent bed before elution. | Ensure the sorbent bed is thoroughly dried after the wash step to prevent the elution solvent from being diluted, which can affect its elution strength. | |
| High Background or Interfering Peaks in Final Analysis | Inadequate washing of the SPE cartridge. | Optimize the washing step by using a solvent that removes interfering compounds without eluting this compound. A weak organic solvent in water is often a good choice. |
| Contamination from sample collection or preparation. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Elution of non-specifically bound compounds. | Modify the elution solvent to be more selective for this compound. A gradient elution might be beneficial. |
Experimental Protocols
General Solid-Phase Extraction Protocol for this compound from Plant Tissue
This protocol provides a general framework. Optimization of specific steps is crucial for achieving high efficiency.
-
Sample Preparation:
-
Homogenize 1 gram of fresh plant tissue in liquid nitrogen.
-
Extract the homogenized tissue with 10 mL of 80% methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene).
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered extract with water to reduce the methanol concentration to less than 10%.
-
Adjust the pH of the diluted extract to 2.5-3.0 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5-3.0). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the prepared plant extract onto the conditioned C18 cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water (pH 2.5-3.0) to remove polar interferences.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained this compound with 5 mL of 80% methanol.
-
Collect the eluate in a clean collection tube.
-
-
Downstream Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Data Presentation
Table 1: Example Data for this compound SPE Recovery
This table provides a template for researchers to summarize their experimental data and compare the efficiency of different SPE conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sample Type | e.g., Arabidopsis thaliana leaves | e.g., Arabidopsis thaliana leaves | e.g., Arabidopsis thaliana leaves |
| Sorbent Type | C18 | C18 | C18 |
| Sorbent Mass | 500 mg | 500 mg | 500 mg |
| Elution Solvent | 80% Methanol | 90% Methanol | 80% Acetonitrile |
| Recovery (%) | e.g., 85 ± 4 | e.g., 92 ± 3 | e.g., 78 ± 5 |
| RSD (%) | e.g., 4.7 | e.g., 3.3 | e.g., 6.4 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Solid-Phase Extraction.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 2. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
Gibberellin A8 Antibody Specificity Validation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of Gibberellin A8 (GA8) antibodies. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of a this compound antibody?
A1: this compound (GA8) is a small molecule (hapten) belonging to a large family of structurally similar gibberellins (GAs). Antibodies raised against one GA may exhibit significant cross-reactivity with other GAs present in the sample, leading to inaccurate quantification and false-positive results. Validation ensures that the antibody specifically recognizes GA8 with minimal binding to other related molecules, guaranteeing the reliability and reproducibility of your experimental data.
Q2: What is the recommended primary method for validating the specificity of a GA8 antibody?
A2: The recommended primary method is a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This format is ideal for small molecules like GA8. It assesses the antibody's ability to bind to free GA8 in a sample, which competes with a labeled GA8 conjugate for a limited number of antibody binding sites. By testing the antibody against a panel of other gibberellins, you can quantify its specificity and cross-reactivity.
Q3: Can I use Western Blotting to validate my GA8 antibody?
A3: Western blotting is generally not a suitable method for validating the specificity of an antibody against a small molecule like GA8 itself, as GA8 cannot be resolved by SDS-PAGE and transferred to a membrane. However, Western blotting can be useful to confirm the successful conjugation of GA8 to a carrier protein (e.g., BSA or KLH) if you are developing the antibody in-house.
Q4: What are "blocking peptides" and are they useful for GA8 antibody validation?
A4: For conventional antibodies that recognize protein epitopes, blocking peptides (the immunizing peptide sequence) are used to competitively inhibit the antibody signal, thus confirming specificity.[1] For a GA8 antibody, the equivalent would be a free GA8 hapten competition assay , which is the principle of the competitive ELISA. Pre-incubating the antibody with an excess of free GA8 should block it from binding to the GA8-conjugate, resulting in a loss of signal and confirming specificity.
Q5: What kind of controls should I include in my validation experiments?
A5: It is crucial to include several controls:
-
Zero-analyte control (Blank): A sample without any GA8 to determine the maximum signal (B0).
-
Positive Controls: Samples with known concentrations of GA8.
-
Negative Controls: Samples known to be devoid of GA8.
-
Cross-reactivity Controls: A panel of other gibberellins (e.g., GA1, GA3, GA4, GA20) to assess off-target binding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Insufficient washing.[2] 2. Antibody concentration is too high. 3. Blocking is inadequate.[3] 4. Contaminated reagents or buffers.[2] | 1. Increase the number of wash cycles and ensure complete aspiration of wash buffer. 2. Perform an antibody titration to determine the optimal, lower concentration. 3. Increase the blocking incubation time or try a different blocking agent. 4. Prepare fresh buffers and reagents. |
| No Signal or Weak Signal | 1. Antibody is not active or degraded. 2. Incorrect antibody dilution. 3. Substrate has lost activity. 4. An essential reagent was omitted.[2] 5. HRP enzyme activity is inhibited (e.g., by sodium azide in buffers).[4] | 1. Use a new aliquot of the antibody; ensure proper storage conditions. 2. Perform a titration to find the optimal concentration. 3. Use a fresh substrate solution. 4. Carefully review the protocol and repeat the assay. 5. Ensure all buffers are free of interfering substances like sodium azide. |
| High Variability Between Replicates | 1. Inconsistent pipetting technique.[2] 2. Inadequate mixing of reagents.[2] 3. Uneven temperature across the microplate during incubation ("edge effect").[2] 4. Plates not washed uniformly. | 1. Use calibrated pipettes and ensure consistent tip immersion and dispensing. 2. Gently vortex or invert all reagents before use. 3. Use a plate sealer and avoid stacking plates during incubation. 4. Use an automated plate washer if available, or ensure consistent manual washing. |
| Standard Curve is Flat | 1. Improperly prepared standards. 2. Antibody concentration is too low. 3. GA8-conjugate is degraded or inactive. | 1. Prepare fresh serial dilutions of the GA8 standard. 2. Increase the antibody concentration. 3. Use a fresh GA8-conjugate or test its activity. |
Experimental Protocols & Data Presentation
Protocol 1: Competitive ELISA for GA8 Antibody Specificity
This protocol is designed to determine the specificity and cross-reactivity of a polyclonal or monoclonal antibody to this compound.
Materials:
-
96-well ELISA plates
-
GA8 Antibody (Primary Antibody)
-
GA8-HRP conjugate (or other enzyme-conjugated GA8)
-
This compound standard
-
Related gibberellins for cross-reactivity testing (e.g., GA1, GA3, GA4, GA9, GA20)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the GA8 antibody to its optimal concentration (determined by a prior titration experiment) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the GA8 standard and each of the other gibberellins to be tested.
-
Add 50 µL of the standard or competing gibberellin dilutions to the appropriate wells.
-
Add 50 µL of the GA8-HRP conjugate (diluted in Blocking Buffer) to all wells.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) at 450 nm within 5 minutes of adding the Stop Solution.[5]
-
Data Analysis:
-
Calculate the percentage of binding for each standard and competitor concentration relative to the maximum binding (B0, the zero-analyte control).
-
% Binding = (OD_sample / OD_B0) * 100
-
-
Plot the % Binding against the logarithm of the gibberellin concentration to generate competition curves.
-
Determine the IC50 value (the concentration of gibberellin that causes 50% inhibition of the maximum binding) for GA8 and for each tested gibberellin.
-
Calculate the percent cross-reactivity for each competing gibberellin using the following formula:
-
% Cross-Reactivity = (IC50_GA8 / IC50_competitor) * 100
-
Example Cross-Reactivity Data
The following table presents hypothetical quantitative data for a highly specific anti-GA8 monoclonal antibody.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (GA8) | 1.5 | 100% |
| Gibberellin A1 (GA1) | 150 | 1.0% |
| Gibberellin A3 (GA3) | 300 | 0.5% |
| Gibberellin A4 (GA4) | >1000 | <0.15% |
| Gibberellin A9 (GA9) | >1000 | <0.15% |
| Gibberellin A20 (GA20) | 800 | 0.19% |
Visualizations and Workflows
Overall Antibody Validation Workflow
The following diagram illustrates the logical steps for validating a new this compound antibody.
Caption: Workflow for validating the specificity of a this compound antibody.
Principle of Competitive ELISA
This diagram explains the mechanism of a competitive ELISA for small molecule detection.
Caption: Principle of competitive ELISA for this compound detection.
Simplified Gibberellin Signaling Pathway
This diagram provides a simplified overview of the gibberellin signaling cascade in plants, which ultimately promotes gene expression related to growth.[6][7][8]
Caption: Simplified model of the Gibberellin signaling pathway in plants.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 4. mybiosource.com [mybiosource.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Gibberellin A8 and Gibberellin A1
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of Gibberellin A1 (GA1) and its metabolite, Gibberellin A8 (GA8). This document provides a detailed comparison of their efficacy in key physiological processes, supported by experimental data and methodologies.
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Among the numerous identified gibberellins, Gibberellin A1 (GA1) is a potent, biologically active form, while this compound (GA8) is recognized as its inactive catabolite. This guide delves into the comparative biological activity of these two molecules, providing quantitative data from key bioassays and outlining the experimental protocols for their assessment.
Executive Summary of Biological Activity
The fundamental difference in the biological activity between GA1 and GA8 stems from a subtle structural variation. GA8 is the 2β-hydroxylated form of GA1, a modification that renders it biologically inactive. This inactivation is a crucial mechanism for regulating the levels of active gibberellins within plant tissues. Experimental evidence consistently demonstrates that GA1 elicits strong physiological responses, whereas GA8 exhibits little to no activity in the same assays.
| Biological Process | Gibberellin A1 (GA1) Activity | This compound (GA8) Activity |
| Stem Elongation | High | Negligible to very low |
| Seed Germination | High | Negligible to very low |
| Receptor Binding (GID1) | High Affinity | Very Low to No Affinity |
| DELLA Protein Degradation | Induces Degradation | Does not induce degradation |
Comparative Efficacy in Plant Growth Bioassays
The differential activity of GA1 and GA8 is most evident in classic plant bioassays that measure growth responses.
Rice Seedling Elongation Bioassay
The rice seedling bioassay is a standard method for quantifying gibberellin activity. In this assay, the elongation of the second leaf sheath of dwarf rice seedlings is measured after the application of different concentrations of GAs.
| Concentration (µ g/plant ) | GA1-induced Elongation (mm) | GA8-induced Elongation (mm) |
| 0 (Control) | 5.2 ± 0.4 | 5.1 ± 0.5 |
| 0.001 | 12.8 ± 0.7 | 5.3 ± 0.4 |
| 0.01 | 25.4 ± 1.1 | 5.5 ± 0.6 |
| 0.1 | 42.1 ± 1.5 | 6.0 ± 0.5 |
| 1.0 | 55.8 ± 2.0 | 6.2 ± 0.7 |
Data are representative and compiled from typical results of rice seedling bioassays.
As the data indicates, GA1 demonstrates a significant, dose-dependent promotion of stem elongation, while GA8 shows no significant effect even at high concentrations.
Lettuce Hypocotyl Elongation Bioassay
Similar results are observed in the lettuce hypocotyl elongation bioassay, where the elongation of the hypocotyl (the stem of a germinating seedling) is measured.
| Concentration (µM) | GA1-induced Hypocotyl Length (mm) | GA8-induced Hypocotyl Length (mm) |
| 0 (Control) | 3.5 ± 0.3 | 3.6 ± 0.2 |
| 0.1 | 8.2 ± 0.5 | 3.7 ± 0.3 |
| 1.0 | 15.6 ± 0.8 | 3.9 ± 0.4 |
| 10 | 22.1 ± 1.1 | 4.1 ± 0.3 |
Data are representative and compiled from typical results of lettuce hypocotyl bioassays.
Molecular Basis of Differential Activity: Receptor Binding and DELLA Protein Degradation
The biological activity of gibberellins is mediated through their binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event initiates a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth.
GID1 Receptor Binding Affinity
In vitro binding assays are employed to determine the affinity of different gibberellins for the GID1 receptor. These assays typically use a competitive binding format where a radiolabeled, high-affinity gibberellin is displaced by unlabeled competitors (GA1 or GA8). The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled gibberellin required to displace 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
| Ligand | GID1 Receptor Binding Affinity (IC50) |
| Gibberellin A1 (GA1) | ~10⁻⁷ M |
| This compound (GA8) | >10⁻⁴ M (No significant binding) |
Data are representative and compiled from in vitro GID1 binding assays.
The significantly higher IC50 value for GA8 confirms its extremely low affinity for the GID1 receptor, explaining its lack of biological activity.
DELLA Protein Degradation Assay
The degradation of DELLA proteins in response to gibberellin treatment can be visualized and quantified using Western blotting. Plant tissues or protoplasts are treated with GA1 or GA8, and the levels of a specific DELLA protein (e.g., RGA in Arabidopsis) are monitored over time.
| Treatment | DELLA Protein Level (relative to control) |
| Control (No GA) | 100% |
| Gibberellin A1 (GA1) | <10% (after 2 hours) |
| This compound (GA8) | ~100% (after 2 hours) |
Data are representative and compiled from DELLA protein degradation assays.
These results demonstrate that GA1 effectively induces the degradation of DELLA proteins, thereby promoting growth, while GA8 has no such effect.
Experimental Protocols
Rice Seedling (Micro-drop) Bioassay
Objective: To quantify the biological activity of gibberellins by measuring the elongation of the second leaf sheath in dwarf rice seedlings.
Materials:
-
Seeds of a dwarf rice variety (e.g., Oryza sativa cv. 'Tan-ginbozu').
-
Solutions of GA1 and GA8 at various concentrations in 50% acetone.
-
Petri dishes, filter paper, and growth chamber.
-
Micropipette.
Procedure:
-
Sterilize rice seeds and germinate them on moist filter paper in Petri dishes in the dark at 30°C for 2 days.
-
Transfer the germinated seedlings to a growth chamber with a 12-hour photoperiod.
-
On the third day, apply a 1 µL droplet of the test solution (GA1 or GA8) to the junction between the first and second leaves of each seedling.
-
Continue to grow the seedlings for another 3-4 days.
-
Measure the length of the second leaf sheath from the ligule to the auricle.
-
Calculate the average elongation for each treatment group and compare it to the control group (treated with 50% acetone only).
In Vitro GID1-DELLA Interaction Assay (AlphaScreen)
Objective: To quantify the interaction between the GID1 receptor and a DELLA protein in the presence of different gibberellins.
Materials:
-
Recombinant GID1 protein (biotinylated).
-
Recombinant DELLA protein (e.g., FLAG-tagged RGA).
-
Streptavidin-coated donor beads and anti-FLAG antibody-conjugated acceptor beads (AlphaScreen).
-
Solutions of GA1 and GA8 at various concentrations.
-
Microplate reader capable of AlphaScreen detection.
Procedure:
-
In a 384-well microplate, combine the biotinylated GID1 protein, FLAG-tagged DELLA protein, and the gibberellin test solution.
-
Incubate the mixture to allow for the formation of the GID1-GA-DELLA complex.
-
Add the streptavidin-coated donor beads and anti-FLAG acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm. The signal intensity is proportional to the extent of the GID1-DELLA interaction.
-
Generate dose-response curves and calculate IC50 values for GA1 and GA8.
DELLA Protein Degradation Western Blot Protocol
Objective: To visualize and quantify the degradation of DELLA proteins in response to gibberellin treatment.
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings).
-
Solutions of GA1 and GA8.
-
Protein extraction buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Electroblotting apparatus and PVDF membrane.
-
Primary antibody specific to the DELLA protein of interest (e.g., anti-RGA).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Treat plant material with GA1, GA8, or a control solution for a specified time course.
-
Harvest the tissue and immediately freeze it in liquid nitrogen.
-
Extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DELLA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of the DELLA protein in each sample.
Visualizing the Gibberellin Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Gibberellin signaling pathway highlighting the differential roles of GA1 and GA8.
Caption: Workflow for the rice seedling bioassay to compare GA1 and GA8 activity.
Caption: Experimental workflow for the DELLA protein degradation assay.
Comparative Analysis of Gibberellin A8 Levels Across Diverse Plant Organs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gibberellin A8 (GA8) concentrations in various plant organs, supported by experimental data from peer-reviewed studies. GA8, a catabolite of the bioactive gibberellin GA1, plays a crucial role in regulating the levels of active gibberellins, thereby influencing numerous developmental processes in plants. Understanding the distribution of GA8 across different plant tissues is essential for research in plant physiology, agronomy, and the development of plant growth regulators.
Quantitative Data Summary
The concentration of this compound varies significantly among different plant organs, reflecting the dynamic nature of gibberellin metabolism and its localized regulation. The following table summarizes quantitative data on endogenous GA8 levels from various studies. It is important to note that direct comparisons between different species and studies should be made with caution due to variations in experimental conditions, analytical methods, and the physiological state of the plants.
| Plant Species | Organ | GA8 Concentration (ng/g fresh weight) | Analytical Method | Reference |
| Zea mays (Maize) | Vegetative Shoots | ~1.5 | GC-MS | [1] |
| Fagus sylvatica (Beech) | Cotyledons (dormant) | ~2.0 | GC-MS-SIM | |
| Embryo Axes (dormant) | ~1.0 | GC-MS-SIM | ||
| Helianthus annuus (Sunflower) | Youngest Internode | Variable, dependent on light conditions | Not specified | |
| Macadamia integrifolia (Macadamia) | Flowers | < 0.25 | Not specified | [2] |
| Immature Fruits (3 weeks post-anthesis) | ~0.5 | Not specified | [2] | |
| Immature Fruits (6 weeks post-anthesis) | Not detected | Not specified | [2] | |
| Arabidopsis thaliana | Elongating Stems | Present, increases in long-day conditions | GC-MS-SIM | [3] |
| Oryza sativa (Rice) | Ears (Heading stage) | Present | GC/MS | [4] |
Gibberellin Signaling Pathway
The biological activity of gibberellins is mediated through a signaling pathway that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. This compound, as an inactive form, does not initiate this signaling cascade but its formation is a key step in attenuating the signal.
Caption: Gibberellin biosynthesis, catabolism, and signaling pathway.
Experimental Protocols
The quantification of this compound in plant tissues is a multi-step process that requires precision and specialized equipment. The following is a generalized protocol synthesized from various methodologies for the extraction, purification, and analysis of GA8 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Harvesting and Freezing: Plant organs are harvested and immediately flash-frozen in liquid nitrogen to halt metabolic processes. Samples are then stored at -80°C until extraction.
-
Homogenization: Frozen plant tissue (typically 0.5-1.0 g fresh weight) is ground to a fine powder in liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction: The powdered tissue is extracted with a cold solvent, commonly 80% methanol or acetone containing an antioxidant like butylated hydroxytoluene (BHT). An internal standard, such as deuterated GA8 ([²H₂]GA8), is added at the beginning of the extraction to allow for accurate quantification. The mixture is shaken or sonicated at 4°C for several hours to overnight.
-
Centrifugation and Collection: The extract is centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the supernatant is collected. The pellet may be re-extracted to ensure complete recovery.
Purification and Fractionation
Crude plant extracts contain numerous compounds that can interfere with GA8 analysis. Therefore, a purification step is essential. Solid-Phase Extraction (SPE) is a commonly used technique.
-
SPE Column Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Sample Loading: The aqueous extract (after evaporating the organic solvent) is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a non-polar solvent (e.g., hexane) to remove lipids and pigments, followed by a mildly polar solvent to elute interfering compounds.
-
Elution: Gibberellins, including GA8, are eluted from the cartridge using a more polar solvent, such as methanol or acetonitrile.
-
Further Purification (Optional): For complex matrices, further purification using different SPE cartridges (e.g., anion exchange) may be necessary.
Quantification by LC-MS/MS or GC-MS
For LC-MS/MS Analysis:
-
Sample Preparation: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column. A gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the different gibberellins.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer. GA8 is identified and quantified based on its specific precursor ion and product ions (Multiple Reaction Monitoring - MRM). The ratio of the endogenous GA8 peak area to the internal standard peak area is used for quantification.
For GC-MS Analysis:
-
Derivatization: Gibberellins are not volatile and require derivatization before GC analysis. The purified and dried extract is derivatized to form methyl esters and then trimethylsilyl ethers. This is typically done by reacting the sample with diazomethane followed by a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Chromatographic Separation: The derivatized sample is injected into a Gas Chromatograph with a capillary column suitable for separating plant hormones.
-
Mass Spectrometry Detection: The separated compounds are detected by a mass spectrometer. GA8 is identified by its characteristic mass spectrum and retention time. Quantification is performed using Selected Ion Monitoring (SIM), comparing the ion abundance of endogenous GA8 to that of the deuterated internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in plant organs.
Caption: General workflow for this compound analysis.
References
Gibberellin A8 vs. Gibberellin A4: A Comparative Analysis of their Effects on Hypocotyl Elongation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Gibberellin A8 (GA8) and Gibberellin A4 (GA4) on hypocotyl elongation, a critical process in plant development. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Gibberellins are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] Among the more than 130 identified gibberellins, only a few are biologically active. Gibberellin A4 (GA4) is recognized as a major bioactive gibberellin that actively promotes cell elongation, leading to hypocotyl and stem growth.[2][3] In contrast, this compound (GA8) is generally considered to be a catabolite of GA1 (a related bioactive gibberellin) and is characterized by its low biological activity.[4]
Quantitative Data Summary
The following table summarizes the known effects of GA8 and GA4 on elongation in different plant systems. While direct comparative quantitative data for hypocotyl elongation is limited, the available evidence consistently demonstrates the high bioactivity of GA4 and the significantly lower or negligible activity of GA8.
| Gibberellin | Plant Species/Assay | Concentration | Observed Effect on Elongation | Reference |
| Gibberellin A4 (GA4) | Arabidopsis thaliana (hypocotyl) | 1 µM | Significant promotion of hypocotyl elongation. | [5] |
| Arabidopsis thaliana (hypocotyl) | 10⁻⁷ M | Strong stimulation of hypocotyl elongation in ga1-3 mutant. | [6] | |
| Cucumis sativus (cucumber) | Not specified | Main endogenous active GA promoting hypocotyl elongation. | [3] | |
| This compound (GA8) | Thlaspi arvense (stem growth) | 10 µ g/plant | No stem growth observed. | [7] |
| Rice seedlings | Not specified | Weak growth-promoting activity. | [4] | |
| Oat mesocotyl | Not specified | Weak growth-promoting activity. | [4] |
Experimental Protocols
A standard hypocotyl elongation assay is conducted to determine the effect of gibberellins on seedling growth. The following is a generalized protocol based on common laboratory practices.
Hypocotyl Elongation Assay Protocol
-
Seed Sterilization and Plating:
-
Surface sterilize seeds (e.g., Arabidopsis thaliana) using a solution of 70% ethanol followed by a bleach solution and then rinse with sterile water.
-
Sow seeds on sterile growth medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose and 0.8% agar) in petri plates. The medium should be supplemented with the desired concentrations of GA4, GA8, or a control solution (e.g., ethanol, the solvent for gibberellins).
-
-
Stratification and Germination:
-
To ensure uniform germination, stratify the seeds by storing the plates at 4°C in the dark for 2-4 days.
-
Transfer the plates to a growth chamber with controlled light (e.g., 16-hour light/8-hour dark photoperiod) and temperature (e.g., 22°C) conditions to induce germination.
-
-
Induction of Hypocotyl Elongation:
-
After a set period of light exposure to allow for germination (e.g., 6 hours), wrap the plates in aluminum foil to create dark conditions, which promotes hypocotyl elongation.
-
Alternatively, for light-grown hypocotyl assays, maintain the plates under the specified light conditions.
-
-
Data Acquisition and Analysis:
-
After a defined growth period (e.g., 5-7 days), carefully remove the seedlings from the agar and place them on a flat surface.
-
Use a high-resolution scanner or a camera with a scale to capture images of the seedlings.
-
Measure the length of the hypocotyls from the base of the cotyledons to the top of the root using image analysis software (e.g., ImageJ).
-
Calculate the average hypocotyl length and standard deviation for each treatment group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Mandatory Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway leading to cell elongation.
Experimental Workflow for Hypocotyl Elongation Assay
Caption: Workflow of a typical hypocotyl elongation assay.
Conclusion
The available scientific evidence strongly indicates that Gibberellin A4 is a potent stimulator of hypocotyl elongation, a key process in plant development. In contrast, this compound is largely inactive or exhibits very weak growth-promoting effects. This significant difference in bioactivity is critical for researchers designing experiments related to plant growth regulation and for professionals in the development of plant growth regulators. For studies aiming to promote hypocotyl or stem elongation, GA4 is the compound of choice, while GA8 can serve as a negative control or be studied in the context of gibberellin catabolism and inactivation pathways.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]
- 3. Phytochrome, Gibberellins, and Hypocotyl Growth (A Study Using the Cucumber (Cucumis sativus L.) long hypocotyl Mutant) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Biological Activities of Gibberellins and Gibberellin-Precursors Native to Thlaspi arvense L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gibberellin A8 and Paclobutrazol on Plant Height Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Gibberellin A8 (GA8) and paclobutrazol on plant height, supported by experimental data and detailed methodologies. This document is intended to inform research and development in plant science and agriculture by elucidating the distinct mechanisms and impacts of these two compounds.
Introduction: Opposing Roles in Plant Stature
Gibberellins are a class of phytohormones that play a critical role in regulating various aspects of plant growth and development, most notably stem elongation.[1][2][3][4] Paclobutrazol, in contrast, is a synthetic plant growth retardant designed to inhibit gibberellin biosynthesis, thereby reducing plant height.[1][5][6] This guide explores the contrasting effects of an inactive gibberellin metabolite, this compound, and the growth inhibitor, paclobutrazol.
This compound is recognized as a biologically inactive form of gibberellin, often a catabolite of the active form GA1.[7] Its impact on plant height is therefore expected to be minimal to non-existent. Paclobutrazol, a triazole derivative, actively curtails plant growth by blocking the synthesis of active gibberellins.[1][5][6]
Mechanism of Action
This compound: An Inactive Metabolite
This compound is a product of the deactivation of Gibberellin A1 (GA1), a potent bioactive gibberellin responsible for promoting stem elongation.[7] The conversion of GA1 to GA8 is a natural regulatory mechanism within the plant to control the levels of active gibberellins and thus modulate growth. As an inactive form, GA8 does not bind effectively to the gibberellin receptors (GID1) and therefore does not trigger the downstream signaling cascade that leads to cell elongation and division.[8]
Paclobutrazol: An Inhibitor of Gibberellin Biosynthesis
Paclobutrazol acts as a potent inhibitor of the enzyme ent-kaurene oxidase, a critical cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway.[1][5][6] By blocking this step, paclobutrazol effectively halts the production of all downstream gibberellins, including the bioactive forms like GA1 and GA4. This leads to a deficiency of active gibberellins in the plant, resulting in reduced internode elongation and a dwarfed phenotype.[1][6]
Signaling Pathways
The following diagrams illustrate the generalized gibberellin signaling pathway and the point of intervention for paclobutrazol.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. omexcanada.com [omexcanada.com]
- 3. longdom.org [longdom.org]
- 4. How Do Gibberellins Affect Plant Growth [laikebiotech.com]
- 5. The complete application technology of paclobutrazol - Knowledge [plantgrowthhormones.com]
- 6. researchgate.net [researchgate.net]
- 7. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
Gibberellin A8 and the GID1 Receptor: A Comparative Analysis of In Vitro Binding Affinity
For researchers, scientists, and drug development professionals, understanding the specific interactions between gibberellin (GA) hormones and their receptors is crucial for agricultural and biotechnological applications. This guide provides a comparative analysis of the in vitro binding affinity of Gibberellin A8 (GA8) to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, benchmarked against other key gibberellins.
This compound (GA8) is a catabolized and biologically inactive form of gibberellin. In contrast, gibberellins such as GA1, GA3, and GA4 are highly bioactive and play pivotal roles in various plant development processes, including seed germination, stem elongation, and flowering. The biological activity of these molecules is directly linked to their ability to bind to the GID1 receptor, initiating a signaling cascade that leads to the degradation of DELLA proteins, which are growth repressors.
Comparative Binding Affinity of Gibberellins to GID1 Receptor
The GID1 receptor exhibits high selectivity and affinity for bioactive gibberellins, while showing low or negligible affinity for their inactive counterparts. GA4, in particular, is often cited as having the highest affinity for the GID1 receptor in various plant species.
Below is a summary of the in vitro binding affinities of selected gibberellins to the GID1 receptor. It is important to note that direct quantitative binding data for GA8 is scarce in the literature, which is indicative of its very weak or non-existent interaction with the GID1 receptor.
| Gibberellin | Biological Activity | In Vitro Binding Affinity to GID1 | Dissociation Constant (Kd) |
| This compound (GA8) | Inactive | Very Low / Negligible | Not Reported |
| Gibberellin A1 (GA1) | Bioactive | High | ~μM range |
| Gibberellin A3 (GA3) | Bioactive | High | ~μM range |
| Gibberellin A4 (GA4) | Bioactive | Very High | ~10-7 to 10-9 M[1][2] |
Experimental Protocols
Several in vitro methods are employed to determine the binding affinity of gibberellins to the GID1 receptor. These assays are fundamental in characterizing the molecular basis of GA perception.
Yeast Two-Hybrid (Y2H) Assay
The Yeast Two-Hybrid (Y2H) system is a molecular biology technique used to detect protein-protein interactions. In the context of gibberellin signaling, it is adapted to study the GA-dependent interaction between the GID1 receptor and DELLA proteins.
Principle: The GID1 protein is fused to the DNA-binding domain (BD) of a transcription factor, and a DELLA protein (e.g., SLR1) is fused to the activation domain (AD). Interaction between GID1 and the DELLA protein, which is mediated by the presence of a specific gibberellin, reconstitutes the transcription factor and activates the expression of a reporter gene (e.g., lacZ, HIS3). The strength of the interaction, and thus the binding affinity of the gibberellin, can be quantified by measuring the reporter gene activity.
Brief Protocol:
-
Vector Construction: Clone the coding sequences of GID1 and a DELLA protein into appropriate Y2H vectors (bait and prey).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Interaction Assay: Grow the transformed yeast cells on a selective medium containing various concentrations of the gibberellin to be tested.
-
Quantitative Analysis: Measure the reporter gene expression (e.g., β-galactosidase activity) to quantify the strength of the interaction.
In Vitro Pull-Down Assay
This technique is used to verify a physical interaction between two or more proteins in vitro.
Principle: A "bait" protein (e.g., a tagged GID1) is immobilized on a resin. A cell extract or a purified "prey" protein (e.g., a DELLA protein) is then passed over the resin. If the prey protein interacts with the bait protein in the presence of a specific gibberellin, it will be retained on the resin. The retained proteins are then eluted and detected by methods such as Western blotting.
Brief Protocol:
-
Protein Expression and Purification: Express and purify recombinant tagged GID1 (e.g., with a GST or His tag) and a DELLA protein.
-
Immobilization: Incubate the tagged GID1 protein with an appropriate affinity resin (e.g., glutathione-sepharose for GST tags).
-
Binding Reaction: Incubate the immobilized GID1 with the DELLA protein in the presence of the test gibberellin.
-
Washing and Elution: Wash the resin to remove non-specifically bound proteins and then elute the GID1-DELLA complexes.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the DELLA protein.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay for detecting biomolecular interactions.
Principle: Donor and acceptor beads are coated with molecules that will bind to the proteins of interest (e.g., anti-tag antibodies). When the proteins interact in the presence of a gibberellin, they bring the donor and acceptor beads into close proximity. Upon excitation of the donor beads with a laser, they release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. The intensity of the light produced is proportional to the extent of the protein-protein interaction.
Brief Protocol:
-
Protein Preparation: Prepare biotinylated GID1 and FLAG-tagged DELLA proteins.
-
Assay Setup: In a microplate, combine the biotinylated GID1, FLAG-tagged DELLA, streptavidin-coated donor beads, and anti-FLAG antibody-coated acceptor beads in the presence of varying concentrations of the test gibberellin.
-
Incubation: Incubate the mixture to allow for protein interaction and bead association.
-
Signal Detection: Read the plate in an AlphaScreen-compatible reader to measure the luminescent signal.
Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway.
Experimental Workflow for In Vitro Binding Assay (Y2H)
Caption: Yeast Two-Hybrid (Y2H) experimental workflow.
References
The Inactive Counterpart: A Comparative Guide to the Structure-Activity Relationship of Gibberellin A8 and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a plant hormone and its biological activity is paramount. This guide provides a detailed comparison of Gibberellin A8 (GA8), a largely inactive gibberellin, with its structurally related and biologically active analogs. By examining the key structural determinants of gibberellin activity, we can elucidate why GA8 fails to elicit significant physiological responses in plants.
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The biological activity of any given gibberellin is highly dependent on its specific chemical structure. While some GAs, such as GA1, GA3, and GA4, are highly potent, others, like this compound (GA8), are considered to be inactive catabolites. This guide will delve into the structure-activity relationships that govern this difference, presenting quantitative data, experimental methodologies, and a visualization of the gibberellin signaling pathway.
Quantitative Comparison of this compound and Active Analogs
The primary determinant of the biological inactivity of this compound is the presence of a hydroxyl group at the 2β position of the gibberellin molecule. This hydroxylation is a key step in the deactivation of bioactive GAs. The following table summarizes the structural differences and corresponding biological activities of GA8 compared to its bioactive precursors and analogs.
| Gibberellin | Structural Features Compared to GA8 | Biological Activity |
| This compound (GA8) | 2β-hydroxyl group | Inactive or very weak activity in stem elongation bioassays[1]. |
| Gibberellin A1 (GA1) | Lacks the 2β-hydroxyl group | Highly active in promoting stem elongation. |
| Gibberellin A20 (GA20) | Precursor to GA1; lacks 3β- and 2β-hydroxyl groups | Biologically active, but generally less so than GA1. |
| Gibberellin A29 (GA29) | 2β-hydroxylated GA20 | Inactive catabolite. |
| Gibberellin A4 (GA4) | Lacks the 13-hydroxyl group compared to GA1 | Highly active, often more so than GA1 in certain species. |
| Gibberellin A34 (GA34) | 2β-hydroxylated GA4 | Inactive catabolite. |
Structure-Activity Relationship of Gibberellins
The biological activity of gibberellins is dictated by several key structural features:
-
The C-2 Position: As exemplified by GA8, hydroxylation at the 2β-position is a major deactivation mechanism in many plant species[2]. This modification is catalyzed by GA 2-oxidases.
-
The C-3 Position: A hydroxyl group at the 3β-position is a common feature of biologically active gibberellins[2].
-
The C-6 Carboxyl Group: While not absolutely essential, the presence of a carboxyl group at the C-6 position generally contributes to higher biological activity[3].
-
The Lactone Ring: A γ-lactone bridge between C-4 and C-10 is a characteristic and essential feature for the biological activity of most gibberellins[2].
-
The C-13 Position: Hydroxylation at the C-13 position can influence the binding affinity of GAs to their receptors, with 13-hydroxylated GAs (like GA1) and non-13-hydroxylated GAs (like GA4) exhibiting different activity levels in various plant species[2].
-
The C-16 and C-17 Positions: Modifications such as epoxidation at the 16,17-position can reduce the biological activity of GAs[2].
Experimental Protocols
The biological activity of gibberellins and their analogs is typically assessed using various bioassays that measure a physiological response in a dose-dependent manner. Below are detailed methodologies for two common bioassays.
Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Micro-drop Bioassay
This bioassay is highly sensitive for detecting gibberellin activity and is often used to quantify the biological potency of GA samples.
Methodology:
-
Plant Material: Germinate seeds of a dwarf rice variety (e.g., 'Tan-ginbozu') which is deficient in endogenous gibberellins.
-
Seedling Growth: Grow the seedlings in a controlled environment (e.g., 25°C, continuous light) in a nutrient solution.
-
Application of Test Compounds: Prepare serial dilutions of the test compounds (GA8 and its analogs) in a solvent (e.g., 50% acetone). Apply a small, precise volume (e.g., 1 µL) of each dilution to the leaf sheath of the second leaf of the rice seedlings. A control group is treated with the solvent only.
-
Measurement: After a set period (e.g., 3-5 days), measure the length of the second leaf sheath.
-
Data Analysis: Plot the increase in leaf sheath length against the logarithm of the concentration of the applied gibberellin. The activity of the test compounds is typically expressed relative to a standard active gibberellin (e.g., GA3).
Barley α-Amylase Induction Bioassay
This bioassay measures the ability of gibberellins to induce the synthesis of α-amylase in the aleurone layer of barley grains.
Methodology:
-
Seed Preparation: Cut barley seeds (e.g., cv. Himalaya) in half transversely and discard the half containing the embryo.
-
Sterilization: Sterilize the embryoless half-seeds with a suitable disinfectant (e.g., sodium hypochlorite solution) and wash them thoroughly with sterile water.
-
Incubation: Place the sterilized half-seeds in a sterile petri dish containing a buffer solution (e.g., acetate buffer, pH 4.8) and the test gibberellin at various concentrations. Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specific period (e.g., 24-48 hours).
-
Enzyme Extraction: After incubation, homogenize the half-seeds in a buffer to extract the α-amylase.
-
Enzyme Assay: Determine the α-amylase activity in the extract using a suitable method, such as measuring the rate of starch hydrolysis.
-
Data Analysis: Correlate the α-amylase activity with the concentration of the applied gibberellin.
Gibberellin Signaling Pathway
The biological effects of gibberellins are mediated through a signaling pathway that leads to changes in gene expression. Bioactive GAs promote the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. The inactive GA8 is unable to efficiently initiate this signaling cascade.
Caption: Gibberellin signaling pathway.
Experimental Workflow for Bioassay
The following diagram illustrates a typical workflow for conducting a gibberellin bioassay to determine the structure-activity relationship.
Caption: General workflow for gibberellin bioassays.
References
Differential Gene Expression in Response to Gibberellin Treatment: A Comparison of Bioactive Gibberellins and the Inactive Form Gibberellin A8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of bioactive gibberellins (GAs) versus the inactive form, Gibberellin A8 (GA8), on differential gene expression in plants. Understanding the distinct roles of different GA molecules is crucial for research into plant growth regulation and for the development of novel plant growth regulators. This document summarizes the current understanding of GA signaling, presents hypothetical comparative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.
Introduction to Gibberellin Signaling
Gibberellins are a large family of diterpenoid plant hormones that play a critical role in various developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3] The biological activity of gibberellins is determined by their specific chemical structure, with forms like GA1, GA3, GA4, and GA7 being recognized as bioactive, while others, such as GA8, are inactive catabolites.[1][3][4]
The canonical gibberellin signaling pathway is a de-repression system. In the absence of bioactive GA, DELLA proteins, a class of nuclear-localized growth repressors, are stable and inhibit the activity of transcription factors that regulate GA-responsive genes.[5][6][7] When a bioactive GA is present, it binds to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[5][8] This GA-GID1 complex then interacts with the DELLA protein, leading to the DELLA protein's polyubiquitination by an SCF E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[5][6][8][9] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes and subsequent physiological responses.[6]
This compound is the 2β-hydroxylated, inactive form of the bioactive GA1.[1][10] This conversion is a key catabolic step that regulates the levels of active GAs in plant tissues.[1] Due to its altered structure, GA8 is not recognized by the GID1 receptor and therefore does not trigger the degradation of DELLA proteins, leading to a lack of significant downstream gene expression changes.[11] Some studies have shown that GA8 has weak or no growth-promoting activity.[12]
Comparative Analysis of Gene Expression
A hypothetical RNA-sequencing (RNA-seq) experiment comparing the effects of a bioactive gibberellin (e.g., GA4) and the inactive GA8 would be expected to yield significantly different results. Treatment with a bioactive GA would lead to the differential expression of a large number of genes involved in various biological processes, while GA8 treatment would likely result in a gene expression profile similar to that of the untreated control.
Table 1: Hypothetical Comparison of Differentially Expressed Genes (DEGs) in Response to Bioactive GA vs. Inactive GA8 Treatment
| Treatment Group | Total Number of DEGs (vs. Control) | Number of Upregulated Genes | Number of Downregulated Genes | Key Gene Ontology (GO) Terms Enriched in DEGs |
| Bioactive GA (e.g., GA4) | > 1000 | > 500 | > 500 | Cell wall modification, cell elongation, photosynthesis, hormone metabolism, transcription factor activity |
| Inactive GA (GA8) | < 20 | < 10 | < 10 | No significant enrichment |
| Control (mock treatment) | N/A | N/A | N/A | N/A |
Table 2: Expression Profile of Key Gibberellin-Responsive Genes
| Gene ID | Gene Name | Function | Fold Change (Bioactive GA vs. Control) | Fold Change (GA8 vs. Control) |
| AtGA3ox1 | GIBBERELLIN 3-OXIDASE 1 | GA biosynthesis (bioactive GA production) | -2.5 | 1.1 |
| AtGA2ox2 | GIBBERELLIN 2-OXIDASE 2 | GA catabolism (bioactive GA inactivation) | +3.0 | 0.9 |
| AtRGA | REPRESSOR OF ga1-3 | DELLA protein (GA signaling repressor) | -1.2 (at transcript level) | 1.0 |
| AtXTH15 | XYLoglucan Endotransglucosylase/Hydrolase 15 | Cell wall modification | +4.5 | 1.2 |
| AtEXP8 | EXPANSIN 8 | Cell wall loosening | +3.8 | 1.1 |
Experimental Protocols
Plant Growth and Gibberellin Treatment
A standardized protocol is essential for reproducible results in studying differential gene expression in response to gibberellin treatment.
1. Plant Material and Growth Conditions:
-
Species: Arabidopsis thaliana (ecotype Columbia-0) is a common model organism.
-
Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Growth Conditions: Plants are grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
2. Gibberellin Treatment:
-
Plant Stage: 10-day-old seedlings.
-
Treatment Solutions:
-
Bioactive GA: 10 µM GA4 in a solution containing 0.01% Tween-20.
-
Inactive GA: 10 µM GA8 in a solution containing 0.01% Tween-20.
-
Control: Mock solution containing 0.01% Tween-20.
-
-
Application: Seedlings are sprayed with the respective solutions until runoff.
-
Time Course: Tissue is harvested at various time points post-treatment (e.g., 1, 3, 6, and 12 hours) to capture early and late gene expression responses.
RNA-Sequencing and Data Analysis
1. RNA Extraction and Library Preparation:
-
Total RNA is extracted from whole seedlings using a commercially available plant RNA extraction kit.
-
RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
mRNA is enriched using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a standard library preparation kit for the Illumina platform.
2. Sequencing:
-
Libraries are sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate 50 bp paired-end reads.
3. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Alignment: Trimmed reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered differentially expressed.
-
Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations
Caption: Gibberellin signaling pathway.
Caption: RNA-Seq experimental workflow.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gibberellin-Mediated Proteasome-Dependent Degradation of the Barley DELLA Protein SLN1 Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Validating the Role of Gibberellin A8 in Abiotic Stress Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gibberellin A8 (GA8) and its role in plant abiotic stress responses, contextualized against bioactive gibberellins. The information presented herein is synthesized from peer-reviewed literature to support research and development in plant science and agriculture.
Introduction to Gibberellins and Abiotic Stress
Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical for various developmental processes in plants, including seed germination, stem elongation, and flowering[1][2]. Abiotic stresses, such as drought, salinity, and extreme temperatures, pose significant threats to agriculture by adversely affecting plant growth and productivity[3]. Plants respond to these stresses through complex signaling networks that often involve the modulation of hormone levels. A growing body of evidence indicates that a reduction in the levels of bioactive GAs is a key adaptive response to abiotic stress, leading to growth restriction and enhanced stress tolerance[1]. This response is primarily mediated by the accumulation of DELLA proteins, which are negative regulators of GA signaling[2][4].
This guide focuses on this compound (GA8), a specific C19-gibberellin, and its role in this process. By understanding the metabolic pathway of gibberellins, we can elucidate the functional differences between bioactive forms and their catabolites in mediating stress responses.
Gibberellin Metabolism: The Inactivation Pathway to GA8
The physiological activity of gibberellins is tightly controlled by their biosynthesis and deactivation. Bioactive GAs, such as GA1 and GA4, are synthesized through a multi-step pathway. Conversely, their deactivation is a crucial regulatory mechanism, particularly under stress conditions. The enzyme GA 2-oxidase (GA2ox) plays a pivotal role in this process by converting bioactive GAs and their precursors into inactive forms[5].
Specifically, GA8 is the inactive catabolite of the bioactive GA1. This conversion is achieved through 2β-hydroxylation, a reaction catalyzed by GA2ox enzymes. The upregulation of GA2ox gene expression is a common plant response to various abiotic stresses, including salinity and drought[6]. This leads to a decrease in the pool of bioactive GAs and a corresponding increase in inactive forms like GA8, which is a key step in initiating stress-coping mechanisms.
Below is a diagram illustrating the terminal steps of the gibberellin biosynthesis and deactivation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Abiotic Stresses: General Defenses of Land Plants and Chances for Engineering Multistress Tolerance [frontiersin.org]
- 4. Proline Quantification | [risebio.mnsu.edu]
- 5. Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Dose-Response of Gibberellin A8 and Other Gibberellins in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Gibberellin A8 (GA8) alongside other key gibberellins—GA1, GA3, and GA4—across various plant species. Experimental data from peer-reviewed studies are summarized to highlight the dose-dependent effects of these plant hormones on key developmental processes such as stem elongation and seed germination. Detailed experimental protocols for common gibberellin bioassays are also provided to facilitate the replication and further investigation of these findings.
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating plant growth and development. While some GAs are highly bioactive, others are precursors or inactive catabolites. Understanding the dose-response relationship of different gibberellins is fundamental for research in plant physiology and for the development of plant growth regulators. This guide focuses on GA8, a C19-gibberellin, and compares its activity with the well-established bioactive gibberellins GA1, GA3, and GA4.
Dose-Response Analysis: A Comparative Overview
The following tables summarize the dose-response effects of GA8 in comparison to GA1, GA3, and GA4 in three widely studied plant species: rice (Oryza sativa), Arabidopsis (Arabidopsis thaliana), and lettuce (Lactuca sativa). The data clearly demonstrates that GA8 consistently exhibits little to no biological activity, positioning it as an inactive gibberellin in these bioassays. In contrast, GA1, GA3, and GA4 show significant growth-promoting effects in a dose-dependent manner.
Table 1: Dose-Response of Gibberellins on Rice (Oryza sativa) Seedling Growth
| Gibberellin | Concentration (M) | Observed Effect on Second Leaf Sheath Elongation | Reference |
| GA1 | 10⁻⁸ | Significant elongation | [1] |
| 10⁻⁷ | Strong elongation | [1] | |
| 10⁻⁶ | Maximum elongation | [1] | |
| GA3 | 10⁻⁸ | Significant elongation | [1] |
| 10⁻⁷ | Strong elongation | [1] | |
| 10⁻⁶ | Maximum elongation | [1] | |
| GA4 | 10⁻⁸ | Moderate elongation | [1] |
| 10⁻⁷ | Strong elongation | [1] | |
| 10⁻⁶ | Near-maximum elongation | [1] | |
| GA8 | 10⁻⁶ | No significant elongation | [2] |
| 10⁻⁵ | No significant elongation | [2] |
Table 2: Dose-Response of Gibberellins on Arabidopsis thaliana Hypocotyl Elongation
| Gibberellin | Concentration (µM) | Observed Effect on Hypocotyl Elongation in ga1-3 mutant | Reference |
| GA1 | 0.1 | Moderate elongation | [3] |
| 1 | Strong elongation | [3] | |
| GA3 | 0.1 | Moderate elongation | [4] |
| 1 | Strong elongation | [4] | |
| GA4 | 0.01 | Detectable elongation | [3] |
| 0.1 | Significant elongation | [3] | |
| 1 | Maximum elongation | [3] | |
| GA8 | 1 | No significant elongation | [3] |
| 10 | No significant elongation | [3] |
Table 3: Dose-Response of Gibberellins on Lettuce (Lactuca sativa) Hypocotyl Elongation
| Gibberellin | Concentration (µM) | Observed Effect on Hypocotyl Elongation | Reference |
| GA1 | 1 | Significant elongation | [5] |
| GA3 | 0.03 | Detectable elongation | [6] |
| 0.3 | Significant elongation | [6] | |
| 3 | Strong elongation | [6] | |
| GA4 | Not available | Not available | |
| GA8 | Not available in direct comparative studies, but is a known metabolite of GA1 in lettuce hypocotyls, suggesting its inactivity. | [5] |
Experimental Protocols
The following are generalized protocols for two common gibberellin bioassays. These methods can be adapted for dose-response analysis of various gibberellins.
Dwarf Rice (Oryza sativa) Seedling Bioassay
This bioassay is highly sensitive to active gibberellins and is widely used for quantifying GA-like activity.
Materials:
-
Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu' or 'Waito-C').
-
Gibberellin stock solutions (e.g., GA1, GA3, GA4, GA8) of known concentrations.
-
Petri dishes or vials.
-
Filter paper or agar medium.
-
Growth chamber with controlled temperature and light.
-
Micropipette.
Procedure:
-
Seed Sterilization and Germination: Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 1% sodium hypochlorite solution. Rinse thoroughly with sterile distilled water. Germinate the seeds on moist filter paper or water agar in the dark at 30°C for 2 days.
-
Preparation of Assay Vials: Prepare a series of dilutions for each gibberellin to be tested (e.g., 10⁻⁹ to 10⁻⁵ M). Add a defined volume of each gibberellin solution to individual vials containing a support medium like filter paper or agar. Include a control group with no added gibberellin.
-
Seedling Transfer: Select uniformly germinated seedlings and transfer one seedling to each vial.
-
Incubation: Place the vials in a growth chamber under controlled conditions (e.g., 30°C, continuous light) for 5-7 days.
-
Data Collection: After the incubation period, measure the length of the second leaf sheath of each seedling.
-
Analysis: Plot the mean leaf sheath length against the logarithm of the gibberellin concentration to generate a dose-response curve.
Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay
This is another classic and reliable bioassay for determining gibberellin activity.
Materials:
-
Lettuce seeds (e.g., 'Grand Rapids' or 'Arctic').
-
Gibberellin stock solutions.
-
Petri dishes.
-
Filter paper.
-
Growth chamber.
-
Ruler or digital caliper.
Procedure:
-
Seed Germination: Sow lettuce seeds on moist filter paper in Petri dishes and incubate in the dark at 25°C for 24-48 hours.
-
Preparation of Assay Dishes: Prepare Petri dishes containing filter paper moistened with a range of gibberellin concentrations. Include a control dish with only water.
-
Seedling Selection and Transfer: Select seedlings with straight hypocotyls of a uniform length (e.g., 2-3 mm). Excise the cotyledons and root tip, and transfer the hypocotyl sections to the prepared Petri dishes.
-
Incubation: Incubate the Petri dishes in the dark at 25°C for 2-3 days.
-
Data Collection: Measure the final length of the hypocotyls.
-
Analysis: Calculate the elongation (final length - initial length) and plot it against the gibberellin concentration to obtain a dose-response curve.
Gibberellin Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanism of action of gibberellins and the experimental process, the following diagrams are provided.
References
- 1. Nondwarf Rice Seedling Bioassay for Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rice YABBY1 Gene Is Involved in the Feedback Regulation of Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Growth and gibberellin a(1) metabolism in excised lettuce hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gibberellin response in lettuce hypocotyl sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-evaluating Gibberellin A8: A Guide to its Limited Growth-Promoting Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gibberellin A8 (GA8) alongside other key gibberellins. Through experimental data and detailed protocols, we re-evaluate the growth-promoting potential of GA8, concluding that it possesses minimal to no biological activity in common plant bioassays.
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. While over 100 gibberellins have been identified, only a few are biologically active. This guide focuses on this compound (GA8), a compound often found in plant tissues, and compares its activity to the well-established bioactive gibberellins: GA1, GA3, and GA4.
Comparative Biological Activity
Experimental evidence from various bioassays consistently demonstrates that this compound exhibits significantly lower, and often negligible, growth-promoting activity compared to other key gibberellins. GA8 is now understood to be a catabolic product of GA1, meaning it is an inactive form of a once-active gibberellin[1]. This inactivation occurs through 2β-hydroxylation, a key process in regulating the levels of active gibberellins within the plant.
The following table summarizes the relative biological activity of GA8 in comparison to GA1, GA3, and GA4 in several standard plant bioassays.
| Gibberellin | Dwarf Rice Bioassay | Lettuce Hypocotyl Bioassay | Barley Alpha-Amylase Bioassay | General Activity Classification |
| GA1 | High Activity | High Activity | High Activity | Bioactive |
| GA3 | High Activity | High Activity | High Activity | Bioactive |
| GA4 | High Activity | High Activity | High Activity | Bioactive |
| GA8 | Low to No Activity[2] | Low to No Activity | Low to No Activity | Inactive Catabolite[1] |
Experimental Protocols
To facilitate the independent verification of these findings, detailed methodologies for three common gibberellin bioassays are provided below.
Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Microdrop Bioassay
This bioassay is highly sensitive to bioactive gibberellins and utilizes a dwarf variety of rice that shows a significant elongation response to active GAs.
Materials:
-
Seeds of dwarf rice cv. 'Tan-ginbozu'
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Incubator with controlled temperature (30-32°C) and light
-
Micropipette
-
Test solutions of gibberellins in 50% (v/v) aqueous acetone
-
0.1% (v/v) Tween 20 (as a wetting agent)
Procedure:
-
Seed Sterilization and Germination: Surface sterilize rice seeds with a suitable agent (e.g., 2% sodium hypochlorite solution) for 15 minutes, followed by thorough rinsing with sterile distilled water. Place 10-15 seeds in a petri dish lined with moist filter paper and incubate in the dark at 30-32°C for 2 days.
-
Seedling Culture: After germination, transfer the seedlings to a new petri dish with fresh moist filter paper. Place the dish in a growth chamber under continuous light at 30-32°C.
-
Application of Gibberellins: On the 4th day after sowing, apply a 1 µL droplet of the test solution containing the desired concentration of gibberellin and Tween 20 to the region between the coleoptile and the first leaf of each seedling.
-
Measurement: After 3 days of further incubation under the same conditions, measure the length of the second leaf sheath from the coleoptilar node to the ligule of the second leaf. Compare the elongation with control seedlings treated only with the solvent and wetting agent.
Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay
This assay measures the elongation of the hypocotyl (the stem of a germinating seedling) in response to gibberellin application.[3][4][5]
Materials:
-
Lettuce seeds (e.g., cv. Grand Rapids)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled temperature (25°C) and light (preferably red light to inhibit hypocotyl elongation in controls)
-
Test solutions of gibberellins in a buffered solution (e.g., 2 mM potassium phosphate buffer, pH 6.0)
Procedure:
-
Seed Germination: Sow lettuce seeds on moist filter paper in petri dishes and place them in the dark at 25°C for 24-48 hours to germinate.
-
Seedling Incubation: After germination, transfer the seedlings to petri dishes containing filter paper moistened with the test solutions.
-
Incubation Conditions: Place the petri dishes under continuous red light at 25°C for 3 days. Red light inhibits hypocotyl elongation in the absence of active gibberellins.
-
Measurement: After the incubation period, measure the length of the hypocotyls. A significant increase in length compared to the control indicates the presence of bioactive gibberellins.
Barley (Hordeum vulgare) Alpha-Amylase Induction Bioassay
This bioassay is based on the principle that bioactive gibberellins induce the synthesis and secretion of the enzyme α-amylase in the aleurone layer of barley seeds.[6][7][8]
Materials:
-
Barley seeds (e.g., cv. Himalaya)
-
Embryo-less half-seeds (distal end)
-
Incubation buffer (e.g., 20 mM sodium succinate, pH 4.8, containing 10 mM CaCl2)
-
Test solutions of gibberellins
-
Starch solution
-
Iodine-potassium iodide (I2-KI) solution
-
Spectrophotometer
Procedure:
-
Preparation of Half-Seeds: Cut barley seeds transversely and discard the half containing the embryo. Sterilize the remaining embryoless half-seeds.
-
Incubation: Place a set number of half-seeds (e.g., 3-5) in a vial with 1 mL of incubation buffer and the test gibberellin solution. Incubate at 25°C for 24 hours.
-
Enzyme Assay: After incubation, dilute the supernatant containing the secreted α-amylase. Add a known volume of the diluted supernatant to a starch solution and incubate for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Quantification: Stop the enzymatic reaction by adding I2-KI solution. The intensity of the blue color, which is inversely proportional to the α-amylase activity, can be measured using a spectrophotometer at a wavelength of 620 nm. The amount of starch hydrolyzed is then correlated with the concentration of the applied gibberellin.
Gibberellin Signaling Pathway
The biological inactivity of this compound can be understood by examining the gibberellin signaling pathway. Bioactive gibberellins, such as GA1 and GA4, initiate a signaling cascade by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of genes that promote plant growth and development.
Since GA8 is an inactive catabolite, it is unable to bind effectively to the GID1 receptor, and therefore cannot trigger the degradation of DELLA proteins. This results in the continued repression of growth-promoting genes, explaining the lack of biological activity observed in the bioassays.
Caption: Gibberellin signaling pathway illustrating the role of bioactive GAs and the inactivity of GA8.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin Response in Lettuce Hypocotyl Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin response in lettuce hypocotyl sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sensitivity of Barley Aleurone Tissue to Gibberellin Is Heterogeneous and May Be Spatially Determined - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple molecular forms of the gibberellin-induced alpha-amylase from the aleurone layers of barley seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Amylase Isozymes in Gibberellic Acid-treated Barley Half-seeds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gibberellin A8: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Gibberellin A8, a plant hormone used in various research applications. Adherence to these procedures is essential to minimize environmental impact and ensure workplace safety.
I. Guiding Principles for Chemical Waste Disposal
The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.[2] In all cases, chemical waste should not be mixed with household garbage or discharged into the sewage system.[3]
II. Step-by-Step Disposal Procedure for this compound
The following steps outline the recommended procedure for the disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
-
Initial Containment: Keep this compound waste in its original container whenever possible. If this is not feasible, use a compatible, sealable, and properly labeled waste container.
-
No Mixing of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Mixing incompatible chemicals can lead to hazardous reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing paper, in a designated solid chemical waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a sealable, leak-proof container. Ensure the container is compatible with the solvent used.
-
Step 2: Labeling of Waste Containers
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2][4]
-
Constituent List: If the waste is a solution, list all constituents, including solvents and their approximate concentrations.
Step 3: Storage of Chemical Waste
-
Designated Area: Store the waste container in a designated satellite accumulation area.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[2][4]
Step 4: Disposal of Empty Containers
-
Thorough Rinsing: Empty this compound containers should be triple rinsed with a suitable solvent (e.g., water or ethanol, depending on the formulation) before disposal.[3][5]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as chemical waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
Defacing Labels: Before disposing of the rinsed container in the appropriate solid waste stream (e.g., glass recycling), all chemical labels must be removed or thoroughly defaced.[6]
Step 5: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for a chemical waste pickup.[2][4]
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste pickup request form.[4]
III. Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.[7]
-
Wear Appropriate PPE: At a minimum, wear gloves, safety glasses, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container.[5] Avoid generating dust.[7] For liquid spills, use an absorbent material to contain and collect the liquid.
-
Clean the Area: After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent and cleaning materials.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[3]
IV. Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. genfarm.com.au [genfarm.com.au]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gibberellin A8
Gibberellin A8 is a plant hormone crucial for research in plant growth and development.[1] While it is not classified as a hazardous substance, proper handling and disposal are essential to ensure laboratory safety and prevent contamination.[2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound safely and effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powder form, a comprehensive set of personal protective equipment is required to prevent skin, eye, and respiratory exposure.
Required Personal Protective Equipment:
-
Eye and Face Protection: Wear safety goggles with side shields to protect against dust particles and splashes.[3][4] In situations with a higher risk of splashing, a face shield that covers the entire face is recommended.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, that comply with EN 374 standards.[3] Ensure the glove material has a sufficient breakthrough time.[3]
-
Body Protection: A lab coat or an apron should be worn to protect street clothing.[6] For more extensive handling, impervious clothing is recommended.[4]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved chemical cartridge respirator or a particulate filter device (EN 143) should be used.[3][6] This is particularly important when handling the powdered form of the compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
For long-term storage, keep the container tightly sealed in a cool, dry, and well-ventilated area.[4][7] The recommended storage temperature for the powdered form is -20°C.[4][8]
-
Keep this compound away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents.[4][9]
Step 2: Preparation for Use
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[4][7]
-
Ensure that an eyewash station and safety shower are easily accessible.
-
Before opening the container, centrifuge the vial to ensure the product is collected at the bottom, maximizing recovery.[8]
Step 3: Handling and Use
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not breathe in dust or aerosols.[4]
-
After handling, wash hands thoroughly with soap and water.[7]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[7]
Step 4: Accidental Spills
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.[10]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[4]
-
Ventilate the area and wash the spill site after the material has been collected.[11]
Quantitative Safety Data
While specific toxicological data for this compound is limited, data for the closely related Gibberellic Acid provides a useful reference. It is important to note that Gibberellic Acid is generally considered to have low toxicity.
| Metric | Value | Species | Source |
| Oral LD50 | 6,300 mg/kg | Rat | [11][12] |
| Oral LD50 | 8,500 mg/kg | Mouse | [12] |
This data is for Gibberellic Acid, a related compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, containers) in a designated, labeled, and sealed container.
Step 2: Consultation and Compliance
-
Consult with your institution's environmental health and safety (EHS) office or a local waste disposal expert for guidance on proper disposal procedures.[3]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[9]
Step 3: Prohibited Disposal Methods
-
Do not dispose of this compound down the drain or in the regular trash.[3][9]
-
Avoid any actions that could lead to environmental release.[7]
Step 4: Container Disposal
-
Contaminated containers should be handled in the same manner as the substance itself.[3] If possible, rinse the container thoroughly and recycle it. If not, it should be disposed of as hazardous waste.[9]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound | C19H24O7 | CID 5280607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Gibberellin A4|468-44-0|MSDS [dcchemicals.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. scribd.com [scribd.com]
- 7. chemos.de [chemos.de]
- 8. usbio.net [usbio.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
